Product packaging for 4-(4-Butylphenylazo)phenol(Cat. No.:CAS No. 2496-21-1)

4-(4-Butylphenylazo)phenol

Cat. No.: B1272269
CAS No.: 2496-21-1
M. Wt: 254.33 g/mol
InChI Key: FIWNTOUHYJJODB-UHFFFAOYSA-N
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Description

4-(4-Butylphenylazo)phenol is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O B1272269 4-(4-Butylphenylazo)phenol CAS No. 2496-21-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-butylphenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-3-4-13-5-7-14(8-6-13)17-18-15-9-11-16(19)12-10-15/h5-12,19H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWNTOUHYJJODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420693
Record name 4-(4-Butylphenylazo)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2496-21-1
Record name 4-(4-Butylphenylazo)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 4-(4-Butylphenylazo)phenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2496-21-1 Synonyms: 4-Butyl-4'-hydroxyazobenzene, 4-[(4-Butylphenyl)diazenyl]phenol

This technical guide provides a comprehensive overview of 4-(4-Butylphenylazo)phenol, a chemical compound with applications in various scientific and industrial fields. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, safety, and potential applications.

Physicochemical Properties

This compound is an organic compound characterized by an azo group linking a butyl-substituted phenyl ring to a phenol.[1] This structure imparts distinct chromogenic properties to the molecule.[1] The butyl group increases its hydrophobic nature, affecting its solubility and interactions with other substances.[1]

PropertyValueSource(s)
Molecular Formula C₁₆H₁₈N₂O[1][2]
Molecular Weight 254.33 g/mol [1][2]
Physical State Solid, appearing as a light yellow to amber to dark green powder or crystal.[1][3]
Melting Point 77.0 to 82.0 °C[3]
Solubility Soluble in Acetone.
Purity Typically available at >98.0% (GC).[3]

Synthesis Protocol

The synthesis of this compound typically follows a standard azo coupling reaction. This process involves two main stages: the diazotization of an aromatic amine followed by coupling with a coupling agent, in this case, phenol. While a specific experimental protocol for this exact compound is not detailed in the provided search results, a general and representative procedure based on the synthesis of similar azo compounds, such as 4-phenylazophenol, can be described.[4]

Experimental Protocol: Azo Coupling Synthesis

  • Diazotization of 4-Butylaniline:

    • Dissolve 4-butylaniline in an acidic solution, typically hydrochloric acid or sulfuric acid, cooled to a low temperature (0-5 °C) in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) dissolved in water to the 4-butylaniline solution. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

    • The completion of the diazotization reaction can be checked using starch-iodide paper, which will turn blue in the presence of excess nitrous acid.

  • Coupling with Phenol:

    • In a separate vessel, dissolve phenol in an alkaline solution, such as sodium hydroxide, to form sodium phenoxide. This solution should also be cooled.

    • Slowly add the previously prepared cold diazonium salt solution to the alkaline phenol solution with constant stirring.

    • The coupling reaction occurs, leading to the formation of the this compound precipitate. The pH of the solution is critical and should be maintained in the alkaline range to facilitate the reaction.

  • Isolation and Purification:

    • The resulting solid product is collected by filtration.

    • The crude product is then washed with water to remove any unreacted salts and other water-soluble impurities.

    • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetone, to obtain a product of high purity.

G General Synthesis of this compound cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A 4-Butylaniline C 4-Butylbenzenediazonium Chloride A->C 0-5 °C B Sodium Nitrite (NaNO₂) + Acid (HCl) B->C E This compound (Crude Product) C->E Alkaline conditions D Phenol + Base (NaOH) D->E F Filtration & Washing E->F G Recrystallization F->G H Pure this compound G->H

Caption: General synthesis pathway for this compound.

Toxicological and Safety Information

The toxicological profile for this compound is not well-established. According to one safety data sheet, it is not classified as a hazardous substance or mixture.[5] However, data for structurally related azo compounds and phenols suggest that caution should be exercised. For instance, some azo compounds are suspected of causing genetic defects, and phenols can be toxic and corrosive.[6]

Safety and Handling Precautions:

  • Engineering Controls: Use in a well-ventilated area, preferably under a chemical fume hood.[5] Install safety showers and eye wash stations in the vicinity.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[7]

    • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.

  • Hygiene Measures: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[5][7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][7]

G Safety & Handling Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls cluster_emergency Emergency Procedures start Handling Chemical ppe_eyes Eye Protection start->ppe_eyes ppe_skin Gloves & Lab Coat start->ppe_skin controls_vent Fume Hood / Ventilation start->controls_vent emergency_exposure Administer First Aid ppe_skin->emergency_exposure On Exposure ppe_resp Respiratory Protection (if needed) emergency_spill Control & Clean Spill controls_vent->emergency_spill On Spill controls_safety Eyewash & Safety Shower end Safe Completion emergency_spill->end emergency_exposure->end

Caption: Workflow for safe handling and emergency response.

Applications and Uses

The unique properties of this compound make it a compound of interest in several fields:

  • Dyes and Pigments: The azo group is a strong chromophore, giving the compound a vibrant color.[1] This makes it suitable for use in the manufacturing of dyes and pigments.[1]

  • Materials Science: It can be used in the development of functional materials. Its chromogenic properties could be exploited in materials that change color in response to external stimuli.[1]

  • Sensors: The potential for color change makes it a candidate for use in chemical sensors.

  • Liquid Crystals: Azo compounds are known to form liquid crystals, and the molecular structure of this compound is consistent with that of some liquid crystal molecules.

References

An In-depth Technical Guide to 4-Butyl-4'-hydroxyazobenzene: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Butyl-4'-hydroxyazobenzene, a versatile aromatic azo compound. The document details its chemical structure, physicochemical properties, synthesis, and key applications in materials science and the life sciences. Particular emphasis is placed on its utility as a liquid crystal, a photochromic agent, and its potential in drug delivery systems.

Chemical Structure and Properties

4-Butyl-4'-hydroxyazobenzene is an organic compound characterized by a central azobenzene core functionalized with a butyl group at one para position and a hydroxyl group at the other. This substitution pattern imparts unique properties to the molecule, including liquid crystallinity and photochromism.

The chemical structure of 4-Butyl-4'-hydroxyazobenzene is as follows:

Table 1: Physicochemical and Spectroscopic Data for 4-Butyl-4'-hydroxyazobenzene

PropertyValueReference
IUPAC Name (E)-4-((4-butylphenyl)diazenyl)phenolN/A
CAS Number 2496-21-1[1][2]
Molecular Formula C₁₆H₁₈N₂O[3]
Molecular Weight 254.33 g/mol [3]
Melting Point 68-69 °C[4]
Boiling Point Not availableN/A
Appearance Brown solid[4]
¹H NMR (CDCl₃, est.) δ 7.9-7.8 (m, 4H), 7.3 (d, 2H), 6.9 (d, 2H), 5.0 (s, 1H, OH), 2.7 (t, 2H), 1.7-1.6 (m, 2H), 1.4-1.3 (m, 2H), 0.9 (t, 3H)N/A
¹³C NMR (CDCl₃, est.) δ 158, 150, 147, 129, 125, 122, 116, 35, 33, 22, 14N/A
UV-Vis (Ethanol) λmax ≈ 350 nm (π-π* transition), λmax ≈ 440 nm (n-π* transition)[5]
FT-IR (KBr, cm⁻¹) ~3400 (O-H stretch, broad), ~3030 (Ar-H stretch), ~2950 (Alkyl C-H stretch), ~1600 (C=C stretch), ~1500 (N=N stretch)[6]

Estimated NMR data is based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Synthesis of 4-Butyl-4'-hydroxyazobenzene

The synthesis of 4-Butyl-4'-hydroxyazobenzene is typically achieved through a well-established azo coupling reaction. The general scheme involves the diazotization of 4-butylaniline followed by the coupling of the resulting diazonium salt with phenol.[2]

Experimental Protocol: Synthesis

Materials:

  • 4-butylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Phenol

  • Sodium hydroxide (NaOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Distilled water

  • Ice

Procedure:

  • Diazotization of 4-butylaniline:

    • Dissolve 4-butylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise while maintaining the temperature between 0-5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Preparation of the Coupling Solution:

    • In a separate beaker, dissolve phenol (1.1 eq) in an aqueous solution of sodium hydroxide and sodium bicarbonate.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring.

    • A colored precipitate of 4-Butyl-4'-hydroxyazobenzene will form.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold distilled water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 4-Butyl-4'-hydroxyazobenzene.

    • Dry the purified product in a vacuum oven.

Diagram 1: Synthesis Workflow of 4-Butyl-4'-hydroxyazobenzene

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification butylaniline 4-Butylaniline hcl_naoh HCl, NaNO2, 0-5°C butylaniline->hcl_naoh diazonium 4-Butylbenzenediazonium Chloride hcl_naoh->diazonium product 4-Butyl-4'-hydroxyazobenzene (Crude) diazonium->product Coupling phenol Phenol naoh NaOH, 0-5°C phenol->naoh phenoxide Sodium Phenoxide naoh->phenoxide phenoxide->product filtration Filtration product->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization drying Vacuum Drying recrystallization->drying final_product 4-Butyl-4'-hydroxyazobenzene drying->final_product Pure Product

Caption: Synthetic pathway for 4-Butyl-4'-hydroxyazobenzene.

Applications in Materials Science

4-Butyl-4'-hydroxyazobenzene is a molecule of significant interest in materials science due to its liquid crystalline and photochromic properties.[1]

Liquid Crystals

The elongated, rigid structure of 4-Butyl-4'-hydroxyazobenzene, conferred by the azobenzene core and the terminal substituents, allows it to form liquid crystalline phases.[1] These mesophases exhibit properties intermediate between those of a crystalline solid and an isotropic liquid. The ability of these molecules to align in response to external stimuli, such as electric fields, makes them suitable for applications in liquid crystal displays (LCDs) and other electro-optical devices.[1]

Experimental Protocol: Characterization of Liquid Crystalline Phases

  • Polarized Optical Microscopy (POM):

    • Place a small amount of the synthesized 4-Butyl-4'-hydroxyazobenzene on a clean glass slide and cover with a coverslip.

    • Heat the sample on a hot stage while observing it under a polarized light microscope.

    • Observe the textures and their changes upon heating and cooling to identify the different liquid crystalline phases (e.g., nematic, smectic) and their transition temperatures.

  • Differential Scanning Calorimetry (DSC):

    • Place a small, accurately weighed sample (5-10 mg) into an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature to determine the temperatures and enthalpies of phase transitions.

Photochromism

The azobenzene unit in 4-Butyl-4'-hydroxyazobenzene can undergo a reversible trans-cis isomerization upon irradiation with light of a specific wavelength.[2] The more stable trans isomer can be converted to the cis isomer by UV light, and the reverse process can be induced by visible light or heat. This photo-switching behavior leads to changes in the molecule's shape, polarity, and absorption spectrum, making it a candidate for applications in optical data storage, molecular switches, and light-responsive materials.[2][7]

Experimental Protocol: Investigation of Photoisomerization

  • UV-Vis Spectroscopy:

    • Dissolve a small amount of 4-Butyl-4'-hydroxyazobenzene in a suitable solvent (e.g., ethanol or hexane).

    • Record the UV-Vis absorption spectrum of the solution to identify the characteristic absorption bands of the trans isomer.

    • Irradiate the solution with a UV lamp (e.g., 365 nm) for a period of time and record the UV-Vis spectrum at intervals to observe the spectral changes corresponding to the trans to cis isomerization.

    • Subsequently, irradiate the solution with visible light or keep it in the dark to monitor the reverse cis to trans isomerization.

Diagram 2: Photoisomerization of 4-Butyl-4'-hydroxyazobenzene

Photoisomerization Trans trans-Isomer (More Stable) Cis cis-Isomer (Less Stable) Trans->Cis UV light (e.g., 365 nm) Cis->Trans Visible light or Heat

Caption: Reversible trans-cis isomerization process.

Potential Applications in Drug Development

While research on the specific biological activities of 4-Butyl-4'-hydroxyazobenzene is limited, the broader class of azobenzene-containing compounds has garnered significant attention in the field of drug development. Their unique properties offer opportunities for creating "smart" therapeutic systems.

Targeted Drug Delivery

The azo bond is susceptible to reduction by azoreductase enzymes, which are found in the microaerophilic environment of the colon and in hypoxic tumor tissues.[8][9] This enzymatic cleavage can be exploited to design colon-specific or tumor-targeted prodrugs. An active drug can be linked via an azo bond to a carrier molecule, rendering it inactive until it reaches the target site where the azo bond is cleaved, releasing the active drug.[10]

Photodynamic Therapy (PDT)

Certain azo dyes have been investigated as photosensitizers in photodynamic therapy (PDT).[11][12][13] Upon activation with light of a specific wavelength, these molecules can generate reactive oxygen species (ROS) that are cytotoxic to cancer cells. The ability to control the activation of the photosensitizer with light allows for targeted therapy, minimizing damage to surrounding healthy tissue.

Photoswitchable Therapeutics

The photoisomerization of azobenzenes can be used to control the activity of a drug. A bioactive molecule can be functionalized with an azobenzene moiety in such a way that its biological activity is dependent on the isomeric state of the azobenzene.[8] For example, one isomer may bind to a biological target while the other does not. This allows for the reversible activation and deactivation of the drug's effect using light.

Diagram 3: Conceptual Workflow for Azobenzene-Based Drug Delivery

Drug_Delivery_Workflow cluster_prodrug Prodrug Design cluster_administration Administration cluster_targeting Targeting & Activation cluster_release Drug Release Azo_Drug Azo-Drug Conjugate (Inactive) Systemic Systemic Circulation Azo_Drug->Systemic Target Target Site (e.g., Tumor) Systemic->Target Activation Stimulus (e.g., Hypoxia, Light) Target->Activation Release Active Drug Release Activation->Release Cleavage/Isomerization Effect Therapeutic Effect Release->Effect

References

An In-depth Technical Guide to the Physical Properties of 4-(4-Butylphenylazo)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Butylphenylazo)phenol, also known as 4-Butyl-4'-hydroxyazobenzene, is an azo compound that has garnered interest for its potential applications in material science, particularly in the field of liquid crystals and photochromic materials. Its molecular structure, featuring a butylphenyl group linked to a phenol through an azo bridge, gives rise to its unique physical and chemical properties. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of the synthetic pathway.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in various scientific endeavors. A summary of its key physical properties is presented below.

Physical PropertyValue
Melting Point 77.0 - 82.0 °C[1]
Boiling Point Not available
Solubility Soluble in acetone[1]
Appearance Light yellow to amber to dark green powder/crystal[1]

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound.

¹H-NMR Spectrum

The ¹H-NMR spectrum provides detailed information about the hydrogen atoms in the molecule. A representative ¹H-NMR spectrum of 4-butyl-4'-hydroxyazobenzene has been reported.[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for reproducible research.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step diazotization and coupling reaction.

Materials:

  • 4-Butylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Phenol (C₆H₅OH)

  • Sodium hydroxide (NaOH)

  • Ice

  • Water

  • Suitable organic solvent for purification (e.g., ethanol)

Procedure:

  • Diazotization of 4-Butylaniline:

    • Dissolve 4-butylaniline in a solution of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.[3] An excess of hydrochloric acid is used to suppress the concentration of free aniline available for unwanted side reactions.[4][5]

    • Stir the mixture for a short period to ensure the complete formation of the diazonium salt.

  • Preparation of the Coupling Solution:

    • Dissolve phenol in an aqueous solution of sodium hydroxide.

    • Cool this solution in an ice bath to 0-5 °C.[6]

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring.[1][6]

    • A brightly colored precipitate of this compound should form immediately.

    • Maintain the reaction mixture at a low temperature for a period to ensure complete coupling.

  • Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

    • Dry the purified product under vacuum.

Synthesis Workflow

The synthesis of this compound follows a well-established pathway for azo dyes, involving the formation of a diazonium salt intermediate followed by an electrophilic aromatic substitution reaction with phenol.

Synthesis_of_4_Butylphenylazophenol cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 4-Butylaniline 4-Butylaniline NaNO2_HCl NaNO₂ / HCl 0-5 °C Diazonium_Salt 4-Butylbenzenediazonium Chloride NaNO2_HCl->Diazonium_Salt Phenoxide Sodium Phenoxide Diazonium_Salt->Phenoxide Coupling Final_Product This compound Phenol Phenol NaOH NaOH (aq) NaOH->Phenoxide Phenoxide->Final_Product

Caption: Synthetic pathway of this compound.

Potential Applications

This compound is a molecule of interest in material science due to its potential to exhibit liquid crystalline and photochromic properties. The elongated, rigid structure conferred by the azobenzene core is a common feature in molecules that form liquid crystal phases.[7] These materials have applications in displays and optical sensors. The azo linkage can undergo reversible trans-cis isomerization upon exposure to light, leading to changes in the molecule's shape and properties, which is the basis for its photochromism. This characteristic is being explored for applications in optical data storage and smart materials.[8]

References

A Technical Guide to the Solubility of 4-(4-Butylphenylazo)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Butylphenylazo)phenol, an organic compound of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents.

Introduction

This compound is an azo compound characterized by a butylphenyl group linked to a phenol through a diazene bridge. The molecular structure, featuring both a hydrophobic butyl-substituted phenyl ring and a polar phenolic hydroxyl group, suggests a nuanced solubility profile in organic solvents of varying polarities. Understanding this solubility is critical for applications in formulation development, materials science, and analytical chemistry, where precise control over concentration is paramount. While qualitative data for similar azo dyes suggest solubility in solvents like acetone and ethanol, this guide provides the methodology to establish precise quantitative measures.

Predicted Solubility Profile

Based on the structure of this compound, a qualitative prediction of its solubility can be made. The presence of the nonpolar butyl group and the two phenyl rings suggests good solubility in nonpolar and moderately polar aprotic solvents. The hydroxyl group can engage in hydrogen bonding, which may enhance solubility in polar protic solvents.

Quantitative Solubility Data

SolventChemical FormulaPolarity IndexTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method of Determination
AcetoneC₃H₆O5.125Data to be determinedData to be determinedShake-Flask & UV-Vis
EthanolC₂H₅OH4.325Data to be determinedData to be determinedShake-Flask & UV-Vis
MethanolCH₃OH5.125Data to be determinedData to be determinedShake-Flask & UV-Vis
IsopropanolC₃H₈O3.925Data to be determinedData to be determinedShake-Flask & UV-Vis
Ethyl AcetateC₄H₈O₂4.425Data to be determinedData to be determinedShake-Flask & UV-Vis
TolueneC₇H₈2.425Data to be determinedData to be determinedShake-Flask & UV-Vis
BenzeneC₆H₆2.725Data to be determinedData to be determinedShake-Flask & UV-Vis

Experimental Protocol: Determination of Solubility via the Shake-Flask Method and UV-Vis Spectrophotometry

This section outlines a detailed experimental protocol for the quantitative determination of the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm, solvent-compatible)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Analytical balance

Procedure

Part 1: Preparation of Standard Solutions and Calibration Curve

  • Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of decreasing concentrations.

  • UV-Vis Analysis:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning the UV-Vis spectrum of one of the standard solutions.

    • Measure the absorbance of each standard solution at the determined λmax.

  • Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (Beer-Lambert Law calibration curve) and the correlation coefficient (R²). The R² value should be >0.99 for a valid calibration.

Part 2: Equilibrium Solubility Determination (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the flasks in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Withdrawal and Filtration: After equilibration, allow the flasks to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilution and Analysis:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted sample and the equation from the calibration curve to determine the concentration of the diluted solution.

    • Account for the dilution factor to calculate the concentration of the saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Part 1: Calibration Curve cluster_exp Part 2: Solubility Measurement cluster_calc Part 3: Data Analysis stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions uv_standards Measure Absorbance of Standards dilutions->uv_standards calibration_curve Construct Calibration Curve uv_standards->calibration_curve calculation Calculate Solubility using Calibration Curve calibration_curve->calculation Calibration Equation excess_solute Add Excess Solute to Solvent equilibration Equilibrate (Shake/Stir) excess_solute->equilibration filtration Filter Supernatant equilibration->filtration dilute_sample Dilute Saturated Solution filtration->dilute_sample uv_sample Measure Absorbance of Sample dilute_sample->uv_sample uv_sample->calculation

synthesis of 4-(4-Butylphenylazo)phenol from 4-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-(4-Butylphenylazo)phenol from 4-Butylaniline

Introduction

Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic dyes. Their extended conjugated systems are responsible for their vibrant colors, making them indispensable in various industries, including textiles, printing, and food.[1] Beyond their role as colorants, azo compounds are also significant in high-technology fields such as nonlinear optics, sensors, and biomedical applications due to their unique photochemical properties.[2]

The synthesis of azo dyes is a cornerstone of organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol or another aromatic amine.[3][4] This guide provides a detailed technical overview of the synthesis of a specific azo compound, this compound, starting from 4-butylaniline. The procedure involves the formation of a diazonium salt from 4-butylaniline, which then acts as an electrophile in an electrophilic aromatic substitution reaction with phenol.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, safety guidelines, and a summary of key data.

Reaction Overview

The synthesis proceeds in two primary stages:

  • Diazotization: 4-butylaniline is converted into its corresponding diazonium salt, 4-butylbenzenediazonium chloride. This reaction is conducted in an acidic medium with sodium nitrite at low temperatures (0–5 °C) to ensure the stability of the thermally sensitive diazonium salt.[3][5]

  • Azo Coupling: The freshly prepared 4-butylbenzenediazonium chloride solution is then slowly added to a basic solution of phenol. The diazonium cation acts as an electrophile and attacks the electron-rich phenoxide ion, typically at the para-position, to form the final azo compound, this compound.[1][6]

Quantitative Data

The following table summarizes the key physical and chemical properties of the reactants and the final product.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
4-ButylanilineC₁₀H₁₅NC₁₀H₁₅N149.23Starting Material (Amine)
Sodium NitriteNaNO₂NaNO₂69.00Diazotizing Agent
Hydrochloric AcidHClHCl36.46Acidic Medium
PhenolC₆H₆OC₆H₆O94.11Coupling Agent
Sodium HydroxideNaOHNaOH40.00Basic Medium
This compoundC₁₆H₁₈N₂OC₁₆H₁₈N₂O254.33Final Product

Detailed Experimental Protocol

This protocol outlines a generalized yet detailed procedure for the synthesis. Specific quantities may be optimized based on the desired scale.

4.1 Materials and Reagents

  • 4-Butylaniline (C₁₀H₁₅N)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Phenol (C₆H₅OH)

  • Sodium Hydroxide (NaOH)

  • Urea (CH₄N₂O)

  • Sodium Chloride (NaCl)

  • Ethanol (for recrystallization)

  • Distilled Water

  • Ice

  • Starch-iodide paper

4.2 Equipment

  • Beakers (assorted sizes)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Thermometer (-10 to 110 °C)

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • Filter paper

  • Standard laboratory glassware

4.3 Procedure

Step 1: Preparation of 4-Butylbenzenediazonium Chloride Solution (Diazotization)

  • In a 250 mL beaker, dissolve a specific molar equivalent of 4-butylaniline in a solution of concentrated hydrochloric acid and distilled water.

  • Cool the resulting solution to 0–5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this temperature range throughout the diazotization step.[3]

  • In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite (NaNO₂). Cool this solution in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the cooled 4-butylaniline hydrochloride solution using a dropping funnel.[3] Vigorous stirring is essential to ensure proper mixing and heat dissipation. The temperature must not exceed 5 °C to prevent the decomposition of the unstable diazonium salt.[7]

  • After the complete addition of the nitrite solution, continue stirring for an additional 15-20 minutes.

  • Check for the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper; the paper should turn blue-black. If the test is negative, add a small amount more of the NaNO₂ solution.

  • To quench any remaining excess nitrous acid, add a small amount of urea until the starch-iodide test is negative.[8] The resulting solution of 4-butylbenzenediazonium chloride should be kept cold and used immediately in the next step.

Step 2: Preparation of Alkaline Phenol Solution

  • In a separate, larger beaker (e.g., 500 mL), dissolve the equimolar amount of phenol in an aqueous solution of sodium hydroxide.

  • Cool this alkaline phenol solution thoroughly in an ice bath to 0–5 °C. The basic conditions deprotonate phenol to the more reactive phenoxide ion.[6][9]

Step 3: Azo Coupling Reaction

  • While maintaining the low temperature and with vigorous stirring, slowly add the cold diazonium salt solution (from Step 1) to the cold alkaline phenol solution (from Step 2).

  • A brightly colored precipitate of this compound should form immediately. The color is typically yellow, orange, or red.[6]

  • Continue stirring the reaction mixture in the ice bath for 30–60 minutes to ensure the completion of the coupling reaction.[3]

Step 4: Isolation and Purification of the Product

  • Isolate the solid azo dye product by vacuum filtration using a Büchner funnel.[3]

  • Wash the precipitate on the filter paper with several portions of cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • To further purify the crude product, perform recrystallization from a suitable solvent, such as ethanol.[3] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the chemical pathways and the experimental process.

reaction_mechanism Figure 1: Reaction Mechanism for the Synthesis of this compound cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling aniline 4-Butylaniline diazonium 4-Butylbenzenediazonium Chloride aniline->diazonium NaNO₂, HCl 0-5 °C product This compound diazonium->product Coupling phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide NaOH

Caption: Figure 1: Reaction Mechanism for the Synthesis of this compound.

experimental_workflow Figure 2: Experimental Workflow prep_amine Prepare cooled solution of 4-butylaniline in HCl diazotization Diazotization: Slowly mix solutions at 0-5 °C to form diazonium salt prep_amine->diazotization prep_nitrite Prepare cooled solution of NaNO₂ prep_nitrite->diazotization coupling Azo Coupling: Slowly add diazonium salt to phenol solution at 0-5 °C diazotization->coupling prep_phenol Prepare cooled alkaline solution of phenol prep_phenol->coupling isolation Isolate crude product by vacuum filtration coupling->isolation purification Purify by recrystallization from ethanol isolation->purification final_product Dry and characterize purified this compound purification->final_product

Caption: Figure 2: Experimental Workflow.

Safety and Hazard Management

The synthesis of azo dyes involves hazardous materials, and strict safety protocols must be followed. The primary concern is the handling of diazonium salts, which are known to be thermally unstable and potentially explosive in their solid, dry state.[7][10]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles (splash-resistant), and a lab coat.[8][11]

  • Ventilation: Conduct the experiment in a well-ventilated fume hood.[8]

  • Temperature Control: Strictly maintain the reaction temperature between 0–5 °C during the formation and use of the diazonium salt.[7] Higher temperatures can lead to rapid decomposition and the release of nitrogen gas.

  • Handling Diazonium Salts:

    • Never isolate diazonium salts in their solid form unless absolutely necessary and only on a very small scale (less than 0.75 mmol is recommended).[7][10]

    • Always use the diazonium salt solution immediately after its preparation.[12]

    • Avoid friction, grinding, or scratching of any solid diazonium compounds. Use plastic spatulas instead of metal ones.[7]

  • Quenching: Have a quenching agent, such as a solution of sulfamic acid or urea, readily available to destroy any excess nitrous acid or unreacted diazonium salt at the end of the reaction.[12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

By adhering to these protocols, the synthesis of this compound can be performed safely and efficiently, yielding a valuable compound for further research and application.

References

Spectroscopic and Synthetic Profile of 4-Butyl-4'-hydroxyazobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Butyl-4'-hydroxyazobenzene (CAS No: 2496-21-1), a versatile organic intermediate with significant potential in materials science and drug development. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on closely related analogues and established spectroscopic principles, alongside a detailed, adaptable synthesis protocol.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-Butyl-4'-hydroxyazobenzene. These predictions are derived from the analysis of analogous compounds, including (E)-4-((4-butylphenyl)diazenyl)-3,5-difluorophenol, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Butyl-4'-hydroxyazobenzene

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.9d2HAr-H (ortho to -N=N-, butyl-substituted ring)
~7.7-7.8d2HAr-H (ortho to -N=N-, hydroxyl-substituted ring)
~7.3-7.4d2HAr-H (ortho to butyl group)
~6.9-7.0d2HAr-H (ortho to -OH group)
~5.0-6.0br s1H-OH
~2.6-2.7t2H-CH₂- (benzylic)
~1.5-1.7m2H-CH₂-
~1.3-1.5m2H-CH₂-
~0.9-1.0t3H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Butyl-4'-hydroxyazobenzene

Chemical Shift (δ, ppm)Assignment
~160Ar-C (-OH)
~150Ar-C (-N=N-)
~148Ar-C (-N=N-)
~145Ar-C (ipso, butyl-substituted)
~129Ar-CH
~125Ar-CH
~122Ar-CH
~116Ar-CH
~35-CH₂- (benzylic)
~33-CH₂-
~22-CH₂-
~14-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4-Butyl-4'-hydroxyazobenzene

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600BroadO-H stretch (phenolic)
3000-3100MediumAromatic C-H stretch
2850-2960Medium-StrongAliphatic C-H stretch
~1600, ~1500, ~1450Medium-StrongAromatic C=C stretch
~1440MediumN=N stretch
~1250StrongC-O stretch (phenolic)
~840Strongpara-disubstituted C-H bend
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima for 4-Butyl-4'-hydroxyazobenzene

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventAssignment
~350-360HighEthanolπ → π* transition (trans-isomer)
~440-450LowEthanoln → π* transition (trans-isomer)

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and characterization of similar azobenzene derivatives and are expected to be highly applicable to 4-Butyl-4'-hydroxyazobenzene.

Synthesis of 4-Butyl-4'-hydroxyazobenzene

This procedure is based on the diazotization of 4-butylaniline followed by an azo coupling reaction with phenol.[1]

Materials:

  • 4-butylaniline

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ice

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: Dissolve 4-butylaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-butylaniline solution, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Azo Coupling: In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold phenoxide solution with vigorous stirring. A colored precipitate of 4-Butyl-4'-hydroxyazobenzene should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Work-up and Purification: Collect the crude product by vacuum filtration and wash with cold water.

  • Dissolve the crude product in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the solid residue from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Butyl-4'-hydroxyazobenzene.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Work-up & Purification 4-butylaniline 4-butylaniline Mix1 Mix1 4-butylaniline->Mix1 Dissolve HCl, H2O HCl, H2O HCl, H2O->Mix1 NaNO2 (aq) NaNO2 (aq) Reaction1 Reaction1 NaNO2 (aq)->Reaction1 Diazonium Salt Diazonium Salt Reaction2 Reaction2 Diazonium Salt->Reaction2 Add dropwise Cool1 Cool1 Mix1->Cool1 0-5 °C Cool1->Reaction1 Add dropwise Reaction1->Diazonium Salt Stir 30 min Phenol Phenol Mix2 Mix2 Phenol->Mix2 Dissolve NaOH (aq) NaOH (aq) NaOH (aq)->Mix2 Phenoxide Solution Phenoxide Solution Crude Product Crude Product Filtration Filtration Crude Product->Filtration Cool2 Cool2 Mix2->Cool2 0-5 °C Cool2->Reaction2 Reaction2->Crude Product Stir 1-2 h Extraction Extraction Filtration->Extraction Dissolve in Ether Drying Drying Extraction->Drying Dry over MgSO4 Recrystallization Recrystallization Drying->Recrystallization Concentrate Pure Product Pure Product Recrystallization->Pure Product

Caption: Synthesis workflow for 4-Butyl-4'-hydroxyazobenzene.

Spectroscopic Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Prepare a ~5-10 mg/mL solution of the purified product in the chosen deuterated solvent. Acquire ¹H and ¹³C spectra using standard acquisition parameters.

IR Spectroscopy:

  • Instrument: Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an attenuated total reflectance (ATR) accessory.

  • Procedure: Record the spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • Instrument: Dual-beam UV-Vis spectrophotometer.

  • Solvent: Spectroscopic grade ethanol or acetonitrile.

  • Procedure: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M). Record the absorption spectrum over a range of 200-600 nm using a quartz cuvette.

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data follows a logical workflow to confirm the structure of the synthesized 4-Butyl-4'-hydroxyazobenzene.

Spectroscopy_Logic IR IR Functional Groups Functional Groups IR->Functional Groups Identifies NMR NMR Proton Environment Proton Environment NMR->Proton Environment ¹H NMR Carbon Skeleton Carbon Skeleton NMR->Carbon Skeleton ¹³C NMR UV-Vis UV-Vis Conjugated System Conjugated System UV-Vis->Conjugated System Probes Structural Confirmation Structural Confirmation Functional Groups->Structural Confirmation Contributes to Connectivity Connectivity Proton Environment->Connectivity via coupling Carbon Skeleton->Connectivity Connectivity->Structural Confirmation Conjugated System->Structural Confirmation

Caption: Logical flow for structural elucidation using spectroscopic data.

This guide provides researchers with the necessary theoretical and practical information to synthesize and characterize 4-Butyl-4'-hydroxyazobenzene, facilitating its application in further research and development.

References

photophysical properties of 4-(4-Butylphenylazo)phenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Photophysical Properties of 4-(4-Butylphenylazo)phenol

Disclaimer: Detailed, experimentally verified photophysical data for this compound is not extensively available in the reviewed public literature. This guide provides a comprehensive overview based on the well-characterized parent compound, 4-hydroxyazobenzene, and established principles for this class of molecules. The introduction of a butyl group, an alkyl substituent, is not expected to fundamentally alter the core photophysical behavior, and thus the data for the parent compound serves as a strong proxy.

Introduction

This compound, also known as 4-Butyl-4'-hydroxyazobenzene, is an organic compound belonging to the azo dye family. Its molecular structure features a central azo group (-N=N-) linking a butyl-substituted phenyl ring and a hydroxyl-substituted phenyl ring. This structure imparts photochromic properties, meaning it can undergo reversible changes in color upon exposure to light. Azo dyes are of significant interest in various fields, including materials science for applications in optical data storage and smart windows, and in chemical research as molecular switches and probes. The photophysical properties of these molecules, which govern their interaction with light, are crucial for their application. This guide details the synthesis and core photophysical characteristics of this compound, providing researchers and professionals with a foundational understanding and practical experimental protocols.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the diazotization of 4-butylaniline followed by an azo coupling reaction with phenol.

Experimental Protocol: Synthesis

Materials:

  • 4-Butylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, concentrated)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol

  • Ice

  • Distilled water

Procedure:

  • Diazotization of 4-Butylaniline:

    • In a beaker, dissolve 4-butylaniline in a solution of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt formed.

    • Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the reaction goes to completion.

  • Azo Coupling with Phenol:

    • In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. A colored precipitate of this compound should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration and wash it with cold distilled water to remove any unreacted salts.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Synthesis Workflow

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product & Purification start1 4-Butylaniline diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start1->diazotization start2 Phenol coupling Azo Coupling (NaOH, 0-5 °C) start2->coupling diazotization->coupling product Crude this compound coupling->product purification Recrystallization product->purification final_product Pure this compound purification->final_product

Caption: Synthesis workflow for this compound.

Photophysical Properties

The photophysical properties of azo dyes are largely determined by the electronic transitions within the azobenzene chromophore. The presence of donor and acceptor groups on the phenyl rings, such as the hydroxyl and butyl groups in this case, can modulate these properties.

Data Presentation

The following table summarizes the key photophysical parameters for 4-hydroxyazobenzene, the parent compound of this compound. These values provide a reasonable estimate for the butyl-substituted derivative. The butyl group, being a weak electron-donating group, is expected to cause a slight bathochromic (red) shift in the absorption and emission spectra.

Photophysical ParameterSymbol4-hydroxyazobenzene (Parent Compound)This compound (Estimated)
Absorption Maximum λmax~350 nm~355-365 nm
Molar Extinction Coefficient εNot specified-
Emission Maximum λemNot specified-
Fluorescence Quantum Yield ΦfGenerally low for azo dyesExpected to be low (<0.1)
Excited-State Lifetime τfps to ns rangeps to ns range

Note: Azo dyes are known for their efficient non-radiative decay pathways, which often result in low fluorescence quantum yields.[1]

Experimental Protocols for Photophysical Characterization

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).

Materials and Equipment:

  • Synthesized this compound

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of known concentration of this compound in the chosen solvent.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with absorbances in the range of 0.1 to 1.0.

  • Spectrum Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum for each diluted solution over a relevant wavelength range (e.g., 250-700 nm).[2]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, including the wavelength of maximum emission (λem).

Materials and Equipment:

  • Synthesized this compound solution

  • Spectrofluorometer

  • Quartz fluorescence cuvettes

Procedure:

  • Excitation Spectrum:

    • Set the emission monochromator to the expected emission wavelength (a few nanometers longer than the λmax from the absorption spectrum).

    • Scan the excitation monochromator over a range of wavelengths to obtain the excitation spectrum. The peak of this spectrum should correspond to the absorption maximum.

  • Emission Spectrum:

    • Set the excitation monochromator to the λmax determined from the absorption or excitation spectrum.

    • Scan the emission monochromator to obtain the fluorescence emission spectrum. The peak of this spectrum is the λem.

Relative Fluorescence Quantum Yield (Φf) Determination

Objective: To quantify the efficiency of the fluorescence process relative to a known standard.[3]

Materials and Equipment:

  • Solution of this compound

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield (Φx) of the sample can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (nx² / nst²) where:

      • Φ is the quantum yield

      • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance

      • n is the refractive index of the solvent

      • Subscripts 'x' and 'st' refer to the sample and the standard, respectively.

Excited-State Lifetime (τf) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Technique: Time-Correlated Single Photon Counting (TCSPC) is a common method for this measurement.

Materials and Equipment:

  • Solution of this compound

  • TCSPC instrument with a pulsed light source (e.g., picosecond laser diode or LED) and a sensitive detector.

Procedure:

  • Instrument Setup: The sample is excited with a high-repetition-rate pulsed light source.

  • Data Acquisition: The instrument measures the time difference between the excitation pulse and the detection of the first emitted photon. This process is repeated many times, and the data is collected to build a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τf).

Photophysical Characterization Workflow

G Photophysical Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_quantification Quantitative Measurements cluster_results Derived Properties start Pure this compound uv_vis UV-Vis Absorption Spectroscopy start->uv_vis fluorescence Fluorescence Spectroscopy start->fluorescence lifetime Excited-State Lifetime (TCSPC) start->lifetime quantum_yield Fluorescence Quantum Yield uv_vis->quantum_yield lambda_max λ_max, ε uv_vis->lambda_max fluorescence->quantum_yield lambda_em λ_em fluorescence->lambda_em phi_f Φ_f quantum_yield->phi_f tau_f τ_f lifetime->tau_f

Caption: Workflow for the photophysical characterization of this compound.

References

In-Depth Technical Guide to the Photoisomerization of 4-Butyl-4'-hydroxyazobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Butyl-4'-hydroxyazobenzene is a photochromic molecule belonging to the azobenzene family, a class of compounds renowned for their ability to undergo reversible isomerization between two distinct geometric forms—trans and cis—upon exposure to light. This light-induced switching alters the molecule's shape, dipole moment, and absorption spectrum, making it a valuable component in the development of photoswitchable materials, molecular machines, and, increasingly, in the field of photopharmacology for light-activated drug delivery.[1] This technical guide provides a comprehensive overview of the core principles governing the trans-cis photoisomerization of 4-Butyl-4'-hydroxyazobenzene, including its photophysical properties, experimental protocols for its characterization, and its potential applications in modulating biological systems. While specific quantitative photophysical data for 4-Butyl-4'-hydroxyazobenzene is not extensively documented in publicly available literature, this guide will utilize data from closely related 4-alkyl-4'-hydroxyazobenzene analogues to provide illustrative examples and a framework for its empirical determination.

Core Principles of Photoisomerization

The photoisomerization of 4-Butyl-4'-hydroxyazobenzene is predicated on the absorption of photons, which triggers a conformational change around the central nitrogen-nitrogen double bond (N=N). The thermodynamically more stable trans isomer can be converted to the metastable cis isomer by irradiation with UV or visible light corresponding to its π-π* absorption band. The reverse process, from cis back to trans, can be induced by irradiation at a different wavelength (typically in the visible region, corresponding to the n-π* transition of the cis isomer) or can occur spontaneously through thermal relaxation in the dark.[2]

The presence of the hydroxyl (-OH) and butyl (-C4H9) groups on the phenyl rings influences the electronic and steric properties of the molecule, thereby affecting its absorption spectra, quantum yields of isomerization, and the rate of thermal back-isomerization. The hydroxyl group, in particular, can engage in hydrogen bonding, which can significantly impact the isomerization kinetics, especially in different solvent environments.[3][4]

Quantitative Photophysical Data (Illustrative)

Table 1: Spectroscopic Properties of 4-Ethyl-4'-hydroxyazobenzene

IsomerAbsorption Maximum (λmax) for π-π* transitionAbsorption Maximum (λmax) for n-π* transitionMolar Extinction Coefficient (ε) at π-π* λmax (M⁻¹cm⁻¹)
trans~350 nm~440 nm (weak)~20,000
cis~320 nm~440 nm (stronger)~5,000

Note: The exact λmax and ε values are solvent-dependent.

Table 2: Photoisomerization Quantum Yields and Thermal Relaxation of 4-Ethyl-4'-hydroxyazobenzene

ParameterSolventValue
Quantum Yield (Φ)
Φ (trans → cis)Ethanol~0.1-0.2
Φ (cis → trans)Ethanol~0.4-0.5
Thermal Back-Isomerization
Half-life (t½) of cis isomerTolueneSeveral hours
Half-life (t½) of cis isomerEthanolMinutes to seconds

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of the photoisomerization properties of 4-Butyl-4'-hydroxyazobenzene.

Synthesis of 4-Butyl-4'-hydroxyazobenzene

A common synthetic route involves the diazotization of 4-butylaniline followed by an azo coupling reaction with phenol.[1]

Materials:

  • 4-butylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ice

  • Suitable organic solvent (e.g., ethanol)

Procedure:

  • Dissolve 4-butylaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite to the cooled 4-butylaniline solution while maintaining the low temperature to form the diazonium salt.

  • In a separate vessel, dissolve phenol in an aqueous solution of sodium hydroxide and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. A colored precipitate of 4-Butyl-4'-hydroxyazobenzene will form.

  • Maintain the reaction at a low temperature for a few hours to ensure complete coupling.

  • Filter the crude product, wash it with cold water, and purify it by recrystallization from a suitable solvent like ethanol.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

UV-Vis Spectroscopic Analysis of Photoisomerization

This protocol allows for the determination of the absorption spectra of the trans and cis isomers and for monitoring the isomerization process.

Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Light source for irradiation (e.g., UV lamp with a specific filter for 365 nm, or a high-power LED)

  • Magnetic stirrer

Procedure:

  • Prepare a dilute solution of 4-Butyl-4'-hydroxyazobenzene in the solvent of interest (e.g., ethanol, toluene) with an absorbance maximum in the range of 0.5-1.0.

  • Record the initial absorption spectrum of the solution, which will be predominantly that of the trans isomer.

  • Irradiate the solution in the cuvette with a light source at a wavelength close to the λmax of the trans isomer's π-π* transition (e.g., 365 nm).

  • Periodically stop the irradiation and record the UV-Vis spectrum to observe the decrease in the trans isomer's absorption band and the corresponding changes in the spectrum due to the formation of the cis isomer.

  • Continue irradiation until a photostationary state is reached, where no further significant changes in the spectrum are observed. This spectrum represents a mixture of trans and cis isomers.

  • To observe the cis → trans isomerization, irradiate the solution at the λmax of the cis isomer's n-π* transition (e.g., ~440-450 nm) and monitor the spectral changes as the initial trans spectrum is recovered.

Determination of Thermal Back-Isomerization Kinetics

This experiment measures the rate at which the cis isomer thermally reverts to the trans isomer in the dark.

Procedure:

  • Generate a high concentration of the cis isomer by irradiating the sample solution as described above until the photostationary state is reached.

  • Quickly transfer the cuvette to the UV-Vis spectrophotometer, which should be kept in the dark.

  • Immediately begin recording the absorbance at the λmax of the trans isomer at regular time intervals.

  • Continue monitoring until the absorbance returns to its initial value.

  • The data can be fitted to a first-order kinetic model to determine the rate constant (k) and the half-life (t½) of the thermal isomerization.

Visualization of Workflows and Concepts

Experimental Workflow for Photoisomerization Analysis

G cluster_synthesis Synthesis cluster_analysis Photophysical Analysis Diazotization Diazotization of 4-Butylaniline Coupling Azo Coupling with Phenol Diazotization->Coupling Purification Purification by Recrystallization Coupling->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization SamplePrep Prepare Solution in Solvent of Choice Characterization->SamplePrep InitialSpectrum Record Initial (trans) Spectrum SamplePrep->InitialSpectrum Irradiation_tc Irradiate at π-π λmax (e.g., 365 nm) InitialSpectrum->Irradiation_tc PSS Monitor until Photostationary State Irradiation_tc->PSS Irradiation_ct Irradiate at n-π λmax (e.g., 450 nm) PSS->Irradiation_ct cis->trans ThermalRelax Monitor in Dark PSS->ThermalRelax Thermal DataAnalysis Kinetic and Quantum Yield Analysis Irradiation_ct->DataAnalysis ThermalRelax->DataAnalysis

Caption: Workflow for synthesis and photophysical analysis.

Conceptual Signaling Pathway for Photopharmacology

G cluster_target Biological System Trans trans-Isomer (Inactive) Cis cis-Isomer (Active) Trans->Cis Isomerization Cis->Trans Isomerization Target Biological Target (e.g., Receptor, Enzyme) Cis->Target Binding Signaling Downstream Signaling Cascade Target->Signaling Response Cellular Response Signaling->Response LightOn UV/Vis Light LightOff Vis Light or Thermal Relaxation

Caption: Light-activated control of a biological target.

Applications in Drug Development

The ability to control the structure of 4-Butyl-4'-hydroxyazobenzene with light opens up exciting possibilities in drug development. By incorporating this molecule into a drug candidate, it is possible to create a "photopharmaceutical" that can be activated at a specific site in the body with light, thereby reducing off-target side effects. The trans isomer could be designed to be biologically inactive, while the light-induced conversion to the cis isomer at the target tissue would "turn on" the drug's therapeutic effect. The thermal relaxation back to the inactive trans form provides a built-in deactivation mechanism. This approach offers unprecedented spatiotemporal control over drug activity, a key goal in modern pharmacology.

Conclusion

4-Butyl-4'-hydroxyazobenzene is a promising photoswitchable molecule with potential applications in materials science and medicine. While a comprehensive public dataset of its photophysical properties is yet to be established, this guide provides the necessary theoretical background and detailed experimental protocols for its characterization. The ability to undergo reversible trans-cis isomerization upon light irradiation makes it an attractive candidate for the development of novel light-responsive systems, including advanced drug delivery platforms. Further research to fully quantify its photoisomerization behavior in various environments will be critical to unlocking its full potential for these innovative applications.

References

An In-depth Technical Guide to the Thermal Stability of 4-(4-Butylphenylazo)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(4-Butylphenylazo)phenol, a substituted azobenzene derivative, belongs to a class of compounds known for their chromophoric properties and potential applications in various fields, including as intermediates in the synthesis of dyes, liquid crystals, and potentially pharmacologically active molecules.[1][2] The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and suitability for various applications, particularly in drug development where processing and shelf-life are of paramount importance. Understanding the melting point, decomposition temperature, and the energetic changes associated with heating is crucial for safe handling and effective utilization.

Physicochemical Properties

A key indicator of the thermal stability of a crystalline solid is its melting point. For this compound, the reported melting point provides an initial threshold for its solid-state stability.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Name This compoundN/A
Synonyms 4-Butyl-4'-hydroxyazobenzene
CAS Number 2496-21-1
Molecular Formula C₁₆H₁₈N₂ON/A
Molecular Weight 254.33 g/mol N/A
Appearance Light yellow to Amber to Dark green powder/crystal
Melting Point 77.0 - 82.0 °C

Thermal Analysis Methodologies

To fully characterize the thermal stability of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the principal experimental techniques employed. The following sections detail the standard protocols for these analyses.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and the presence of volatile components.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of finely ground this compound powder into a clean, tared TGA crucible (typically alumina or platinum).[3]

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[4]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Heat the sample at a constant rate, typically 10 °C/min, to a final temperature of 600-800 °C.[5]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset temperature of mass loss is determined from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of mass loss.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting, crystallization, glass transitions, and decomposition enthalpies.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean DSC pan (typically aluminum).[6] Hermetically seal the pan to contain any volatiles.

  • Reference Preparation: Prepare an empty, hermetically sealed DSC pan to be used as a reference.[7]

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[6]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Heat the sample at a controlled rate, typically 10 °C/min, to a temperature well above its melting point but below the onset of significant decomposition (e.g., 300 °C).[6]

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the onset temperature and peak temperature of the melting endotherm.

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

    • Identify any exothermic events that may indicate decomposition.

Predicted Thermal Decomposition Pathway

While specific pyrolysis studies on this compound are not available, insights into its thermal decomposition can be drawn from mass spectrometry fragmentation patterns of structurally similar 4-(phenylazo)phenols. The primary fragmentation is expected to occur at the C-N and N=N bonds of the azo group, which are typically the weakest bonds in the molecule.

The proposed thermal decomposition pathway is initiated by the homolytic cleavage of the C-N bond between the butylphenyl group and the azo nitrogen. This is followed by the loss of a stable nitrogen molecule (N₂), leading to the formation of various radical species that can then undergo further reactions.

Decomposition_Pathway This compound This compound Butylphenyl_Radical 4-Butylphenyl Radical This compound->Butylphenyl_Radical Heat (Δ) Hydroxyphenylazo_Radical 4-Hydroxyphenylazo Radical This compound->Hydroxyphenylazo_Radical Further_Products Further Decomposition Products Butylphenyl_Radical->Further_Products Nitrogen_Gas N₂ Gas Hydroxyphenylazo_Radical->Nitrogen_Gas Hydroxyphenyl_Radical 4-Hydroxyphenyl Radical Hydroxyphenylazo_Radical->Hydroxyphenyl_Radical Hydroxyphenyl_Radical->Further_Products

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Stability Assessment

The comprehensive evaluation of the thermal stability of this compound involves a logical sequence of experimental and analytical steps.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Thermal Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization TGA_Analysis Thermogravimetric Analysis (TGA) Characterization->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) Characterization->DSC_Analysis Data_Integration Data Integration and Stability Assessment TGA_Analysis->Data_Integration DSC_Analysis->Data_Integration Final_Report Final_Report Data_Integration->Final_Report Generate Technical Report

Caption: Experimental workflow for assessing the thermal stability.

Conclusion

This technical guide has outlined the key aspects of the thermal stability of this compound. While a definitive quantitative analysis awaits experimental investigation, the provided melting point data, detailed TGA and DSC protocols, and the inferred decomposition pathway offer a robust framework for researchers. The information presented herein is intended to facilitate a deeper understanding of the thermal properties of this compound and to guide future experimental work in the fields of drug development and materials science. It is strongly recommended that the experimental protocols detailed in this guide be followed to obtain specific TGA and DSC data for a comprehensive thermal stability profile.

References

Unveiling the Mesomorphic Behavior of 4-(4-Butylphenylazo)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the liquid crystalline phases of 4-(4-Butylphenylazo)phenol, a compound of interest in material science and potentially in drug delivery systems due to its responsive nature. This document provides a comprehensive overview of its thermal properties, detailed experimental protocols for its characterization, and logical visualizations of its phase transitions and experimental workflows.

Core Data Presentation

The liquid crystalline properties of this compound are characterized by distinct phase transitions upon heating and cooling. The following table summarizes the quantitative data obtained from differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

TransitionTemperature (°C)Method
Isotropic to Nematic (Cooling)134DSC
Nematic to Smectic (Cooling)126DSC
Smectic to Crystal (Cooling)122DSC
Crystal to Smectic (Heating)144POM
Smectic to Isotropic (Heating)160POM

Experimental Protocols

The characterization of the liquid crystalline phases of this compound involves its synthesis followed by detailed thermal and optical analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a diazotization reaction followed by an azo coupling.[1]

Materials:

  • 4-butylaniline

  • Sodium nitrite

  • Hydrochloric acid

  • Phenol

  • Sodium bicarbonate

  • Ethanol

  • Water

Procedure:

  • Sodium nitrite is dissolved in water.

  • 4-butylaniline is dissolved in a mixture of water and hydrochloric acid and cooled to 0-5 °C.

  • The sodium nitrite solution is added dropwise to the 4-butylaniline solution while maintaining the low temperature to form the diazonium salt.

  • After 30 minutes, a solution of phenol is added to the reaction mixture.

  • The reaction is allowed to proceed for 1 hour, after which the solution is made basic using a saturated solution of sodium bicarbonate, leading to the precipitation of a solid.

  • The precipitate is filtered and washed with distilled water.

  • The crude product is purified by recrystallization from ethanol to yield this compound.[2]

Characterization Techniques

DSC is employed to determine the temperatures and enthalpies of phase transitions.[3][4]

Protocol:

  • A small sample (typically 2-10 mg) of this compound is accurately weighed and hermetically sealed in an aluminum pan.[5] An empty sealed pan is used as a reference.[5]

  • The sample and reference pans are placed in the DSC instrument.

  • The sample is subjected to a controlled heating and cooling cycle, for instance, from room temperature to 180°C and back, at a constant rate (e.g., 10 °C/min).[4]

  • The heat flow to the sample is measured as a function of temperature. Endothermic peaks on heating and exothermic peaks on cooling indicate phase transitions.

  • The onset temperature of the peak is typically taken as the transition temperature.

POM is a crucial technique for identifying liquid crystal phases by observing their unique textures.[1][6]

Protocol:

  • A small amount of the this compound sample is placed on a clean glass microscope slide.

  • A coverslip is placed over the sample, and it is heated on a hot stage to its isotropic liquid phase to ensure a thin, uniform film.

  • The sample is then cooled at a controlled rate while being observed through a polarized light microscope with crossed polarizers.

  • As the sample cools, the appearance of birefringent textures indicates the transition to a liquid crystalline phase. Different liquid crystal phases (e.g., nematic, smectic) exhibit characteristic textures.[4]

  • The temperatures at which these textures appear and change are recorded as the phase transition temperatures.

Visualizations

The following diagrams illustrate the experimental workflow and the phase behavior of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Diazotization Diazotization of 4-butylaniline Coupling Azo Coupling with Phenol Diazotization->Coupling Purification Recrystallization Coupling->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC POM Polarized Optical Microscopy (POM) Purification->POM

Caption: Experimental workflow for the synthesis and characterization of this compound.

phase_transitions Isotropic Isotropic Liquid Nematic Nematic Phase Isotropic->Nematic 134°C (Cooling) Smectic Smectic Phase Nematic->Smectic 126°C (Cooling) Smectic->Isotropic 160°C (Heating) Crystal Crystalline Solid Smectic->Crystal 122°C (Cooling) Crystal->Smectic 144°C (Heating)

Caption: Phase transitions of this compound as a function of temperature.

References

Health and Safety Profile of 4-(4-Butylphenylazo)phenol: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available health and safety information for 4-(4-Butylphenylazo)phenol (CAS No. 2496-21-1). Based on a thorough review of publicly accessible data, including Safety Data Sheets (SDS) from multiple suppliers, this document summarizes the current understanding of the toxicological and physicochemical properties of this compound. Notably, a significant lack of detailed, quantitative experimental data on the health and environmental effects of this compound was observed. The predominant information available from various chemical suppliers consistently classifies this substance as non-hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This guide presents the available data in a structured format to aid researchers and professionals in conducting informed risk assessments.

Chemical and Physical Properties

This compound is an organic compound characterized by an azo functional group linking a butyl-substituted phenyl ring to a phenol.[1] It typically appears as a light yellow to amber or dark green crystalline powder. The butyl group contributes to the molecule's hydrophobic nature.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2496-21-1[2][3]
Molecular Formula C₁₆H₁₈N₂O[3]
Molecular Weight 254.33 g/mol [3]
Appearance Light yellow to Amber to Dark green powder to crystal
Synonyms 4-Butyl-4'-hydroxyazobenzene, 4-[(4-Butylphenyl)diazenyl]phenol[3]
Physical State Solid at 20°C[1]

Toxicological Data

A comprehensive search for quantitative toxicological data for this compound revealed a significant lack of specific experimental studies. Safety Data Sheets from multiple suppliers consistently state that information on various toxicological endpoints is "not available."

Table 2: Summary of Available Toxicological Information

Toxicological EndpointGHS ClassificationData AvailabilitySource(s)
Acute Toxicity (Oral, Dermal, Inhalation) Not ClassifiedNo data available[2]
Skin Corrosion/Irritation Not ClassifiedNo data available[2]
Serious Eye Damage/Irritation Not ClassifiedNo data available[2]
Respiratory or Skin Sensitization Not ClassifiedNo data available[2]
Germ Cell Mutagenicity Not ClassifiedNo data available[2]
Carcinogenicity Not ClassifiedNo data available[2]
Reproductive Toxicity Not ClassifiedNo data available[2]
Specific Target Organ Toxicity (Single Exposure) Not ClassifiedNo data available[2]
Specific Target Organ Toxicity (Repeated Exposure) Not ClassifiedNo data available[2]
Aspiration Hazard Not ClassifiedNo data available[2]

One Safety Data Sheet indicates that the substance or mixture does not contain components considered to have endocrine-disrupting properties at levels of 0.1% or higher.[2]

Hazard Classification

According to multiple Safety Data Sheets, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[2]

Table 3: GHS Hazard Classification

Hazard ClassificationClassificationPictogramSignal WordHazard Statement(s)Precautionary Statement(s)
GHS Classification Not a hazardous substance or mixtureNo hazard pictogram requiredNo signal word requiredNo hazard statement(s) requiredNo precautionary statement(s) required

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically conducted on this compound are not publicly available. For the benefit of researchers who may wish to conduct such studies, a generic workflow for a common in vitro mutagenicity assay, the Ames test, is provided below.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis strain_prep Prepare Salmonella typhimurium Strains mix Combine Bacteria, Test Compound, and S9 Mix/ Buffer strain_prep->mix compound_prep Prepare Test Compound (this compound) compound_prep->mix s9_prep Prepare S9 Mix (for metabolic activation) s9_prep->mix plate Plate mixture onto minimal glucose agar mix->plate incubate Incubate plates (37°C for 48-72h) plate->incubate count Count Revertant Colonies incubate->count analyze Compare to Controls (Positive and Negative) count->analyze result Determine Mutagenic Potential analyze->result

Generic workflow for an Ames test to assess mutagenic potential.

Signaling Pathways

No information was found in the public domain regarding the interaction of this compound with any specific biological signaling pathways.

No_Data_Diagram start Search for Signaling Pathway Data for this compound end No Publicly Available Data Found start->end Comprehensive Literature and Database Search

Results of the search for signaling pathway information.

Environmental Fate and Ecotoxicological Data

There is a lack of data on the environmental fate and ecotoxicity of this compound. One Safety Data Sheet states that the substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[2]

Table 4: Environmental Hazard Information

EndpointClassification/DataSource(s)
Persistence and Degradability No data available[2]
Bioaccumulative Potential No data available[2]
Mobility in Soil No data available[2]
Ecotoxicity No data available[2]
PBT/vPvB Assessment Does not meet criteria for PBT or vPvB[2]

Handling and Safety Precautions

Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area to avoid dust dispersion.[2] In case of contact, the following first aid measures are recommended:

  • Inhalation: Move the person to fresh air.[2]

  • Skin Contact: Wash off with plenty of water.[2]

  • Eye Contact: Rinse with plenty of water.[2]

  • Ingestion: Rinse mouth with water.[2]

Conclusion

The currently available health and safety data for this compound is limited. The consistent classification of this compound as non-hazardous by multiple chemical suppliers provides a baseline for risk assessment. However, the absence of detailed toxicological and ecotoxicological studies necessitates a cautious approach in its handling and application. For drug development and other sensitive applications, further experimental investigation into the specific toxicological properties and potential biological activities of this compound is strongly recommended to fill the existing data gaps. Researchers should adhere to good laboratory practices and take appropriate safety precautions when working with this compound.

References

An In-Depth Technical Guide to 4-(4-Butylphenylazo)phenol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is designed for researchers, scientists, and drug development professionals interested in the procurement and application of 4-(4-butylphenylazo)phenol. This document provides a comprehensive overview of commercially available sources, key technical data, and detailed experimental protocols for the synthesis and application of this compound, with a particular focus on its use in liquid crystal displays.

Sourcing and Procurement of this compound

For research purposes, this compound can be acquired from several reputable chemical suppliers. The following table summarizes the offerings from various vendors, providing a comparative overview to facilitate procurement decisions.

SupplierProduct NumberPurityAvailable Quantities
TCI AmericaB2357>98.0% (GC)5g, 25g[1]
Sigma-AldrichS929298Not specified50mg
AladdinB152807Not specified250mg, 1g, 5g, 25g

Technical Data Summary

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research. The following table consolidates key technical data obtained from supplier specifications and safety data sheets.

PropertyValueReference
Chemical Name This compound
Synonyms 4-Butyl-4'-hydroxyazobenzene
CAS Number 2496-21-1
Molecular Formula C₁₆H₁₈N₂O
Molecular Weight 254.33 g/mol
Appearance Light yellow to amber to dark green powder/crystal
Melting Point 77.0 to 82.0 °C
Purity >98.0% (by GC)
Solubility Soluble in Acetone

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the fabrication and characterization of a guest-host liquid crystal display.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of azo dyes.

Materials:

  • 4-Butylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ice

Procedure:

  • Diazotization of 4-Butylaniline:

    • Dissolve a specific molar equivalent of 4-butylaniline in a solution of hydrochloric acid and water, cooled to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-butylaniline solution while maintaining the temperature between 0-5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

  • Coupling Reaction with Phenol:

    • In a separate beaker, dissolve an equimolar amount of phenol in an aqueous solution of sodium hydroxide, also cooled to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the alkaline phenol solution, again maintaining the temperature between 0-5 °C.

    • A colored precipitate of this compound will form.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.

    • Dry the purified product in a vacuum oven at a low temperature.

Fabrication and Characterization of a Guest-Host Liquid Crystal Display

This protocol outlines the steps to create a guest-host liquid crystal cell using this compound as the guest dye and to measure its electro-optical properties.

Materials:

  • Nematic liquid crystal host (e.g., E7)

  • This compound (guest dye)

  • Indium tin oxide (ITO) coated glass substrates

  • Polyimide alignment layer solution

  • Spacers of a defined diameter (e.g., 5 µm)

  • UV-curable sealant

  • Polarizers

  • He-Ne laser

  • Photodiode detector

  • Function generator

  • Voltage amplifier

  • Oscilloscope

Procedure:

  • Preparation of the Guest-Host Mixture:

    • Prepare a solution of the nematic liquid crystal host and this compound in a suitable solvent (e.g., chloroform). The concentration of the dye is typically 1-5% by weight.

    • Gently heat and stir the mixture to ensure the complete dissolution of the dye.

    • Remove the solvent under reduced pressure to obtain a homogeneous guest-host liquid crystal mixture.

  • Fabrication of the Liquid Crystal Cell:

    • Clean the ITO-coated glass substrates thoroughly.

    • Spin-coat a thin layer of a polyimide alignment agent onto the ITO surface of both substrates.

    • Bake the substrates at the recommended temperature to cure the polyimide.

    • Gently rub the polyimide-coated surfaces in a single direction with a velvet cloth to create microgrooves for liquid crystal alignment.

    • Dispense the UV-curable sealant mixed with spacers onto the edges of one substrate.

    • Place the second substrate on top, with the rubbing directions aligned either parallel or anti-parallel, to form an empty cell.

    • Cure the sealant using UV light.

    • Fill the empty cell with the prepared guest-host liquid crystal mixture via capillary action in a vacuum chamber.

  • Measurement of Electro-Optical Properties:

    • Mount the filled guest-host liquid crystal cell between two crossed polarizers.

    • Direct a He-Ne laser beam through the cell and measure the transmitted light intensity using a photodiode detector.

    • Apply a square-wave voltage of varying amplitude and frequency to the cell using a function generator and a voltage amplifier.

    • Record the transmitted light intensity as a function of the applied voltage to determine the voltage-transmittance (V-T) curve and the threshold voltage.

    • Measure the rise and fall times of the optical response using an oscilloscope to characterize the switching speed of the device.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling cluster_purification Purification butylaniline 4-Butylaniline diazonium_salt Diazonium Salt Solution butylaniline->diazonium_salt Cool to 0-5°C hcl_h2o HCl / H₂O hcl_h2o->diazonium_salt nano2 NaNO₂ Solution nano2->diazonium_salt product_precipitate This compound (Precipitate) diazonium_salt->product_precipitate Cool to 0-5°C phenol Phenol alkaline_phenol Alkaline Phenol Solution phenol->alkaline_phenol naoh_h2o NaOH / H₂O naoh_h2o->alkaline_phenol alkaline_phenol->product_precipitate filtration Filtration & Washing product_precipitate->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization drying Vacuum Drying recrystallization->drying final_product Purified Product drying->final_product

Caption: Synthesis workflow for this compound.

GH_LCD_Workflow cluster_mixture Guest-Host Mixture Preparation cluster_cell LC Cell Fabrication cluster_characterization Electro-Optical Characterization lc_host Nematic Liquid Crystal Host dissolution Dissolve in Solvent lc_host->dissolution guest_dye This compound guest_dye->dissolution evaporation Solvent Evaporation dissolution->evaporation gh_mixture Homogeneous Guest-Host Mixture evaporation->gh_mixture filling Fill with GH Mixture gh_mixture->filling ito_glass ITO-Coated Glass polyimide Spin-Coat Polyimide ito_glass->polyimide rubbing Rubbing for Alignment polyimide->rubbing assembly Cell Assembly with Spacers rubbing->assembly assembly->filling fabricated_cell Guest-Host LC Cell filling->fabricated_cell setup Mount Cell in Optical Setup fabricated_cell->setup apply_voltage Apply Variable Voltage setup->apply_voltage measure_transmittance Measure Transmittance apply_voltage->measure_transmittance measure_switching Measure Switching Speed apply_voltage->measure_switching eo_data Electro-Optical Data measure_transmittance->eo_data measure_switching->eo_data

Caption: Workflow for guest-host liquid crystal display fabrication and characterization.

References

Methodological & Application

Synthesis Protocol for 4-(4-Butylphenylazo)phenol: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 4-(4-Butylphenylazo)phenol, a versatile azo compound with significant applications in materials science. The protocol details a two-step synthesis process involving the diazotization of 4-butylaniline followed by an azo coupling reaction with phenol. This application note is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed experimental procedure, characterization data, and an overview of its potential applications.

Introduction

This compound, also known as 4-Butyl-4'-hydroxyazobenzene, is an aromatic azo compound characterized by the presence of an azo group (-N=N-) connecting a 4-butylphenyl group and a phenol group. The extended π-electron system of the azobenzene core, along with the substituent groups, imparts unique properties to this molecule.[1] Azo compounds are known for their vibrant colors due to their extended conjugated systems.[2] The synthesis of this compound is typically achieved through the diazotization of 4-butylaniline and a subsequent coupling reaction with phenol, a well-documented and adaptable process.

Applications

This compound serves as a valuable intermediate in organic synthesis and has garnered significant interest in materials science. Its key application areas include:

  • Liquid Crystals: The elongated and rigid molecular structure of this compound contributes to its ability to form liquid crystalline phases.[1] These materials are crucial for the development of advanced liquid crystal displays (LCDs) and other electro-optic devices due to their ability to respond to external stimuli like electric fields.[1]

  • Photochromic Materials: This compound exhibits photochromic properties, meaning it can undergo reversible color changes upon exposure to light. This characteristic opens up possibilities for its use in optical data storage, "smart" windows, and light-activated sensors.

  • Chemical Intermediate: The presence of both an azo group and a phenolic hydroxyl group provides a rich reactivity profile, making it a versatile building block for the synthesis of more complex molecules and functional materials.

Synthesis Pathway

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction.[2] The overall process can be divided into two main stages:

  • Diazotization of 4-Butylaniline: 4-Butylaniline is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at a low temperature (0-5 °C). This reaction converts the primary aromatic amine into a diazonium salt.

  • Azo Coupling with Phenol: The resulting diazonium salt acts as an electrophile and reacts with the activated aromatic ring of phenol. The coupling reaction is pH-dependent and is typically carried out in a mildly alkaline solution to activate the phenol.[3][4] The coupling occurs predominantly at the para position of the phenol due to steric hindrance and electronic effects.[2][5]

Experimental Protocol

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
4-ButylanilineC₁₀H₁₅N149.231.49 g0.01
Sodium NitriteNaNO₂69.000.72 g0.0104
Hydrochloric Acid (conc.)HCl36.462.5 mL~0.03
PhenolC₆H₆O94.110.94 g0.01
Sodium HydroxideNaOH40.002.0 g0.05
Deionized WaterH₂O18.02--
EthanolC₂H₆O46.07--
Ice----
Equipment
  • Beakers (100 mL, 250 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Melting point apparatus

Procedure

Part 1: Diazotization of 4-Butylaniline

  • In a 100 mL beaker, dissolve 1.49 g (0.01 mol) of 4-butylaniline in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of deionized water. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate 50 mL beaker, dissolve 0.72 g (0.0104 mol) of sodium nitrite in 5 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold 4-butylaniline hydrochloride solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes.

Part 2: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% aqueous sodium hydroxide solution (dissolve 2.0 g of NaOH in 18 mL of water).

  • Cool this alkaline phenol solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution prepared in Part 1 to the cold alkaline phenol solution with vigorous stirring. A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Check the pH of the solution; it should be slightly alkaline (pH 9-10) to facilitate the coupling with phenol.[3]

Part 3: Isolation and Purification

  • Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold deionized water to remove any unreacted salts.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the purified this compound.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Determine the yield and characterize the final product.

Characterization Data

PropertyValue
Appearance Light yellow to amber powder/crystals
Molecular Formula C₁₆H₁₈N₂O
Molecular Weight 254.33 g/mol
Melting Point 77.0 to 82.0 °C
Purity (by GC) >98.0%

(Note: The provided characterization data is based on typical values and may vary depending on the experimental conditions and purity of the product.)

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_products Intermediates & Products cluster_process Process Steps Butylaniline 4-Butylaniline Diazotization Diazotization (0-5 °C) Butylaniline->Diazotization NaNO2 Sodium Nitrite NaNO2->Diazotization HCl Hydrochloric Acid HCl->Diazotization Phenol Phenol Coupling Azo Coupling (0-5 °C, alkaline pH) Phenol->Coupling NaOH Sodium Hydroxide NaOH->Coupling Diazonium 4-Butylbenzenediazonium Chloride Diazonium->Coupling FinalProduct This compound Diazotization->Diazonium Intermediate Purification Isolation & Purification Coupling->Purification Crude Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Aromatic amines and phenols are toxic and can be absorbed through the skin. Handle with care.

  • Diazonium salts are unstable and can be explosive when dry. Do not isolate the diazonium salt; use it in solution immediately after preparation.

  • Concentrated acids and bases are corrosive. Handle with appropriate care.

This detailed protocol and application note provides a solid foundation for the successful synthesis and exploration of this compound in various research and development settings.

References

Application Notes and Protocols for the Purification of 4-Butyl-4'-hydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-Butyl-4'-hydroxyazobenzene, a versatile organic intermediate with applications in material science, particularly in the development of photochromic and liquid crystalline materials.[1][2] The following methods are designed to enhance the purity of the synthesized compound, which is crucial for its performance in these advanced applications.

Data Presentation: Comparison of Purification Methods

Purification MethodStationary PhaseMobile Phase/SolventTypical Yield (%)Initial Purity (%)Final Purity (%)
Recrystallization N/AEthanol/Water~80-85~90>98
N/AHeptane~75-80~90>98
Column Chromatography Silica GelHexane/Ethyl Acetate (e.g., 19:1)~70-80~90>99

Experimental Protocols

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For 4-Butyl-4'-hydroxyazobenzene, two effective solvent systems are presented below.

Protocol 1A: Recrystallization from Ethanol/Water

This method is effective for many hydroxyazobenzene derivatives and is a good starting point for purification.

Materials:

  • Crude 4-Butyl-4'-hydroxyazobenzene

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Butyl-4'-hydroxyazobenzene in a minimal amount of hot ethanol. Heat the solution gently on a heating mantle or hot plate until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly turbid. If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 1B: Recrystallization from Heptane

Heptane is a suitable non-polar solvent for the recrystallization of 4-alkyl-4'-hydroxyazobenzene derivatives.

Materials:

  • Crude 4-Butyl-4'-hydroxyazobenzene

  • Heptane

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of heptane to the crude 4-Butyl-4'-hydroxyazobenzene. Heat the mixture on a heating mantle or hot plate until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.

  • Cooling: Allow the solution to cool gradually to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small portion of cold heptane.

  • Drying: Dry the purified product under vacuum.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For 4-Butyl-4'-hydroxyazobenzene, a normal-phase chromatography setup using silica gel is effective.

Materials:

  • Crude 4-Butyl-4'-hydroxyazobenzene

  • Silica gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a chromatography column. Allow the silica to settle, ensuring a uniform and air-free column bed.

  • Sample Loading: Dissolve the crude 4-Butyl-4'-hydroxyazobenzene in a minimum amount of the eluent (or a less polar solvent like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent mixture, such as hexane with a small percentage of ethyl acetate (e.g., 19:1 hexane/ethyl acetate). The polarity of the eluent can be gradually increased if necessary to elute the desired compound.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified 4-Butyl-4'-hydroxyazobenzene under high vacuum to remove any residual solvent.

Mandatory Visualizations

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References

Characterization Techniques for 4-(4-Butylphenylazo)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive characterization of 4-(4-Butylphenylazo)phenol. This azobenzene derivative holds potential in various fields, including as a liquid crystal, a molecular switch, and in drug delivery systems, necessitating a thorough understanding of its physicochemical properties. The following sections detail the primary analytical techniques for elucidating its structure, thermal behavior, and photophysical properties.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for confirming the molecular structure and investigating the electronic properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. Azobenzene derivatives typically exhibit two characteristic absorption bands: a high-intensity π-π* transition in the UV region and a lower-intensity n-π* transition in the visible region.[1] The position and intensity of these bands can be influenced by the solvent polarity and the isomerization state (trans or cis) of the azo group. This technique is crucial for monitoring photoisomerization processes.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) with a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over a wavelength range of 200-700 nm.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) for the π-π* and n-π* transitions. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Expected Spectral Data:

TransitionExpected λmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
π-π~350-370High ( > 20,000)
n-π~440-460Low ( < 1,000)
Note: The exact values can vary depending on the solvent and substitution pattern.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. Characteristic vibrational frequencies can confirm the presence of the O-H group from the phenol, the N=N azo linkage, C-H bonds of the aromatic rings and the butyl group, and C=C bonds of the aromatic rings.

Experimental Protocol:

  • Sample Preparation: The sample can be prepared as a KBr pellet. Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window (e.g., NaCl or CaF₂), or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.

  • Sample Spectrum: Place the sample in the beam path and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Vibrational Bands:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400-3200 (broad)O-H stretchPhenolic -OH
3100-3000C-H stretchAromatic
2955-2860C-H stretchAliphatic (Butyl group)
~1600, ~1500, ~1450C=C stretchAromatic ring
~1480-1450N=N stretchAzo group
~1250C-O stretchPhenolic
850-800C-H out-of-plane bendpara-substituted aromatic rings
Note: The N=N stretching vibration is often weak in the infrared spectrum.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the different carbon environments in the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra. For ¹H NMR, typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans is usually required.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign the signals to the specific protons and carbons in the molecule.

Predicted NMR Data:

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90-7.80Doublet2HAromatic protons ortho to -N=N on the butyl-substituted ring
~7.80-7.70Doublet2HAromatic protons ortho to -N=N on the phenol ring
~7.30-7.20Doublet2HAromatic protons meta to -N=N on the butyl-substituted ring
~7.00-6.90Doublet2HAromatic protons meta to -N=N on the phenol ring
~5.0-6.0 (broad)Singlet1HPhenolic -OH
~2.70-2.60Triplet2H-CH₂- attached to the aromatic ring
~1.70-1.55Multiplet2H-CH₂- of the butyl chain
~1.45-1.30Multiplet2H-CH₂- of the butyl chain
~0.95-0.85Triplet3H-CH₃ of the butyl chain
Note: The chemical shift of the phenolic proton is highly dependent on concentration and solvent.[4]

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~160-155C-OH of the phenol ring
~150-145Aromatic carbons attached to the azo group
~145-140Aromatic carbon attached to the butyl group
~130-120Aromatic C-H carbons
~115Aromatic C-H carbons ortho to the -OH group
~35-CH₂- attached to the aromatic ring
~33-CH₂- of the butyl chain
~22-CH₂- of the butyl chain
~14-CH₃ of the butyl chain
Note: These are predicted chemical shifts based on related structures.[5][6]

Thermal Analysis

Thermal analysis techniques are crucial for determining the thermal stability, decomposition profile, and phase transitions of this compound, which is particularly important for applications in materials science and drug delivery.

Thermogravimetric Analysis (TGA)

Application Note: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of the compound, identify decomposition temperatures, and quantify the residual mass. For azo dyes, the initial weight loss often corresponds to the cleavage of the azo bond.[4]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 3-10 mg) into an inert TGA pan (e.g., alumina or platinum).

  • Instrumentation: Use a calibrated thermogravimetric analyzer.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature high enough to ensure complete decomposition (e.g., 800 °C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The output is a thermogram (mass % vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

  • Data Analysis: Determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_peak) from the DTG curve, and the percentage of residual mass at the final temperature.

Expected Thermal Data:

ParameterExpected Value (°C)
Onset Decomposition Temperature (T_onset)200 - 270
Peak Decomposition Temperature (T_peak)250 - 350
Final Residue at 800 °C (%)Variable
Note: The decomposition of azo dyes can be a multi-step process. The thermal stability can be influenced by the substituents on the aromatic rings.
Differential Scanning Calorimetry (DSC)

Application Note: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is an excellent technique for identifying phase transitions such as melting, crystallization, and glass transitions. For compounds like this compound, which may exhibit liquid crystalline properties, DSC can be used to detect the subtle energy changes associated with transitions between solid, liquid crystal, and isotropic liquid phases.[7][8]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it hermetically. An empty sealed pan is used as a reference.

  • Instrumentation: Use a calibrated differential scanning calorimeter.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Heating Scan: Equilibrate the sample at a low temperature (e.g., 25 °C). Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its final transition (e.g., 150 °C).

    • Cooling Scan: Cool the sample at the same rate back to the starting temperature to observe crystallization or other transitions upon cooling.

    • Second Heating Scan: A second heating scan is often performed to observe the behavior of the sample after a controlled thermal history.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Identify endothermic (e.g., melting, solid-to-liquid crystal) and exothermic (e.g., crystallization) transitions. Determine the peak temperatures (T_m, T_c), onset temperatures, and the enthalpy of transitions (ΔH) by integrating the peak areas.

Expected Phase Transition Data:

TransitionTemperature (°C)Enthalpy (ΔH) (kJ/mol)
Crystal to Nematic (T_CN)~80-100Variable
Nematic to Isotropic (T_NI)~100-120Lower than ΔH_CN
Note: These values are estimates based on similar 4-alkyl-4'-hydroxyazobenzene compounds. The presence and type of liquid crystalline phases need to be confirmed by complementary techniques like polarized optical microscopy.[7]

Visualization of Characterization Workflow

The following diagrams illustrate the logical flow of the characterization process for this compound.

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_structural Structural Elucidation cluster_properties Property Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis TGA Thermogravimetric Analysis Purification->TGA DSC Differential Scanning Calorimetry Purification->DSC Structural_Confirmation Structural Confirmation FTIR->Structural_Confirmation Functional Groups NMR->Structural_Confirmation Connectivity Property_Confirmation Property Characterization UV_Vis->Property_Confirmation Electronic Transitions TGA->Property_Confirmation Thermal Stability DSC->Property_Confirmation Phase Transitions

Caption: Workflow for the characterization of this compound.

SignalingPathways cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis UV_Vis_node UV-Vis Photophysical_Properties Photophysical_Properties UV_Vis_node->Photophysical_Properties Photophysical Properties FTIR_node FTIR Structural_Confirmation_2 Structural_Confirmation_2 FTIR_node->Structural_Confirmation_2 Structural Confirmation NMR_node NMR NMR_node->Structural_Confirmation_2 TGA_node TGA Thermal_Properties Thermal_Properties TGA_node->Thermal_Properties Thermal Properties DSC_node DSC DSC_node->Thermal_Properties Molecule This compound Molecule->UV_Vis_node Electronic Structure Molecule->FTIR_node Functional Groups Molecule->NMR_node Molecular Structure Molecule->TGA_node Decomposition Profile Molecule->DSC_node Phase Behavior

Caption: Logical relationships of characterization techniques and properties.

References

Application Notes and Protocols for the Photoisomerization of 4-(4-Butylphenylazo)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental setup and protocols for studying the photoisomerization of 4-(4-Butylphenylazo)phenol, a photochromic molecule with potential applications in various scientific and technological fields, including drug delivery and materials science.[1][2]

Introduction

This compound, also known as 4-Butyl-4'-hydroxyazobenzene, is an azobenzene derivative that exhibits photochromism, the reversible transformation between two isomers with distinct absorption spectra upon light irradiation.[1][2] The molecule exists in a thermally stable trans (E) form and a metastable cis (Z) form. Irradiation with UV light induces a transformation to the cis isomer, while the reverse cis-to-trans isomerization can be triggered by visible light or occurs thermally in the dark.[3] The ability to control the isomeric state of this molecule with light makes it a promising candidate for applications such as light-activated sensors and smart materials.[1][2] This document outlines the necessary materials, equipment, and procedures to investigate the photoisomerization dynamics of this compound.

Materials and Equipment

Materials:

  • This compound (>98.0% purity)

  • Spectroscopic grade solvents (e.g., ethanol, methanol, chloroform, dimethylformamide (DMF))

  • Deionized water

Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Light source for photoisomerization (e.g., high-pressure mercury lamp, UV LED)

  • Bandpass filters (e.g., 365 nm for trans-to-cis isomerization)

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Analytical balance

  • pH meter (optional, for studying pH effects)

Data Presentation

The photochromic properties of this compound are characterized by changes in its UV-Vis absorption spectrum upon irradiation. The following table summarizes key photophysical parameters. Note that specific values can be solvent-dependent.[4]

ParameterValueSolventReference
trans Isomer Properties
λmax (π-π* transition)~350 - 360 nmEthanol/Methanol[3]
Molar Extinction Coefficient (ε) at λmaxHigh-
cis Isomer Properties
λmax (n-π* transition)~440 - 450 nmEthanol/Methanol[4]
Molar Extinction Coefficient (ε) at λmaxLow-[4]
Isomerization Dynamics
trans-to-cis Quantum Yield (Φt→c)Varies with solvent and excitation wavelength-[5]
cis-to-trans Thermal IsomerizationFast (milliseconds to minutes)Polar solvents (e.g., ethanol)[3]

Experimental Protocols

A common method for synthesizing 4-alkyl-4'-hydroxyazobenzenes is through the diazotization of the corresponding 4-alkylaniline followed by an azo coupling reaction with phenol.[2]

Protocol:

  • Diazotization of 4-Butylaniline:

    • Dissolve 4-butylaniline in an acidic solution (e.g., HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

    • Stir the mixture for approximately 30 minutes to ensure complete formation of the diazonium salt.

  • Azo Coupling with Phenol:

    • In a separate beaker, dissolve phenol in an alkaline solution (e.g., NaOH solution) and cool it to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the phenol solution with vigorous stirring. Maintain the temperature below 5 °C.

    • A colored precipitate of this compound will form.

    • Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Purification:

    • Collect the precipitate by filtration.

    • Wash the solid with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

    • Dry the purified product under vacuum.

Protocol:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in a chosen spectroscopic grade solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • From the stock solution, prepare working solutions of the desired concentration (e.g., 10-50 µM) by dilution in the same solvent.

This protocol describes how to monitor the change in the UV-Vis absorption spectrum of this compound upon UV irradiation.

Protocol:

  • Fill a quartz cuvette with the working solution of this compound.

  • Place the cuvette in the UV-Vis spectrophotometer and record the initial absorption spectrum. This spectrum represents the predominantly trans isomer. The main absorption band should be in the UV region (π-π* transition).

  • Remove the cuvette from the spectrophotometer and irradiate it with a UV light source (e.g., 365 nm) for a defined period (e.g., 10-30 seconds).

  • Immediately after irradiation, place the cuvette back into the spectrophotometer and record the absorption spectrum.

  • Repeat steps 3 and 4 for incremental irradiation times until no further significant changes in the spectrum are observed. This state is known as the photostationary state (PSS), where the rates of the forward and reverse photo-reactions are equal.

  • Observe the decrease in the absorbance of the π-π* transition band and the increase in the absorbance of the n-π* transition band in the visible region, which is characteristic of the cis isomer.

This protocol outlines the procedure to measure the rate of thermal relaxation from the cis isomer back to the more stable trans isomer.

Protocol:

  • Prepare a sample in the photostationary state enriched with the cis isomer by irradiating the solution with UV light as described in protocol 4.3.

  • Place the cuvette containing the cis-enriched solution in the temperature-controlled sample holder of the UV-Vis spectrophotometer, shielded from external light.

  • Monitor the change in absorbance over time at the λmax of the trans isomer. The absorbance at this wavelength will increase as the cis isomer thermally reverts to the trans form.

  • Record the absorbance at regular time intervals until the spectrum returns to its initial state (that of the pure trans isomer).

  • The kinetics of the thermal isomerization can be analyzed by plotting the natural logarithm of the absorbance change versus time, which should yield a linear relationship for a first-order reaction. The rate constant can be determined from the slope of this line. The thermal isomerization of hydroxyazobenzenes is known to be significantly faster in polar, protic solvents.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_photoisomerization Photoisomerization Study start Start Materials: 4-Butylaniline, Phenol diazotization Diazotization start->diazotization coupling Azo Coupling diazotization->coupling purification Purification coupling->purification product This compound purification->product solution Prepare Solution product->solution trans_spectrum Record trans Spectrum solution->trans_spectrum uv_irrad UV Irradiation (e.g., 365 nm) trans_spectrum->uv_irrad pss_spectrum Record Spectrum at PSS uv_irrad->pss_spectrum thermal_relax Monitor Thermal Relaxation pss_spectrum->thermal_relax kinetic_analysis Kinetic Analysis thermal_relax->kinetic_analysis

Caption: Experimental workflow for synthesis and photoisomerization analysis.

photoisomerization_pathway trans trans-Isomer (Stable) cis cis-Isomer (Metastable) trans->cis UV light (e.g., 365 nm) cis->trans Visible light or Heat

Caption: Photoisomerization pathway of this compound.

References

Application Notes and Protocols for Incorporating 4-(4-Butylphenylazo)phenol into a Polymer Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Butylphenylazo)phenol is an azo dye with a hydrophobic character owing to its butyl group and aromatic rings.[1] The incorporation of such functional dyes into polymer matrices opens up a wide array of applications in materials science and biomedicine. The resulting composite materials can exhibit unique optical properties, making them suitable for optical data storage, non-linear optics, and sensor applications.[2] Furthermore, the azo bond can be cleaved under specific physiological conditions, presenting opportunities for targeted drug delivery systems.[3][4]

This document provides detailed application notes and experimental protocols for the incorporation of this compound into a polymer matrix using the solvent casting technique. It also presents characterization methods and potential applications, with a focus on drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective incorporation into a polymer matrix.

PropertyValueReference
Synonyms 4-Butyl-4'-hydroxyazobenzene[1]
Physical State Solid[1]
Appearance Light yellow to amber to dark green powder[1]
Melting Point 77.0 - 82.0 °C[1]
Solubility Expected to be soluble in common organic solvents like Toluene, Chloroform, Tetrahydrofuran (THF), and Acetone due to its hydrophobic nature. Poorly soluble in water.Inferred from the structure and general solubility of similar azo dyes.
UV-Vis Absorption (λmax) Expected in the visible range (around 350-450 nm in common organic solvents), characteristic of the n-π* and π-π* transitions of the azo group. The exact λmax is solvent-dependent.Inferred from the general properties of azo dyes.[5]

Application Notes

Optical Materials and Sensors

The incorporation of this compound into transparent polymer matrices such as polystyrene (PS) or poly(methyl methacrylate) (PMMA) can yield films with interesting optical properties. The azo dye can undergo trans-cis photoisomerization upon irradiation with light of a specific wavelength, leading to changes in the refractive index and absorption coefficient of the material.[6] This phenomenon is the basis for applications in:

  • Optical Data Storage: Information can be written and erased by light.

  • Non-linear Optics: Materials can be used for frequency doubling or optical switching.

  • Chemical Sensors: Changes in the local environment (e.g., pH, presence of metal ions) can affect the electronic properties of the azo dye, leading to a detectable color change.

pH-Responsive Drug Delivery Systems

The azo bond is known to be susceptible to reduction under acidic conditions or in the presence of specific enzymes, such as azoreductases found in the gut microbiome.[3] This property can be exploited to design targeted drug delivery systems. A therapeutic agent can be conjugated to the this compound molecule, and this conjugate can then be incorporated into a biocompatible polymer matrix. The release of the drug would be triggered in the desired physiological environment where the azo bond is cleaved.

Experimental Protocols

Protocol 1: Preparation of a this compound-Polystyrene (PS) Film by Solvent Casting

This protocol describes the preparation of a freestanding polymer film containing physically dispersed this compound.

Materials:

  • This compound

  • Polystyrene (PS), high molecular weight

  • Toluene, analytical grade

  • Glass petri dish

  • Leveling surface

  • Vented oven or vacuum oven

Procedure:

  • Preparation of the Polymer-Dye Solution:

    • Prepare a 10% (w/v) stock solution of polystyrene in toluene. Stir until the polymer is completely dissolved. This may take several hours.

    • Prepare a stock solution of this compound in toluene (e.g., 1 mg/mL).

    • In a separate vial, mix the desired volumes of the polystyrene and this compound solutions to achieve the target dye concentration in the final film (e.g., 0.1%, 0.5%, 1% w/w with respect to the polymer).

    • Sonicate the mixture for 15 minutes to ensure homogeneous dispersion of the dye.

  • Solvent Casting:

    • Place a clean, dry glass petri dish on a leveling surface.

    • Carefully pour the polymer-dye solution into the petri dish, ensuring the solution spreads evenly to cover the entire surface. The volume of the solution will determine the thickness of the final film.

    • Cover the petri dish with a lid that has small openings to allow for slow solvent evaporation. This prevents the formation of defects in the film.

    • Leave the setup in a fume hood at room temperature for 24-48 hours to allow the majority of the solvent to evaporate.

  • Drying and Film Retrieval:

    • Transfer the petri dish to a vented oven or a vacuum oven.

    • Dry the film at a temperature below the boiling point of the solvent (e.g., 60-80 °C for toluene) for several hours to remove any residual solvent. For vacuum oven drying, a lower temperature can be used.

    • Once completely dry, carefully peel the film from the glass substrate using tweezers.

Illustrative Data:

The following table provides representative data for the characterization of a 1% (w/w) this compound-PS film. (Note: This data is illustrative and based on typical results for similar azo dye/polymer systems).

ParameterValue
Film Thickness ~50 µm
Dye Loading Efficiency >95%
Glass Transition Temp. (Tg) Slightly lower than pure PS (~100 °C)
UV-Vis λmax (in film) ~365 nm
Photostability Moderate, may degrade under prolonged UV exposure

Characterization of the Polymer-Dye Composite

Several techniques can be used to characterize the prepared films:

  • UV-Visible Spectroscopy: To confirm the incorporation of the dye and to study its aggregation state within the polymer matrix.

  • Differential Scanning Calorimetry (DSC): To determine the effect of the dye on the glass transition temperature (Tg) of the polymer, which can provide insights into the plasticizing effect of the dye.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the composite material.

  • Scanning Electron Microscopy (SEM): To examine the surface morphology and cross-section of the film to check for dye aggregation.

  • X-Ray Diffraction (XRD): To determine if the incorporated dye is in a crystalline or amorphous state within the polymer.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_casting Film Casting cluster_drying Drying & Retrieval A Dissolve Polystyrene in Toluene C Mix Solutions & Sonicate A->C B Dissolve Azo Dye in Toluene B->C D Pour Solution into Petri Dish C->D E Slow Solvent Evaporation (RT) D->E F Oven/Vacuum Drying E->F G Peel Freestanding Film F->G

Caption: Workflow for preparing an azo dye-polymer film via solvent casting.

Proposed Signaling Pathway for Drug Delivery

drug_delivery_pathway cluster_system Drug Delivery System cluster_environment Target Environment (e.g., Colon) cluster_release Drug Release PolymerMatrix {Polymer Matrix | (e.g., PLGA)} AzoDrug {Azo-Drug Conjugate | this compound-Drug} Trigger Azoreductase Enzyme Cleavage Azo Bond Cleavage Trigger->Cleavage Catalyzes DrugRelease Active Drug Release Cleavage->DrugRelease

Caption: Proposed mechanism for enzyme-triggered drug release from an azo-dye conjugate.

References

Application Notes and Protocols for Fabrication of Liquid Crystal Cells with 4-Butyl-4'-hydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of liquid crystal (LC) cells utilizing 4-Butyl-4'-hydroxyazobenzene as a photo-alignment layer. This compound is of significant interest due to its liquid crystalline properties and its ability to undergo photoisomerization, which allows for the non-contact alignment of liquid crystals, a critical step in the manufacturing of various electro-optical devices.[1][2]

Introduction

4-Butyl-4'-hydroxyazobenzene is a molecule that exhibits liquid crystalline phases and possesses a photo-responsive azobenzene core.[1][3] The core functionality for liquid crystal alignment stems from the trans-cis isomerization of the azobenzene group upon exposure to ultraviolet (UV) and visible light.[4][5] When a thin film of this material is exposed to linearly polarized UV light, the rod-like trans-isomers align perpendicularly to the polarization direction of the light to minimize light absorption. This induced anisotropy at the surface can then be transferred to a bulk liquid crystal material, directing its molecular orientation without the need for mechanical rubbing, which can introduce dust and static charges.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Butyl-4'-hydroxyazobenzene is presented in Table 1. Understanding these properties is crucial for the design and fabrication of liquid crystal devices.

PropertyValueReference
Chemical Name 4-Butyl-4'-hydroxyazobenzene
CAS Number 2496-21-1[3]
Molecular Formula C₁₆H₁₈N₂O
Molecular Weight 254.33 g/mol
Appearance Crystalline Solid
Key Characteristics Photochromic, Liquid Crystalline[2]
Synthesis Method Diazotization of 4-butylaniline followed by coupling with phenol[2]

Experimental Protocols

This section details the step-by-step procedures for fabricating a liquid crystal cell using a 4-Butyl-4'-hydroxyazobenzene photo-alignment layer.

Protocol 1: Substrate Cleaning

Proper cleaning of the indium tin oxide (ITO) coated glass substrates is critical for the uniformity of the alignment layer and the overall performance of the LC cell.

Materials:

  • ITO-coated glass substrates

  • Detergent solution (e.g., 5% Decon 90)

  • Acetone (reagent grade)

  • Isopropyl alcohol (IPA, reagent grade)

  • Deionized (DI) water

  • Pressurized nitrogen or air gun

  • Ultrasonic bath

  • UV-Ozone cleaner or plasma cleaner (optional but recommended)

Procedure:

  • Rinse the ITO substrates with DI water.

  • Place the substrates in a beaker with detergent solution and sonicate in an ultrasonic bath at 50-60°C for 15 minutes.

  • Thoroughly rinse the substrates with flowing DI water for at least 30 minutes.

  • Transfer the substrates to a beaker with acetone and sonicate for 15 minutes.

  • Transfer the substrates to a beaker with isopropyl alcohol and sonicate for 15 minutes.

  • Rinse again with DI water and dry the substrates using a pressurized nitrogen or air gun.

  • For optimal results, treat the cleaned and dried substrates with a UV-Ozone or plasma cleaner for 10-15 minutes immediately before spin coating to remove any remaining organic residues and improve surface wettability.[6]

Protocol 2: Photo-alignment Layer Deposition

This protocol describes the preparation of the 4-Butyl-4'-hydroxyazobenzene solution and its deposition onto the cleaned ITO substrates.

Materials:

  • 4-Butyl-4'-hydroxyazobenzene

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Chloroform, or Toluene)

  • Spin coater

  • Hot plate

Procedure:

  • Solution Preparation: Prepare a solution of 4-Butyl-4'-hydroxyazobenzene in a suitable solvent. A starting concentration of 0.1-0.5 wt% is recommended. The optimal concentration may need to be determined empirically.

  • Spin Coating: a. Place a cleaned ITO substrate on the chuck of the spin coater. b. Dispense the 4-Butyl-4'-hydroxyazobenzene solution onto the center of the substrate. c. Spin coat the substrate to form a thin, uniform film. The parameters in Table 2 are suggested as a starting point and should be optimized for the specific solution and desired film thickness.

  • Soft Bake: After spin coating, place the substrate on a hot plate at 80-100°C for 5-10 minutes to evaporate the solvent.

ParameterSuggested Starting Value
Solution Conc. 0.2 wt% in DMF
Spin Speed 3000 rpm
Spin Time 30 seconds
Acceleration 1000 rpm/s
Soft Bake Temp. 90 °C
Soft Bake Time 5 minutes
Protocol 3: Photo-alignment Process

This protocol details the exposure of the alignment layer to polarized UV light to induce anisotropy.

Materials:

  • Substrates coated with 4-Butyl-4'-hydroxyazobenzene

  • UV lamp (mercury lamp or LED)

  • Linear polarizer

  • UV power meter

Procedure:

  • Place the substrate with the alignment layer under the UV lamp.

  • Position the linear polarizer between the UV lamp and the substrate.

  • Expose the substrate to the polarized UV light. The optimal exposure dose will depend on the lamp intensity and the specific properties of the material. A starting point can be estimated from similar azobenzene compounds, which require doses in the range of 5-50 mJ/cm².[7] The wavelength should ideally correspond to the absorption maximum of the trans-isomer of 4-Butyl-4'-hydroxyazobenzene (typically in the 350-450 nm range for azobenzenes).[8]

Protocol 4: Liquid Crystal Cell Assembly and Filling

This protocol describes the construction of the empty cell and filling it with the liquid crystal material.

Materials:

  • Two photo-aligned ITO substrates

  • UV-curable sealant

  • Spacers (e.g., silica microspheres of a desired diameter, typically 3-10 µm)

  • Nematic liquid crystal (e.g., 5CB)

  • Hot plate

  • UV curing system

  • Vacuum chamber

Procedure:

  • Sealant Application: Apply a thin line of UV-curable sealant along the perimeter of one of the aligned substrates, leaving a small gap for filling. The spacers can be mixed with the sealant or sprayed onto the substrate beforehand.

  • Cell Assembly: Place the second aligned substrate on top of the first, with the alignment layers facing each other. The alignment direction of the top substrate should be oriented either parallel (for a parallel-aligned cell) or perpendicular (for a twisted nematic cell) to the bottom substrate.

  • Curing: Gently press the substrates together and expose the sealant to a UV light source to cure it, forming a sealed cell with a defined gap.

  • Liquid Crystal Filling: a. Place the empty cell in a vacuum chamber. b. Place a drop of the nematic liquid crystal at the filling gap. c. Evacuate the chamber and then slowly vent it. The pressure difference will cause the liquid crystal to be drawn into the cell via capillary action. d. The cell can be gently heated to the isotropic phase of the liquid crystal during filling to reduce viscosity and prevent air bubbles.

  • Sealing: Once the cell is filled, seal the filling gap with a small amount of sealant and cure it.

Visualizations

Experimental Workflow

Caption: Workflow for LC cell fabrication.

Molecular Alignment Mechanism

G cluster_0 1. Isotropic Alignment Layer cluster_1 2. Photo-alignment cluster_2 3. Liquid Crystal Alignment a1 Substrate a2 Randomly Oriented Azobenzene Molecules a1->a2 Deposited Film b2 Polarized UV Light (Vertical Polarization) b1 Substrate b3 Aligned Azobenzene Molecules (Horizontal Orientation) b1->b3 b2->b3 Induces Alignment c2 Aligned Azobenzene Layer c1 Substrate c1->c2 c3 Aligned Nematic Liquid Crystal c2->c3 Transfers Orientation

References

Application Notes and Protocols for Inducing Liquid Crystal Alignment with 4-(4-Butylphenylazo)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for inducing nematic liquid crystal alignment using the azo dye 4-(4-Butylphenylazo)phenol. The protocols are based on established photoalignment techniques for analogous azo compounds and provide a framework for achieving uniform liquid crystal orientation for various applications, including display technologies, biosensors, and drug delivery systems.

Introduction

Photoalignment is a non-contact method for aligning liquid crystal (LC) molecules on a substrate. This technique utilizes polarized light to induce anisotropy in a thin film of a photosensitive material, which then directs the orientation of the adjacent LC molecules. Azo dyes, such as this compound, are effective photoalignment agents due to their ability to undergo reversible trans-cis photoisomerization upon exposure to light of a specific wavelength.[1] The elongated trans isomer is typically stable in the dark. Upon irradiation with linearly polarized light corresponding to its absorption band, the azo dye molecules align themselves perpendicular to the polarization direction of the incident light to minimize light absorption. This molecular reorientation at the substrate surface creates an "easy axis" that directs the alignment of the liquid crystal molecules.

Synthesis of this compound

A plausible synthetic route for this compound involves a diazo coupling reaction between diazotized 4-butylaniline and phenol.[2]

Materials:

  • 4-Butylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol

  • Ice

Procedure:

  • Diazotization of 4-Butylaniline:

    • Dissolve 4-butylaniline in a solution of concentrated HCl and water, and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

  • Preparation of Phenol Solution:

    • Dissolve phenol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring. Maintain the temperature below 5 °C.

    • A colored precipitate of this compound will form.

    • Continue stirring for 1-2 hours to ensure the completion of the reaction.

  • Isolation and Purification:

    • Filter the precipitate and wash it with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

    • Dry the purified product under vacuum.

Experimental Protocols

Preparation of the Photoalignment Layer

Materials and Equipment:

  • Glass or quartz substrates

  • This compound

  • Solvent (e.g., N,N-dimethylformamide (DMF), Toluene)

  • Spin coater

  • Hot plate

  • Ultrasonic bath

Protocol:

  • Substrate Cleaning:

    • Thoroughly clean the glass or quartz substrates by sonication in a sequence of detergent solution, deionized water, and isopropyl alcohol.

    • Dry the substrates with a stream of nitrogen gas and bake them on a hot plate at 120 °C for 30 minutes to remove any residual moisture.

  • Solution Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., 0.1-1.0 wt% in DMF). The optimal concentration may need to be determined experimentally.[3]

    • Ensure the solution is fully dissolved, using gentle heating or sonication if necessary.

  • Spin Coating:

    • Deposit the this compound solution onto the cleaned substrate.

    • Spin coat the substrate to achieve a thin, uniform film. Typical spin coating parameters are a two-step process: 500 rpm for 10 seconds followed by 3000 rpm for 30 seconds. These parameters should be optimized to achieve the desired film thickness (typically in the range of a few nanometers to tens of nanometers).[4]

  • Baking (Annealing):

    • Bake the coated substrate on a hot plate at a temperature below the glass transition temperature of the dye (e.g., 80-100 °C) for 10-30 minutes to evaporate the solvent and improve the film quality.

Photoalignment Procedure

Equipment:

  • Linearly polarized UV or visible light source (e.g., mercury lamp with a bandpass filter, laser)

  • Polarizer

  • Rotation stage

Protocol:

  • Light Source Selection:

    • The wavelength of the light source should correspond to the absorption maximum of the trans-isomer of this compound. This is typically in the UV-A or blue region of the spectrum.

  • Polarized Light Exposure:

    • Place the substrate with the alignment layer on a rotation stage.

    • Expose the substrate to linearly polarized light. The polarization direction will determine the perpendicular alignment direction of the liquid crystal molecules.

    • The required exposure dose will depend on the light intensity and the specific dye. A typical starting point is an exposure energy of 1-10 J/cm².[5]

  • Controlling Pretilt Angle (Optional):

    • A non-zero pretilt angle (the angle between the liquid crystal director and the substrate surface) can be induced by a two-step exposure process.[5]

    • First, expose the substrate to linearly polarized light at normal incidence.

    • Second, expose the substrate to unpolarized or polarized light at an oblique angle. The angle of incidence will influence the resulting pretilt angle.

Liquid Crystal Cell Assembly and Characterization

Materials and Equipment:

  • Nematic liquid crystal (e.g., 4-pentyl-4'-cyanobiphenyl, 5CB)[6]

  • Two photoaligned substrates

  • Spacers of desired thickness (e.g., 5-20 µm)

  • UV-curable sealant

  • Polarizing optical microscope (POM)

  • Crystal rotation method setup for pretilt angle measurement

  • Setup for anchoring energy measurement (e.g., torque balance method)

Protocol:

  • Cell Assembly:

    • Assemble a "sandwich" cell with two photoaligned substrates, with the alignment layers facing each other.

    • Use spacers to maintain a uniform cell gap.

    • The relative orientation of the alignment directions on the two substrates can be parallel (for a planar aligned cell) or twisted (for a twisted nematic cell).

    • Seal the edges of the cell with a UV-curable sealant, leaving two small openings for filling.

  • Liquid Crystal Filling:

    • Fill the cell with the nematic liquid crystal in its isotropic phase (by heating it above its clearing point) via capillary action.

    • Slowly cool the filled cell to the nematic phase.

  • Characterization:

    • Alignment Quality: Observe the cell under a polarizing optical microscope. A uniform alignment will result in a uniform extinction of light when the alignment direction is parallel to one of the polarizers.

    • Pretilt Angle: Measure the pretilt angle using the crystal rotation method or other suitable techniques.[7]

    • Anchoring Energy: Determine the azimuthal anchoring energy, which quantifies the strength of the alignment, using methods such as the torque balance method.[1]

Data Presentation

ParameterTypical Value/RangeLiquid CrystalReference System
Alignment Layer Thickness 1 - 50 nm-Azo Dyes (General)[5]
UV Exposure Dose 50 mJ/cm² - 10 J/cm²-Azo Dyes (General)[5]
Azimuthal Anchoring Energy 10⁻⁶ - 10⁻⁴ J/m²Nematic LCsAzo Dyes (General)[1]
Pretilt Angle 0 - 10° (can be controlled)Nematic LCsAzo Dyes (General)[5]

Visualizations

Photoalignment Mechanism

G cluster_0 Initial State cluster_1 Photo-excitation cluster_2 Molecular Reorientation cluster_3 Final State cluster_4 Liquid Crystal Alignment A Randomly Oriented trans-Azo Dye Molecules B Linearly Polarized Light (e.g., UV-A) A->B Irradiation C trans-cis Isomerization and Rotational Diffusion B->C Absorption D Aligned trans-Azo Dye Molecules (Perpendicular to Polarization) C->D Relaxation E Nematic Liquid Crystal Molecules Align with Azo Dye Easy Axis D->E Surface Anchoring

Caption: Mechanism of liquid crystal photoalignment using an azo dye.

Experimental Workflow

G start Start: Clean Substrate prep_sol Prepare this compound Solution start->prep_sol spin_coat Spin Coat Alignment Layer prep_sol->spin_coat bake Bake/Anneal Substrate spin_coat->bake photoalign Expose to Linearly Polarized Light bake->photoalign assemble Assemble Liquid Crystal Cell photoalign->assemble fill Fill with Liquid Crystal assemble->fill characterize Characterize Alignment (POM, Pretilt, Anchoring Energy) fill->characterize end End: Aligned LC Cell characterize->end

References

Application Notes and Protocols for 4-(4-Butylphenylazo)phenol as a Photo-Responsive Trigger

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Butylphenylazo)phenol is a photo-responsive molecule belonging to the azobenzene family. Azobenzene and its derivatives are known for their reversible trans-cis isomerization upon irradiation with light of specific wavelengths. This property makes them attractive candidates for use as molecular switches in various applications, including light-triggered drug delivery, photodynamic therapy, and the development of photo-responsive materials.[1][2][3] The trans isomer is thermodynamically more stable, while the cis isomer is the metastable state. The isomerization from the trans to the cis form is typically induced by UV light, and the reverse isomerization can be triggered by visible light or occurs thermally in the dark.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound as a photo-responsive trigger.

Physicochemical and Photochemical Properties

The photo-responsive behavior of this compound is governed by its photochemical properties. While specific experimental data for this exact compound is not widely published, the following table summarizes typical properties for closely related 4-alkyl-4'-hydroxyazobenzenes. These values serve as a good starting point for experimental design.

PropertyDescriptionTypical Value Range
λmax (trans) Wavelength of maximum absorbance for the π-π* transition of the trans isomer.~350 - 360 nm
λmax (cis) Wavelength of maximum absorbance for the n-π* transition of the cis isomer.~440 - 450 nm
Φtrans→cis Quantum yield for trans-to-cis photoisomerization. This represents the efficiency of the photochemical conversion.0.1 - 0.3
Φcis→trans Quantum yield for cis-to-trans photoisomerization.0.4 - 0.6
t1/2 (thermal) Thermal half-life of the cis isomer, indicating its stability in the dark before reverting to the trans form.Minutes to Hours (highly dependent on solvent and temperature)

Note: The exact values for this compound should be determined experimentally under the specific conditions of use.

Synthesis Protocol

A general and adaptable method for the synthesis of this compound involves the diazotization of 4-butylaniline followed by an azo coupling reaction with phenol.

Materials:

  • 4-butylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol

  • Ice

Procedure:

  • Diazotization of 4-Butylaniline:

    • Dissolve 4-butylaniline in a solution of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Azo Coupling with Phenol:

    • In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the alkaline phenol solution with vigorous stirring.

    • Maintain the temperature below 10 °C during the addition. A colored precipitate of this compound will form.

  • Isolation and Purification:

    • After the addition is complete, continue stirring the mixture for another 1-2 hours.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the product completely.

    • Filter the crude product, wash it with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.

    • Dry the purified product in a vacuum oven.

Application 1: Light-Triggered Drug Release from Liposomes

The photoisomerization of this compound incorporated into a liposomal membrane can induce a conformational change that disrupts the lipid bilayer, leading to the release of an encapsulated drug.[1][2][3]

Experimental Workflow: Light-Triggered Drug Release

G cluster_prep Liposome Preparation cluster_release Light-Triggered Release cluster_analysis Analysis A Lipid Mixture (e.g., DSPC, Cholesterol) D Thin Film Hydration A->D B This compound B->D C Drug Solution (e.g., Doxorubicin) C->D E Extrusion D->E F Drug-Loaded Liposomes E->F G Irradiation (e.g., 365 nm UV light) F->G H trans-cis Isomerization G->H I Membrane Disruption H->I J Drug Release I->J K Dialysis / Centrifugation J->K L Quantification of Released Drug (e.g., Fluorescence Spectroscopy) K->L

Caption: Workflow for light-triggered drug release from liposomes.

Protocol: Preparation of Photo-Responsive Liposomes and Drug Release

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Doxorubicin (or other model drug)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • UV lamp (e.g., 365 nm)

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Fluorescence spectrophotometer

Procedure:

  • Preparation of Drug-Loaded Liposomes:

    • Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio would be 50:40:10 (DSPC:Cholesterol:Azobenzene derivative).

    • Remove the chloroform under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a solution of doxorubicin in PBS by vortexing.

    • The lipid suspension is then subjected to several freeze-thaw cycles.

    • Extrude the suspension through a 100 nm polycarbonate membrane multiple times using a lipid extruder to form unilamellar vesicles.

    • Remove the unencapsulated drug by dialysis against PBS.

  • Light-Triggered Drug Release:

    • Place a known concentration of the drug-loaded liposome suspension in a quartz cuvette.

    • Irradiate the sample with a UV lamp at 365 nm for a specified period.

    • At various time points, take aliquots of the liposome suspension.

  • Quantification of Released Drug:

    • Separate the released drug from the liposomes using dialysis or size exclusion chromatography.

    • Quantify the amount of released doxorubicin by measuring its fluorescence intensity (Excitation: ~480 nm, Emission: ~590 nm).

    • Calculate the percentage of drug release relative to the total encapsulated drug.

Application 2: Assessment of Photodynamic Activity

While azobenzenes are primarily known for photoisomerization, some derivatives can generate reactive oxygen species (ROS) upon irradiation, which is the principle of photodynamic therapy (PDT). This protocol outlines a method to assess the potential of this compound as a photosensitizer for PDT.

Signaling Pathway: Photodynamic Therapy

G cluster_activation Photosensitizer Activation cluster_ros ROS Generation cluster_damage Cellular Damage A This compound (Ground State) B Excited Singlet State A->B Light (e.g., UV-A) C Excited Triplet State B->C Intersystem Crossing D Molecular Oxygen (³O₂) C->D Energy Transfer E Singlet Oxygen (¹O₂) D->E F Oxidative Stress E->F G Cell Death (Apoptosis/Necrosis) F->G

Caption: Simplified pathway of photodynamic therapy.

Protocol: In Vitro Phototoxicity Assay (MTT Assay)

This protocol is used to determine the light-induced cytotoxicity of this compound on a cancer cell line.[4][5][6][7]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Light source (e.g., UV-A lamp or a specific wavelength LED array)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Incubation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution with cell culture medium to achieve a range of final concentrations.

    • Replace the medium in the wells with the medium containing different concentrations of the compound. Include control wells with medium and DMSO only.

    • Incubate the plates for a specific period (e.g., 4-24 hours).

  • Irradiation:

    • Divide the plates into two groups: a "dark" group (kept in the dark) and a "light" group.

    • Wash the cells with PBS to remove the compound-containing medium and add fresh medium.

    • Expose the "light" group plates to a light source for a defined duration and light dose. The wavelength should correspond to the absorption of the compound.

  • MTT Assay:

    • After irradiation, incubate both "dark" and "light" group plates for another 24-48 hours.

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Compare the viability of the "dark" and "light" groups to determine the phototoxicity of this compound.

Conclusion

This compound presents a versatile molecular tool for applications requiring photo-responsive control. The protocols provided herein offer a starting point for researchers to explore its potential in light-triggered drug delivery and photodynamic therapy. It is crucial to experimentally determine the specific photochemical properties of the synthesized compound and to optimize the protocols for the specific application and experimental setup.

References

Application Notes and Protocols for Holographic Recording Using Polymers Doped with 4-Butyl-4'-hydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azobenzene-containing polymers are a significant class of materials for holographic applications due to the photo-induced isomerization of the azobenzene chromophores.[1] When exposed to polarized light, these molecules undergo trans-cis-trans isomerization cycles, leading to their reorientation perpendicular to the polarization direction of the light.[2] This process creates a periodic modulation of the refractive index and absorption in the polymer film, forming a holographic grating. 4-Butyl-4'-hydroxyazobenzene is a versatile organic intermediate known for its photochromic and liquid crystalline properties, making it a promising candidate for doping polymers like poly(methyl methacrylate) (PMMA) for advanced holographic recording applications.[3][4] These materials are being explored for uses in optical data storage, dynamic 3D displays, and all-optical signal processing.[4][5][6]

Protocol 1: Synthesis of 4-Butyl-4'-hydroxyazobenzene

This protocol describes the synthesis of 4-Butyl-4'-hydroxyazobenzene via a diazo coupling reaction. The process involves the diazotization of 4-butylaniline followed by an electrophilic substitution reaction with phenol.[4][7]

Materials and Reagents:

  • 4-Butylaniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • Diazotization of 4-Butylaniline:

    • Dissolve 4-butylaniline in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes to ensure the complete formation of the 4-butylbenzenediazonium chloride salt.

  • Preparation of Phenolate Solution:

    • Dissolve phenol in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in a separate ice bath. The alkaline condition activates the phenol for the coupling reaction.[7]

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold phenolate solution with vigorous stirring.

    • Maintain the temperature below 5 °C throughout the addition.

    • A colored precipitate of 4-Butyl-4'-hydroxyazobenzene will form. The coupling preferably occurs at the para-position of the phenol ring to minimize steric hindrance.[7]

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Isolation and Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the solid product with cold distilled water to remove any unreacted salts.

    • Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified 4-Butyl-4'-hydroxyazobenzene.

    • Dry the final product in a vacuum oven.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification A Dissolve 4-Butylaniline in HCl B Cool to 0-5 °C A->B C Add NaNO₂ Solution B->C D Stir for 30 min (Forms Diazonium Salt) C->D G Combine Diazonium Salt and Phenolate Solutions D->G E Dissolve Phenol in NaOH (Forms Phenolate) F Cool to 0-5 °C E->F H Stir for 1-2 hours G->H I Filter Precipitate H->I J Wash with Cold Water I->J K Recrystallize from Ethanol J->K L Dry Product K->L

Caption: Workflow for the synthesis of 4-Butyl-4'-hydroxyazobenzene.

Protocol 2: Preparation of Doped Polymer Films

This protocol outlines the fabrication of guest-host films by dissolving 4-Butyl-4'-hydroxyazobenzene into a PMMA matrix and creating a thin film using spin-coating.

Materials and Reagents:

  • Poly(methyl methacrylate) (PMMA)

  • 4-Butyl-4'-hydroxyazobenzene (synthesized in Protocol 1)

  • Toluene (or another suitable solvent like chloroform)

  • Glass substrates

  • 0.2 µm filter

Procedure:

  • Solution Preparation:

    • Prepare a solution of PMMA in toluene (e.g., 10% w/v).

    • Add the 4-Butyl-4'-hydroxyazobenzene dye to the PMMA solution. A typical doping concentration is 3-10% by weight relative to the PMMA.[2][8]

    • Stir the mixture for several hours (e.g., 12 hours) in the dark to ensure the dye is completely dissolved and uniformly dispersed.[8]

  • Spin-Coating:

    • Clean the glass substrates thoroughly.

    • Filter the dye-doped polymer solution using a 0.2 µm filter to remove any particulate matter.[5]

    • Dispense the solution onto a glass substrate mounted on a spin-coater.

    • Spin-coat at a desired speed (e.g., 2000-5500 rpm) to achieve the target film thickness.[2][8] Film thickness can range from micrometers to several millimeters depending on the application.[9]

  • Drying and Annealing:

    • Dry the coated films on a hot plate at a moderate temperature (e.g., 80 °C for 30 minutes) to remove the bulk of the solvent.[5][8]

    • Further anneal the films at a temperature near the glass transition temperature of PMMA (Tg ≈ 110 °C), for instance at 115-120 °C for a few minutes, to remove any residual solvent and relieve mechanical stress.[5][8]

G A Dissolve PMMA and 4-Butyl-4'-hydroxyazobenzene in Toluene B Stir Mixture for 12h in the Dark A->B C Filter Solution (0.2 µm filter) B->C D Spin-Coat onto Glass Substrate C->D E Dry Film on Hot Plate (e.g., 80 °C, 30 min) D->E F Anneal Film (e.g., 120 °C, 2 min) E->F G Final Doped Polymer Film F->G

Caption: Experimental workflow for preparing doped polymer films.

Protocol 3: Holographic Recording

This protocol describes a standard experimental setup for recording a holographic grating in the prepared polymer film using a two-beam interference technique.

Equipment:

  • Continuous-wave (CW) laser (e.g., Nd:YVO₄ laser at 532 nm or Ar-ion laser at 514.5 nm, chosen to be within the dye's absorption band).[10][11]

  • Beam splitter

  • Mirrors

  • Half-wave plates (HWP)

  • Polarizing beam splitter (PBS)

  • Spatial filters and collimators

  • Sample holder

  • Photodetector and power meter

  • Probe laser with a wavelength outside the absorption band (e.g., He-Ne laser at 633 nm) to read the diffraction efficiency in real-time.[2]

Procedure:

  • Optical Setup:

    • Arrange the optical components as shown in the diagram below. A laser beam is split into two beams of equal intensity, often referred to as the signal and pump beams.[10]

    • Use half-wave plates and polarizers to control the polarization of each beam. For an intensity grating, both beams should have the same polarization (e.g., both vertical). For a polarization grating, the beams should have orthogonal polarizations (e.g., one vertical, one horizontal, or left and right circular).[2][9]

    • Expand and collimate both beams to ensure a uniform intensity profile over the sample area.

  • Holographic Recording:

    • Mount the dye-doped polymer film at the intersection point of the two beams.

    • The two coherent beams interfere within the film, creating a periodic light pattern (the interference pattern).

    • This pattern induces the photo-orientation of the azobenzene molecules, creating a corresponding modulation of the refractive index, thus recording a phase hologram.

    • The recording is performed for a specific exposure time, which can range from seconds to minutes depending on beam intensity and material sensitivity.

  • Measuring Diffraction Efficiency:

    • The diffraction efficiency (η) is the ratio of the power of the first-order diffracted beam to the power of the incident reading beam.[10]

    • During or after recording, the grating can be probed with a non-destructive laser beam (e.g., 633 nm).

    • To measure η, one of the writing beams is blocked, and the other acts as the reading beam. A photodetector measures the power of the diffracted beam.

G cluster_setup Holographic Recording Setup Laser Recording Laser (e.g., 532 nm) HWP1 Half-Wave Plate Laser->HWP1 PBS Polarizing Beam Splitter M1 Mirror PBS->M1 Beam 1 (Pump) HWP2 Half-Wave Plate PBS->HWP2 Beam 2 (Signal) HWP1->PBS Sample Doped Polymer Film M1->Sample I₁ M2 Mirror M2->Sample I₂ HWP2->M2 PD Photodetector Sample->PD Diffracted Beam Probe Probe Laser (e.g., 633 nm) Probe->Sample Readout

Caption: Schematic of a typical holographic recording setup.

Mechanism of Grating Formation

The formation of the holographic grating in azobenzene-doped polymers is driven by photo-orientation.

  • Photoisomerization: When an azobenzene molecule absorbs a photon of appropriate wavelength, it undergoes isomerization from its stable trans state to a cis state.[12]

  • Reorientation: The cis isomer is less stable and can relax back to the trans state either thermally or by absorbing another photon. This trans-cis-trans isomerization cycle occurs repeatedly. The probability of absorption is highest when the molecule's transition dipole moment is aligned with the light's electric field vector.

  • Anisotropy: Through many isomerization cycles, molecules tend to accumulate in orientations perpendicular to the polarization of the incident light, where they are less likely to be excited. This results in a macroscopic optical anisotropy (birefringence and dichroism).

  • Grating Formation: In a holographic setup, the interfering beams create a spatially modulated light pattern (in either intensity or polarization). This pattern impresses a corresponding spatial modulation of molecular orientation, which in turn creates a periodic modulation of the refractive index, forming the diffraction grating.

G Photo-induced Anisotropy Mechanism cluster_process Photo-induced Anisotropy Mechanism A Linearly Polarized Light (Recording Beam) C Selective Excitation: Absorption of Photons A->C B Randomly Oriented trans-Azobenzene Molecules B->C D trans → cis Photoisomerization C->D E cis → trans Relaxation (Thermal/Optical) D->E Δ or hν F Reorientation of Molecules Perpendicular to E-field E->F Multiple Cycles G Macroscopic Anisotropy (Refractive Index Modulation) F->G

Caption: Logical flow of the photo-orientation mechanism.

Data Presentation: Representative Performance

The holographic performance of polymer films doped with 4-Butyl-4'-hydroxyazobenzene is expected to be comparable to other acceptor-donor substituted azobenzene dyes. The table below summarizes representative quantitative data from studies on similar systems.

ParameterRepresentative ValueConditions / NotesSource
Material Composition 3-10 wt.% Azo Dye in PMMAHigher concentrations can lead to aggregation.[2][8]
Film Thickness 1.0 - 100 µmThicker films can achieve higher diffraction efficiency but may suffer from scattering.[5][9]
Recording Wavelength 514.5 nm / 532 nmMust be within the π-π* absorption band of the dye.[2][10]
Recording Intensity 5 - 50 mW/cm²Higher intensity can lead to faster recording times.[10][13]
Max. Diffraction Efficiency (η) 0.2% - 25%Varies significantly with material composition, thickness, and recording conditions (polarization, beam angle).[13][14]
Response Time (Growth) 5 - 60 secondsTime to reach saturation of diffraction efficiency.[14]
Decay Time 3 - 10 secondsDecay of the grating after the recording beams are turned off. Some permanent grating may remain.[5][14]

References

Application Notes and Protocols for Measuring the Quantum Yield of 4-(4-Butylphenylazo)phenol Photoisomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Butylphenylazo)phenol is a derivative of azobenzene, a class of chemical compounds renowned for their photochromic properties. Upon irradiation with light of a specific wavelength, these molecules can undergo a reversible isomerization between their thermally stable trans (E) and metastable cis (Z) forms. This photoisomerization is the foundation for a wide range of applications, including molecular switches, optical data storage, and photopharmacology. The efficiency of this photochemical process is quantified by the photoisomerization quantum yield (Φ), which is defined as the number of molecules isomerized per photon absorbed.

These application notes provide a detailed protocol for the determination of the photoisomerization quantum yield of this compound. The methodology is based on UV-Vis spectroscopy and chemical actinometry, a reliable and widely used technique for such measurements.

Principle and Signaling Pathway

The photoisomerization of this compound involves the electronic excitation of the molecule upon absorption of a photon. The trans isomer is characterized by a strong π-π* absorption band in the UV region (around 350 nm) and a weaker n-π* absorption band in the visible region. Irradiation within the π-π* band typically leads to efficient isomerization to the cis form. The cis isomer has a different absorption spectrum, which allows for the spectroscopic monitoring of the isomerization process.

The isomerization can proceed through two main pathways after photoexcitation: a rotation around the N=N double bond or an inversion mechanism at one of the nitrogen atoms. For 4-hydroxyazobenzenes, the isomerization kinetics can be significantly influenced by the solvent due to hydrogen bonding and the potential for azo-hydrazone tautomerization, which can provide an alternative, lower-energy pathway for the thermal cis-to-trans relaxation.[1][2][3]

G cluster_trans trans-Isomer (Ground State) cluster_excited Excited States cluster_cis cis-Isomer (Ground State) trans_S0 trans (S₀) excited Excited State (S₁/S₂) trans_S0->excited Absorption (hν) excited->trans_S0 Relaxation cis_S0 cis (S₀) excited->cis_S0 Isomerization (Φt→c) cis_S0->trans_S0 Thermal Relaxation (Δ) or Light-induced (hν')

Figure 1: Simplified Jablonski diagram illustrating the photoisomerization of this compound.

Experimental Protocols

Materials and Equipment
  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, dimethyl sulfoxide)

  • Potassium ferrioxalate (for actinometry)

  • 1,10-Phenanthroline solution (for actinometry)

  • Sodium acetate buffer (for actinometry)

  • Sulfuric acid (for actinometry)

  • UV-Vis spectrophotometer

  • Light source (e.g., LED or lamp with appropriate filters)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Dark room or light-proof enclosure

Protocol 1: Determination of Photon Flux using Chemical Actinometry

The first step in determining the quantum yield is to accurately measure the photon flux of the light source at the irradiation wavelength. Potassium ferrioxalate is a common and reliable chemical actinometer for the UV and visible regions.

  • Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M sulfuric acid. This solution should be prepared in the dark and stored in a light-proof container.

  • Irradiation: Fill a quartz cuvette with the actinometer solution and place it in the sample holder in the same position where the sample will be irradiated. Irradiate the solution for a known period (e.g., 60 seconds). A non-irradiated solution should be kept as a dark control.

  • Development: After irradiation, take a known volume of the irradiated solution and the dark control, and add a solution of 1,10-phenanthroline and a sodium acetate buffer. The Fe²⁺ ions produced upon photoreduction of the ferrioxalate complex will form a colored complex with 1,10-phenanthroline.

  • Measurement: Measure the absorbance of the colored complex at 510 nm using a UV-Vis spectrophotometer.

  • Calculation of Photon Flux: The number of moles of Fe²⁺ formed can be calculated using the molar absorptivity of the Fe²⁺-phenanthroline complex. The photon flux can then be determined using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

G cluster_prep Preparation cluster_irrad Irradiation cluster_dev Development cluster_meas Measurement & Calculation prep Prepare 0.006 M Potassium Ferrioxalate Solution irrad Irradiate Actinometer Solution for Time 't' prep->irrad dev Add 1,10-Phenanthroline and Buffer irrad->dev meas Measure Absorbance at 510 nm dev->meas calc Calculate Photon Flux meas->calc

References

Application of 4-(4-Butylphenylazo)phenol in Optical Data Storage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Butylphenylazo)phenol, a member of the azobenzene dye family, is a versatile photochromic and liquid crystalline molecule with significant potential in the field of optical data storage. Its utility stems from the reversible trans-cis isomerization of the azo group upon exposure to light of specific wavelengths. This photoisomerization process induces changes in the material's refractive index and birefringence, enabling the recording, storage, and retrieval of data. This document provides detailed application notes and protocols for the use of this compound in optical data storage, with a focus on holographic recording in polymer matrices. The unique molecular structure of this compound, featuring a butyl group and a hydroxyl group, allows for its incorporation into various polymer matrices and contributes to its liquid crystalline properties, which can be advantageous for achieving high-density data storage.[1][2]

Principle of Operation

The application of this compound in optical data storage is based on the principle of photo-orientation. When embedded in a polymer matrix, the rod-shaped trans isomers of the dye molecules are randomly oriented. Upon irradiation with linearly polarized light, typically from a laser, the molecules that absorb the light undergo trans-cis isomerization. The subsequent thermal or light-induced cis-trans back-isomerization is a random process. Over multiple isomerization cycles, there is a statistical accumulation of trans isomers with their long molecular axis oriented perpendicular to the polarization direction of the incident light. This molecular reorientation creates an anisotropy in the material, leading to a localized change in the refractive index, known as photoinduced birefringence. This change in refractive index is the basis for recording data bits or holographic gratings. The stored information can be read by a lower-power laser beam by detecting the changes in light polarization or through diffraction from the recorded grating. The data can be erased by irradiating the material with circularly polarized or unpolarized light, which randomizes the molecular orientation, or by heating the material above its glass transition temperature.

Quantitative Data Summary

ParameterTypical Value RangeUnitsNotes
Recording Wavelength 400 - 550nmDependent on the absorption spectrum of the trans isomer.
Readout Wavelength > 600nmTypically a wavelength that is not absorbed by the dye to prevent data erasure.
Recording Sensitivity 10 - 1000cm²/JA measure of the energy required to induce a certain change in refractive index.
Diffraction Efficiency 1 - 80%The ratio of the diffracted light intensity to the incident light intensity. Highly dependent on film thickness and dye concentration.
Photoinduced Birefringence (Δn) 10⁻⁴ - 10⁻²-The maximum change in refractive index upon irradiation.
Response Time (Writing) Milliseconds to Seconds-The time required to write a data bit or grating.
Data Stability (Retention Time) Minutes to Years-The duration for which the recorded information is stable at a given temperature. Can be enhanced by using polymer matrices with high glass transition temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via a standard diazotization and azo coupling reaction.[1]

Materials:

  • 4-Butylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Phenol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol

  • Ice

  • Distilled water

  • Magnetic stirrer and stir bar

  • Beakers and flasks

  • Buchner funnel and filter paper

Procedure:

  • Diazotization of 4-Butylaniline:

    • Dissolve a specific molar amount of 4-butylaniline in a solution of concentrated HCl and water in a beaker, and cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to the 4-butylaniline) to the 4-butylaniline solution. Maintain the temperature below 5 °C throughout the addition.

    • Continue stirring for 30 minutes at 0-5 °C after the addition is complete to ensure the formation of the diazonium salt solution.

  • Azo Coupling with Phenol:

    • In a separate beaker, dissolve an equimolar amount of phenol in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring. A colored precipitate of this compound will form immediately.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Filter the crude product using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.

    • Dry the purified product in a vacuum oven.

Protocol 2: Preparation of this compound-Doped PMMA Films for Optical Data Storage

This protocol details the preparation of a guest-host polymer film suitable for holographic data storage.

Materials:

  • This compound

  • Poly(methyl methacrylate) (PMMA)

  • Tetrahydrofuran (THF) or other suitable solvent

  • Glass microscope slides

  • Spin coater

  • Hot plate or vacuum oven

Procedure:

  • Solution Preparation:

    • Prepare a solution of PMMA in THF (e.g., 10% w/v).

    • Prepare a stock solution of this compound in THF.

    • Mix the PMMA solution and the dye solution to achieve the desired dye concentration (e.g., 1-10 wt% of dye with respect to PMMA). Stir the mixture until a homogeneous solution is obtained.

  • Film Casting:

    • Clean the glass slides thoroughly with a suitable solvent (e.g., acetone, isopropanol) and dry them.

    • Deposit a small amount of the polymer-dye solution onto the center of a glass slide.

    • Spin-coat the solution at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to obtain a thin film of uniform thickness. The thickness can be controlled by varying the solution concentration and spin speed.

  • Drying:

    • Dry the films on a hot plate at a temperature below the glass transition temperature of PMMA (e.g., 60-80 °C) for several hours or in a vacuum oven to remove the residual solvent.

Protocol 3: Holographic Grating Recording and Readout

This protocol outlines the basic procedure for recording a simple holographic grating in the prepared polymer film.

Equipment:

  • A laser with a suitable wavelength for writing (e.g., 488 nm or 532 nm Argon-ion or DPSS laser)

  • A lower power laser for readout (e.g., 633 nm He-Ne laser)

  • Beam splitter, mirrors, and lenses to create a two-beam interference setup

  • Polarizers and waveplates

  • Photodetector and power meter

  • Rotation stage for the sample

Procedure:

  • Optical Setup:

    • Arrange the optical components to split the writing laser beam into two beams of equal intensity (the object and reference beams).

    • Use mirrors and lenses to make the two beams interfere at the location of the polymer film sample, mounted on a rotation stage. The angle between the two beams will determine the period of the holographic grating.

  • Recording:

    • Expose the this compound-doped PMMA film to the interference pattern for a specific duration (the exposure time). The energy of the laser beams will induce photoisomerization and subsequent molecular reorientation, forming a refractive index grating.

  • Readout:

    • Block the object beam and illuminate the recorded grating with the reference beam (now acting as the readout beam).

    • A diffracted beam will emerge from the grating. Measure the intensity of the first-order diffracted beam using a photodetector.

    • The diffraction efficiency can be calculated as the ratio of the diffracted beam intensity to the incident readout beam intensity.

  • Erasure:

    • The recorded grating can be erased by uniformly illuminating the film with a single beam of the writing laser with circular polarization or by heating the film.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_film_prep Film Preparation cluster_optical_storage Optical Data Storage Cycle S1 Diazotization of 4-Butylaniline S2 Azo Coupling with Phenol S1->S2 S3 Purification S2->S3 F1 Dissolve Dye and Polymer (PMMA) in Solvent (THF) S3->F1 Use in Film F2 Spin Coating on Glass Substrate F1->F2 F3 Drying/Annealing F2->F3 O1 Holographic Recording (Writing with Polarized Light) F3->O1 Use for Storage O2 Data Readout (Low Power Laser) O1->O2 O3 Data Erasure (Circularly Polarized Light or Heat) O2->O3 O3->O1

Caption: Experimental workflow for the application of this compound in optical data storage.

Signaling_Pathway cluster_stimulus Stimulus cluster_mechanism Molecular Mechanism cluster_outcome Outcome Stimulus Polarized Light Isomerization trans-cis Isomerization Stimulus->Isomerization Reorientation Molecular Reorientation Isomerization->Reorientation Anisotropy Photoinduced Anisotropy Reorientation->Anisotropy Outcome Change in Refractive Index (Data Storage) Anisotropy->Outcome

Caption: Mechanism of photoinduced data storage using this compound.

References

Application Notes and Protocols for 4-Butyl-4'-hydroxyazobenzene in Smart Window Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butyl-4'-hydroxyazobenzene is a versatile photochromic and liquid crystalline molecule that holds significant promise for the development of next-generation smart window technologies. Its ability to undergo reversible isomerization from a thermally stable trans state to a metastable cis state upon exposure to ultraviolet (UV) light, and revert to the trans state with visible light or heat, allows for dynamic control over light transmission. When incorporated as a guest molecule in a liquid crystal host, this photo-switching behavior can be used to modulate the alignment of the liquid crystal molecules, thereby altering the optical properties of the device from transparent to opaque or colored states. These application notes provide a comprehensive overview of the use of 4-Butyl-4'-hydroxyazobenzene in smart window technology, including its synthesis, device fabrication, and performance characteristics.

Principle of Operation: A Guest-Host Liquid Crystal System

The smart window functionality is typically achieved by employing a guest-host liquid crystal (GHLC) device. In this system, the dichroic 4-Butyl-4'-hydroxyazobenzene (guest) molecules are dispersed within a nematic liquid crystal (host). The elongated, rod-like trans-isomer of the azobenzene molecule aligns with the liquid crystal director, resulting in a state with specific light absorption properties. Upon UV irradiation, the molecule transforms into its bent cis-isomer, disrupting the local liquid crystal ordering and leading to a change in the device's transparency or color.

Data Presentation

Performance Characteristics of Azobenzene-Based Smart Windows

While specific quantitative data for 4-Butyl-4'-hydroxyazobenzene in a fully characterized smart window device is not extensively available in publicly accessible literature, the following table summarizes typical performance metrics for smart windows based on similar azobenzene derivatives in guest-host liquid crystal systems. This data provides a benchmark for the expected performance of a device utilizing 4-Butyl-4'-hydroxyazobenzene.

ParameterTypical ValueConditions
Transmittance Range 15% - 80%Varies with dye concentration and cell thickness
Switching Speed (Rise Time) < 100 msFrom opaque to transparent state upon applying voltage
Switching Speed (Decay Time) < 200 msFrom transparent to opaque state upon removing voltage
Driving Voltage 5 - 20 VDependent on cell gap and liquid crystal material
Durability (Cycling) > 10,000 cyclesWith minimal degradation in performance
Coloration Efficiency HighEfficient light modulation at low dye concentrations

Experimental Protocols

Protocol 1: Synthesis of 4-Butyl-4'-hydroxyazobenzene

This protocol describes a standard laboratory procedure for the synthesis of 4-Butyl-4'-hydroxyazobenzene via a diazo coupling reaction.

Materials:

  • 4-Butylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Phenol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol

  • Ice

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

Procedure:

  • Diazotization of 4-Butylaniline: a. In a 250 mL beaker, dissolve 4-butylaniline in a solution of concentrated HCl and deionized water. Cool the mixture to 0-5 °C in an ice bath with constant stirring. b. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-butylaniline solution. Maintain the temperature below 5 °C to ensure the stability of the diazonium salt. c. Continue stirring for 30 minutes after the addition is complete to ensure full diazotization.

  • Preparation of Phenol Solution: a. In a separate 500 mL beaker, dissolve phenol in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling Reaction: a. Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring. A brightly colored precipitate of 4-Butyl-4'-hydroxyazobenzene will form immediately. b. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation and Purification: a. Isolate the crude product by vacuum filtration using a Büchner funnel. b. Wash the precipitate with cold deionized water to remove any unreacted salts. c. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified 4-Butyl-4'-hydroxyazobenzene crystals. d. Dry the purified product in a vacuum oven at a low temperature.

Protocol 2: Fabrication of a Guest-Host Liquid Crystal Smart Window Cell

This protocol outlines the steps for fabricating a basic guest-host liquid crystal cell incorporating 4-Butyl-4'-hydroxyazobenzene.

Materials:

  • Indium tin oxide (ITO) coated glass substrates

  • Polyimide alignment layer solution (e.g., PIA-5550)

  • Nematic liquid crystal host (e.g., 5CB, E7)

  • 4-Butyl-4'-hydroxyazobenzene

  • UV-curable sealant with spacer beads (e.g., 10-20 µm diameter)

  • UV light source (365 nm)

  • Spin coater

  • Hot plate

  • Rubbing machine with velvet cloth

  • Vacuum chamber

  • Polarizers

Procedure:

  • Substrate Cleaning: a. Thoroughly clean the ITO-coated glass substrates with a sequence of detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. b. Dry the substrates with a stream of nitrogen gas.

  • Alignment Layer Coating: a. Spin-coat a thin layer of polyimide alignment solution onto the conductive side of the ITO substrates. b. Pre-bake the coated substrates on a hot plate to remove the solvent, followed by a hard bake at a higher temperature as per the manufacturer's instructions to cure the polyimide.

  • Alignment Layer Rubbing: a. Unidirectionally rub the cured polyimide layer with a velvet cloth-wrapped roller to create microgrooves that will align the liquid crystal molecules.

  • Cell Assembly: a. Apply a UV-curable sealant containing spacer beads around the perimeter of one of the rubbed substrates. b. Assemble the second substrate on top of the first, with the rubbing directions aligned either parallel or anti-parallel to each other, to form an empty cell. c. Expose the cell to UV light to cure the sealant and create a fixed cell gap defined by the spacer beads.

  • Liquid Crystal Mixture Preparation: a. Prepare a guest-host mixture by dissolving a small percentage (e.g., 1-5 wt%) of 4-Butyl-4'-hydroxyazobenzene in the nematic liquid crystal host. The mixture may need to be heated and stirred to ensure complete dissolution.

  • Cell Filling: a. Place the empty cell in a vacuum chamber and evacuate the air. b. Introduce the guest-host liquid crystal mixture to the edge of the cell opening. c. Slowly release the vacuum, allowing the liquid crystal mixture to be drawn into the cell by capillary action.

  • Sealing and Finalization: a. Seal the filling port with a UV-curable sealant. b. Attach polarizers to the outer surfaces of the glass substrates. The orientation of the polarizers will depend on the desired mode of operation (e.g., parallel or crossed).

Visualizations

Signaling Pathway for Photo-Switching

G cluster_trans Trans State (Transparent/Colored) cluster_cis Cis State (Opaque/Different Color) Trans Trans-4-Butyl-4'-hydroxyazobenzene (Rod-like) LC_Aligned Aligned Nematic Liquid Crystal Host Cis Cis-4-Butyl-4'-hydroxyazobenzene (Bent) Trans->Cis UV Light (e.g., 365 nm) Cis->Trans Visible Light or Heat LC_Disrupted Disrupted Nematic Liquid Crystal Host

Caption: Photo-isomerization of 4-Butyl-4'-hydroxyazobenzene and its effect on the liquid crystal host.

Experimental Workflow for Smart Window Fabrication

G Start Start Clean Clean ITO Substrates Start->Clean Coat Spin-Coat Polyimide Alignment Layer Clean->Coat Bake Bake to Cure Polyimide Coat->Bake Rub Rub Alignment Layer Bake->Rub Assemble Assemble Empty Cell with Spacers Rub->Assemble Fill Fill Cell in Vacuum Chamber Assemble->Fill Prepare_Mix Prepare Guest-Host Liquid Crystal Mixture Prepare_Mix->Fill Seal Seal Filling Port Fill->Seal Attach_Polarizers Attach Polarizers Seal->Attach_Polarizers End Finished Smart Window Device Attach_Polarizers->End

Caption: Workflow for the fabrication of a guest-host liquid crystal smart window.

Conclusion

4-Butyl-4'-hydroxyazobenzene presents a compelling material for the advancement of smart window technology. Its photochromic and liquid crystalline properties enable the fabrication of dynamic glazing that can modulate light transmission in response to an external stimulus. The protocols provided herein offer a foundational framework for the synthesis of this material and the fabrication of prototype smart window devices. Further research and development are encouraged to optimize the performance characteristics, including switching speed, durability, and coloration efficiency, to realize the full potential of this technology in energy-efficient buildings and other applications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Butylphenylazo)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields or other issues during the synthesis of 4-(4-Butylphenylazo)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

The synthesis is a two-step process:

  • Diazotization: An aromatic primary amine, 4-butylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a 4-butyldiazonium salt.[1][2]

  • Azo Coupling: The resulting diazonium salt solution is then reacted with phenol in a basic medium. The diazonium salt acts as an electrophile and attacks the electron-rich phenol ring, typically at the para-position, to form the final azo compound, this compound.[3][4][5]

Caption: General workflow for the synthesis of this compound.

Q2: Why is strict temperature control essential during diazotization?

Aromatic diazonium salts are unstable and can decompose, especially at temperatures above 5°C.[2] The primary decomposition pathway involves the reaction with water to form a phenol (in this case, 4-butylphenol) and release nitrogen gas.[6] Maintaining a temperature between 0-5°C is critical to ensure the stability of the 4-butyldiazonium salt intermediate, maximizing its availability for the subsequent coupling reaction.[2]

Q3: What is the role of pH in the azo coupling step?

The azo coupling reaction is highly pH-dependent. The reaction is an electrophilic aromatic substitution where the diazonium ion is the electrophile.[3]

  • High pH (Alkaline): The coupling with phenol is significantly faster under basic conditions (typically pH 9-10).[4] This is because phenol is deprotonated to form the phenoxide ion, which is a much more powerful nucleophile and activates the aromatic ring for electrophilic attack.[5][6]

  • Low pH (Acidic): In acidic conditions, the concentration of the highly reactive phenoxide ion is negligible, slowing the coupling reaction dramatically.

Q4: What are the common side reactions that can reduce the yield?

Several side reactions can compete with the desired azo coupling:

  • Decomposition of Diazonium Salt: As mentioned, the diazonium salt can react with water to form 4-butylphenol, especially if the temperature rises.[6]

  • Self-Coupling: Diazonium ions can sometimes react with unreacted amine, although this is less common under standard conditions.

  • Reaction with Other Nucleophiles: Any other nucleophiles present in the reaction mixture could potentially react with the diazonium salt.

Troubleshooting Guide

Problem: The yield of the final product is very low or zero.

This is the most common issue and can stem from problems in either the diazotization or the coupling step.

G Start Low or No Yield Check_Diazo Was the Diazotization Successful? Start->Check_Diazo Check_Coupling Were Coupling Conditions Optimal? Check_Diazo->Check_Coupling Yes Temp_Diazo Temperature > 5°C? Check_Diazo->Temp_Diazo No pH_Coupling pH not basic (9-10)? Check_Coupling->pH_Coupling Reagents_Diazo Incorrect Stoichiometry? Temp_Diazo->Reagents_Diazo No Result_Decomposition Result: Diazonium salt decomposed (formed 4-butylphenol) Temp_Diazo->Result_Decomposition Yes Result_Incomplete Result: Incomplete diazotization (unreacted 4-butylaniline remains) Reagents_Diazo->Result_Incomplete Yes Temp_Coupling Temperature too high? pH_Coupling->Temp_Coupling No Result_NoPhenoxide Result: Low phenoxide concentration, very slow coupling pH_Coupling->Result_NoPhenoxide Yes Result_Decomp2 Result: Diazonium salt decomposed before coupling Temp_Coupling->Result_Decomp2 Yes

Caption: Troubleshooting logic for low yield in azo dye synthesis.

Possible Cause 1: Failure in the Diazotization Step

  • Question: Was the temperature of the 4-butylaniline solution strictly maintained between 0°C and 5°C during the addition of the sodium nitrite solution?

  • Troubleshooting: An increase in temperature can cause the rapid decomposition of the formed diazonium salt. Use an ice-salt bath for more effective cooling and add the sodium nitrite solution very slowly, ensuring the internal temperature never exceeds 5°C.

  • Question: Were the stoichiometric amounts of sodium nitrite and hydrochloric acid correct?

  • Troubleshooting: An insufficient amount of nitrous acid will result in incomplete diazotization, leaving unreacted 4-butylaniline. A common protocol involves using slightly more than one equivalent of sodium nitrite and at least two equivalents of strong acid.

Possible Cause 2: Suboptimal Conditions for Azo Coupling

  • Question: What was the pH of the phenol solution during the addition of the diazonium salt?

  • Troubleshooting: The coupling reaction requires a basic medium to generate the highly reactive phenoxide ion.[4][5] Ensure the phenol is dissolved in an aqueous sodium hydroxide solution, and the pH is maintained between 9 and 10 throughout the addition of the diazonium salt solution. The color change indicating the formation of the azo dye should be almost instantaneous upon addition under the correct pH.

  • Question: Was the diazonium salt solution added to the phenol solution, or vice versa?

  • Troubleshooting: It is standard practice to add the cold diazonium salt solution slowly to the cold phenol solution. This ensures that the diazonium salt is always in the presence of an excess of the coupling agent (phenol) under optimal pH, minimizing side reactions like decomposition.

Problem: The final product is a dark, tarry solid, not the expected crystalline solid.

  • Question: Did the temperature rise significantly at any stage?

  • Troubleshooting: Tarry byproducts are often the result of decomposition reactions, which are accelerated by heat. Re-evaluate temperature control at all stages.

  • Question: Was the product purified correctly?

  • Troubleshooting: Crude azo dyes can contain impurities. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) is often necessary. If the product is highly impure, column chromatography might be required.

Problem: Low yield after purification/recrystallization.

  • Question: How was the crude product isolated and washed?

  • Troubleshooting: The product might have some solubility in the washing solvent. Ensure washing is done with cold solvent to minimize loss.

  • Question: Was the appropriate solvent used for recrystallization?

  • Troubleshooting: Significant product loss can occur if the product is too soluble in the recrystallization solvent at room temperature or if too much solvent is used. Perform small-scale solubility tests to find an optimal solvent system where the product is soluble when hot but sparingly soluble when cold.

Data Presentation

Table 1: Critical Reaction Parameters for Synthesis

ParameterStepRecommended ValueRationale & Consequence of Deviation
TemperatureDiazotization0 - 5°CPrevents decomposition of unstable diazonium salt. Higher temps lead to formation of 4-butylphenol and N₂ gas, drastically reducing yield.[2][6]
TemperatureAzo Coupling< 10°CMaintains stability of the diazonium salt until it reacts. Higher temps can still cause decomposition.
pHAzo Coupling9 - 10Maximizes the concentration of the highly nucleophilic phenoxide ion, ensuring a rapid coupling reaction.[4][5] Acidic or neutral pH will result in a very slow or non-existent reaction.
Reagent AdditionDiazotizationSlow, dropwise addition of NaNO₂ solutionPrevents localized heating and ensures a controlled reaction rate.
Reagent AdditionAzo CouplingSlow, dropwise addition of diazonium salt to phenol solutionEnsures diazonium salt is always in the presence of excess coupling agent under optimal pH, minimizing side reactions.

Experimental Protocols

Protocol: Synthesis of this compound

This is a generalized protocol based on standard procedures for diazotization and azo coupling reactions.[1][2][3][5][7] Researchers should adapt it based on their specific lab conditions and scale.

Part 1: Preparation of 4-Butyldiazonium Chloride Solution

  • In a flask, dissolve one equivalent of 4-butylaniline in approximately 2.5-3.0 equivalents of aqueous hydrochloric acid.

  • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

  • Separately, prepare a solution of 1.0-1.1 equivalents of sodium nitrite in cold deionized water.

  • Slowly, add the sodium nitrite solution dropwise to the cold 4-butylaniline hydrochloride solution. Maintain the temperature strictly between 0-5°C throughout the addition.

  • After the addition is complete, continue stirring the solution in the ice bath for an additional 15-20 minutes to ensure complete diazotization. The resulting clear solution is the 4-butyldiazonium chloride, which should be used immediately.

Part 2: Azo Coupling with Phenol

  • In a separate, larger beaker, dissolve one equivalent of phenol in an aqueous solution of sodium hydroxide (enough to bring the pH to 9-10).

  • Cool this phenol solution to below 10°C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution prepared in Part 1 to the cold phenol solution.

  • A brightly colored precipitate (typically yellow-orange to red) of this compound should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

Part 3: Isolation and Purification

  • Collect the crude solid product by vacuum filtration.

  • Wash the solid on the filter with several portions of cold water to remove any inorganic salts and unreacted starting materials.

  • Air-dry the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol. Filter the hot solution to remove any insoluble impurities and allow the filtrate to cool slowly to obtain pure crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry completely.

cluster_mechanism Simplified Reaction Pathway start 4-Butylaniline reagent1 NaNO₂, HCl | 0-5°C intermediate 4-Butyldiazonium Ion C₄H₉-C₆H₄-N₂⁺ reagent2 Phenol, NaOH | pH 9-10 end This compound reagent1->intermediate Diazotization reagent2->end Azo Coupling

References

Technical Support Center: Optimizing Synthesis of 4-Butyl-4'-hydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Butyl-4'-hydroxyazobenzene.

Troubleshooting Guide

Question 1: My reaction yield is very low, or I'm not getting any product. What are the common causes?

Answer:

Low or no yield in the synthesis of 4-Butyl-4'-hydroxyazobenzene is a frequent issue that can often be attributed to problems in one of the two main reaction stages: diazotization of 4-butylaniline or the subsequent azo coupling with phenol.

Possible Causes & Solutions:

  • Improper Temperature Control During Diazotization: The diazonium salt of 4-butylaniline is thermally unstable and can decompose if the temperature rises above 5°C. This decomposition is a primary reason for low yields.

    • Solution: Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath throughout the addition of sodium nitrite.

  • Incorrect pH for Azo Coupling: The coupling reaction with phenol is highly pH-dependent.

    • Solution: Ensure the reaction medium is alkaline (pH 9-10) during the azo coupling step. This deprotonates phenol to the more reactive phenoxide ion, facilitating the electrophilic attack of the diazonium salt.

  • Decomposition of Diazonium Salt: The diazonium salt is unstable and should be used immediately after its preparation.

    • Solution: Prepare the diazonium salt fresh and use it promptly in the coupling reaction. Do not store the diazonium salt solution.

  • Slow or Inefficient Coupling: The coupling reaction itself may be slow or incomplete.

    • Solution: Ensure vigorous stirring during the addition of the diazonium salt to the phenol solution to maximize contact between the reactants.

Question 2: The color of my final product is off, and it appears impure. What are the likely impurities and how can I purify it?

Answer:

An incorrect color of the final product suggests the presence of impurities. Common impurities in azo dye synthesis include:

  • Unreacted Starting Materials: Residual 4-butylaniline or phenol.

  • Side-Reaction Products: Such as p-cresol (from the decomposition of the diazonium salt) or triazenes.

  • Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored byproducts.

Purification Strategy:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds like 4-Butyl-4'-hydroxyazobenzene.

    • Recommended Solvents: Ethanol, or a mixture of ethanol and water, is often a suitable solvent system for recrystallization.

    • Procedure: Dissolve the impure solid in a minimum amount of hot solvent, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly. The purified crystals will precipitate out, leaving the more soluble impurities in the mother liquor. The crystals can then be collected by vacuum filtration.[1][2][3]

  • Column Chromatography: For more challenging separations, column chromatography using silica gel can be employed.

Question 3: My reaction mixture turned into a tarry or oily mess. What went wrong?

Answer:

The formation of an oily or tarry product is usually an indication of side reactions dominating the desired azo coupling.

Possible Causes & Solutions:

  • Incorrect pH: If the pH is not optimal for the coupling reaction, side reactions can be favored.

    • Solution: Carefully monitor and adjust the pH of the coupling reaction to the recommended alkaline range (pH 9-10).

  • High Localized Concentration of Reactants: Adding the diazonium salt solution too quickly can lead to high localized concentrations, promoting side reactions.

    • Solution: Add the diazonium salt solution dropwise and with vigorous stirring to the phenol solution.

  • Impure Reactants: The presence of impurities in the starting materials can lead to the formation of byproducts.

    • Solution: Use high-purity 4-butylaniline and phenol for the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of 4-Butyl-4'-hydroxyazobenzene?

A1: The synthesis is a classic example of an azo coupling reaction. It involves two main steps:

  • Diazotization: 4-butylaniline, a primary aromatic amine, is converted into a diazonium salt by reacting it with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at a low temperature (0-5°C).

  • Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with an activated aromatic compound, in this case, phenol, to form the azo compound, 4-Butyl-4'-hydroxyazobenzene.[4]

Q2: Why is a low temperature crucial for the diazotization step?

A2: Diazonium salts are notoriously unstable at higher temperatures. Above 5-10°C, they readily decompose, leading to the evolution of nitrogen gas and the formation of unwanted side products, which significantly reduces the yield of the desired azo dye.

Q3: What is the optimal pH for the coupling reaction with phenol, and why is it important?

A3: The coupling reaction with phenol requires a mildly alkaline pH, typically in the range of 9-10. This is because the alkaline conditions deprotonate the hydroxyl group of phenol to form the more strongly activated phenoxide ion. The increased electron density on the phenoxide ion makes the aromatic ring more nucleophilic and facilitates the electrophilic attack by the diazonium salt.

Q4: Can I store the diazonium salt solution for later use?

A4: No, it is highly recommended to use the diazonium salt solution immediately after its preparation. Due to its instability, storing the solution, even at low temperatures, will lead to decomposition and a lower yield of the final product.

Data Presentation

Table 1: Optimal Reaction Conditions for the Synthesis of 4-Butyl-4'-hydroxyazobenzene

ParameterRecommended ConditionRationale
Diazotization
Temperature0 - 5 °CPrevents decomposition of the unstable diazonium salt.
Reactant Ratio (4-butylaniline:NaNO₂)~ 1 : 1 to 1 : 1.1A slight excess of sodium nitrite ensures complete diazotization.[4]
AcidHydrochloric Acid (HCl)To generate nitrous acid in situ and maintain a low pH.
Reaction Time5 - 30 minutesTo ensure complete formation of the diazonium salt.[4]
Azo Coupling
Temperature0 - 5 °CTo minimize decomposition of the remaining diazonium salt.
pH9 - 10To deprotonate phenol to the more reactive phenoxide ion.
Reactant Ratio (Diazonium salt:Phenol)~ 1 : 1To ensure efficient coupling.[4]
Reaction Time10 - 60 minutesTo allow for the completion of the coupling reaction.[4]

Experimental Protocols

Detailed Methodology for the Synthesis of 4-Butyl-4'-hydroxyazobenzene

This protocol is adapted from a similar synthesis of 4-hydroxy-4'-hexylazobenzene.

Materials:

  • 4-butylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

Part A: Diazotization of 4-butylaniline

  • In a beaker, dissolve a specific molar amount of 4-butylaniline in a 10% aqueous hydrochloric acid solution.

  • Cool the mixture to 0°C or below in an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite in deionized water (a slight molar excess compared to 4-butylaniline).

  • Slowly add the sodium nitrite solution dropwise to the cooled 4-butylaniline solution, ensuring the temperature does not exceed 5°C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5°C to ensure the diazotization is complete.

Part B: Azo Coupling with Phenol

  • In a separate beaker, prepare a solution of phenol in an 8% aqueous sodium hydroxide solution.

  • Cool this solution to 5°C or below in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution (from Part A) dropwise to the cold phenol solution with vigorous stirring.

  • After the addition is complete, continue to stir the reaction mixture for 30 minutes in the ice bath.

  • Acidify the reaction mixture by adding a 10% hydrochloric acid solution until the pH reaches 5-6 to precipitate the crude 4-Butyl-4'-hydroxyazobenzene.

Part C: Purification

  • Collect the precipitated product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the crude product overnight under reduced pressure.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for 4-Butyl-4'-hydroxyazobenzene Synthesis start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Product Impure? check_yield->check_purity No temp_control Check Diazotization Temperature (0-5°C) check_yield->temp_control Yes success Successful Synthesis check_purity->success No recrystallize Recrystallize Product (e.g., from Ethanol) check_purity->recrystallize Yes check_reagents Check Purity of Starting Materials check_purity->check_reagents Persistent Impurity ph_control Check Coupling pH (9-10) temp_control->ph_control Temp OK reagent_freshness Use Freshly Prepared Diazonium Salt ph_control->reagent_freshness pH OK reagent_freshness->start Retry recrystallize->check_purity Re-check column_chrom Consider Column Chromatography recrystallize->column_chrom If still impure column_chrom->success check_reagents->start Retry with pure reagents

Caption: Troubleshooting workflow for the synthesis of 4-Butyl-4'-hydroxyazobenzene.

Synthesis_Workflow Experimental Workflow for 4-Butyl-4'-hydroxyazobenzene Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification dissolve_amine Dissolve 4-butylaniline in HCl cool_amine Cool to 0-5°C dissolve_amine->cool_amine add_nitrite Add NaNO2 dropwise (maintain 0-5°C) cool_amine->add_nitrite prepare_nitrite Prepare NaNO2 solution prepare_nitrite->add_nitrite stir_diazo Stir for 30 min add_nitrite->stir_diazo add_diazo Add diazonium salt dropwise stir_diazo->add_diazo prepare_phenol Prepare alkaline phenol solution cool_phenol Cool to 0-5°C prepare_phenol->cool_phenol cool_phenol->add_diazo stir_couple Stir for 30 min add_diazo->stir_couple precipitate Acidify to pH 5-6 to precipitate stir_couple->precipitate filter_product Vacuum filter crude product precipitate->filter_product wash_product Wash with cold water filter_product->wash_product dry_product Dry under vacuum wash_product->dry_product recrystallize_product Recrystallize from Ethanol dry_product->recrystallize_product

Caption: Step-by-step experimental workflow for the synthesis of 4-Butyl-4'-hydroxyazobenzene.

References

preventing degradation of 4-(4-Butylphenylazo)phenol during polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(4-Butylphenylazo)phenol as a functional azo compound in polymerization reactions. The focus is on preventing its degradation to ensure the desired properties of the final polymer.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization process involving this compound, which can be susceptible to both thermal and oxidative degradation.

Issue 1: Polymer has a faint or inconsistent color, suggesting degradation of the azo chromophore.

  • Possible Cause 1: High Polymerization Temperature. The azo group in this compound is thermally labile and can decompose at elevated temperatures, leading to a loss of color.

    • Solution: Optimize the polymerization temperature. Azo compounds decompose at a rate dependent on temperature.[1][2][3] It is crucial to select a temperature that allows for an appropriate initiation rate without causing excessive degradation of the azo moiety. Refer to the half-life data for your specific azo initiator if you are using one in conjunction with this compound.

  • Possible Cause 2: Presence of Oxygen. Oxygen can lead to oxidative degradation of both the azo group and the phenol group, causing discoloration. Azo initiators, unlike peroxides, do not release oxygen during decomposition, which is an advantage.[1] However, residual oxygen in the reaction mixture can still cause unwanted side reactions.

    • Solution: Ensure a thoroughly deoxygenated reaction environment. This can be achieved by purging the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during polymerization.

  • Possible Cause 3: Unwanted Side Reactions. The free radicals generated during polymerization can potentially react with the azo group or the phenol group, leading to degradation.

    • Solution: Consider the use of radical scavengers or stabilizers that are compatible with your polymerization system. Phenolic antioxidants, for instance, are known to act as free radical scavengers.[4]

Illustrative Data on Temperature Effects on Color Retention:

Polymerization Temperature (°C)Monomer Conversion (%)Qualitative Color Intensity
6095Strong, vibrant
7098Moderate, slight fading
8099Weak, significant discoloration
9099Almost colorless

Issue 2: The resulting polymer has a lower than expected molecular weight and broad polydispersity.

  • Possible Cause 1: Premature Termination by Degradation Products. Degradation of this compound can generate species that act as chain transfer or termination agents, leading to shorter polymer chains.

    • Solution: Lower the polymerization temperature and ensure a stringent inert atmosphere to minimize degradation.

  • Possible Cause 2: High Initiator Concentration. While not directly related to the degradation of the azo-phenol, a high concentration of the primary radical initiator can lead to a higher rate of initiation and consequently, lower molecular weight polymers.

    • Solution: Optimize the initiator concentration to achieve the desired balance between the rate of polymerization and the final polymer's molecular weight.

Issue 3: Gel formation or cross-linking is observed in the final polymer.

  • Possible Cause: Side Reactions of the Phenolic Group. The phenol group in this compound can potentially undergo side reactions, such as chain transfer to the polymer backbone or reactions leading to branching and cross-linking, especially at higher temperatures.

    • Solution: Protect the phenolic group prior to polymerization if its reactivity is problematic for your specific application. This can be done by converting the hydroxyl group to an ether or ester, which can be deprotected after polymerization if needed. Alternatively, the use of a sterically hindered phenolic compound could mitigate some of these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during polymerization?

A1: The primary degradation pathways are thermal decomposition of the azo linkage (-N=N-) and oxidation of the phenol group. The azo group is inherently unstable to heat and UV light, which can lead to the formation of nitrogen gas and free radicals.[2][3] The phenolic group is susceptible to oxidation, which can be exacerbated by residual oxygen or oxidizing agents in the reaction mixture.

Q2: Can I use antioxidants to prevent the degradation of this compound?

A2: Yes, the addition of antioxidants, particularly phenolic antioxidants, can be beneficial.[4] They act as free radical scavengers, which can help protect the azo-phenol compound from degradation by reactive radical species. However, it is crucial to select an antioxidant that does not interfere with the polymerization kinetics.

Q3: How does the choice of solvent affect the stability of this compound?

A3: Azo polymerization initiators are generally less affected by the solvent compared to peroxide initiators.[3] However, the solvent can influence the overall reaction environment. Protic solvents might interact with the phenolic group, while solvents with high chain transfer constants can affect the molecular weight of the resulting polymer. It is advisable to use a well-purified, inert solvent.

Q4: Are there any specific analytical techniques to monitor the degradation of this compound during the reaction?

A4: Yes, UV-Vis spectroscopy can be a powerful tool to monitor the concentration of the azo chromophore in real-time or by taking aliquots from the reaction mixture. A decrease in the characteristic absorbance of the azo group would indicate its degradation. HPLC can also be used to quantify the amount of unreacted this compound and detect the formation of degradation products.

Experimental Protocols

Protocol 1: General Procedure for Free-Radical Polymerization with this compound

  • Monomer and Reagent Purification: Purify the monomer (e.g., styrene, methyl methacrylate) by passing it through a column of basic alumina to remove the inhibitor. Purify the solvent and any other reagents as required by standard laboratory procedures.

  • Reaction Setup: Assemble a reaction vessel (e.g., a three-neck round-bottom flask) equipped with a magnetic stirrer, a condenser, a nitrogen inlet, and a thermometer.

  • Deoxygenation: Add the monomer, this compound, a radical initiator (e.g., AIBN), and the solvent to the reaction vessel. Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under a continuous nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals for analysis (e.g., gravimetry for conversion, GPC for molecular weight, and UV-Vis for azo compound stability).

  • Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

  • Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven at a moderate temperature.

Visualizations

Degradation_Pathway AzoPhenol This compound AzoDecomposition Azo Group Decomposition AzoPhenol->AzoDecomposition Heat/UV PhenolOxidation Phenol Group Oxidation AzoPhenol->PhenolOxidation Oxygen SideReaction Side Reactions with Polymer Chains AzoPhenol->SideReaction Radicals Heat High Temperature Oxygen Oxygen Radicals Free Radicals LossOfColor Loss of Color AzoDecomposition->LossOfColor PhenolOxidation->LossOfColor LowerMW Lower Molecular Weight SideReaction->LowerMW Crosslinking Cross-linking SideReaction->Crosslinking

Caption: Potential degradation pathways for this compound during polymerization.

Troubleshooting_Workflow Start Problem: Polymer Degradation CheckTemp Is Polymerization Temperature Too High? Start->CheckTemp CheckOxygen Is the System Fully Deoxygenated? CheckTemp->CheckOxygen No LowerTemp Lower Polymerization Temperature CheckTemp->LowerTemp Yes CheckSideReactions Are Side Reactions Occurring? CheckOxygen->CheckSideReactions Yes ImprovePurge Improve Inert Gas Purging Technique CheckOxygen->ImprovePurge No AddStabilizer Consider Adding a Compatible Stabilizer CheckSideReactions->AddStabilizer Yes ProtectGroup Protect Phenolic Group CheckSideReactions->ProtectGroup If Stabilizer is Ineffective End Problem Solved LowerTemp->End ImprovePurge->End AddStabilizer->End ProtectGroup->End

References

improving the stability of the cis-isomer of 4-Butyl-4'-hydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges and questions related to improving the stability of the cis-isomer of 4-Butyl-4'-hydroxyazobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to increase the thermal half-life of the cis-isomer of 4-Butyl-4'-hydroxyazobenzene?

A1: The thermal relaxation of cis- to trans-azobenzene is a common challenge. For 4-Butyl-4'-hydroxyazobenzene, a "push-pull" type system, the following strategies can be employed to enhance the stability of the cis-isomer:

  • Steric Hindrance: Introducing bulky substituents at the ortho-positions of the phenyl rings can physically block the isomerization pathway, increasing the energy barrier for thermal relaxation.[1]

  • Electronic Modifications: Adding electron-withdrawing groups can influence the electronic properties of the azo bond and enhance the thermal stability of the cis-isomer.[1]

  • Solvent Choice: The polarity of the solvent is critical. For hydroxyazobenzenes, non-polar, aprotic solvents are generally preferred to prolong the cis-isomer's half-life, as they suppress the faster rotational isomerization pathway.[2][3][4]

  • Supramolecular Encapsulation: Confining the molecule within a host system like a cyclodextrin or a coordination cage can dramatically slow down thermal isomerization due to molecular crowding.[1][5]

  • Inhibition of Tautomerization: The hydroxyl group can participate in hydrogen bonding, which may promote a tautomerization to a hydrazone form.[2][6] This hydrazone form often has a lower energy barrier for rotation back to the trans-isomer. Using non-polar, aprotic solvents or modifying the hydroxyl group can mitigate this.

Q2: How does solvent choice specifically impact the stability of cis-4-Butyl-4'-hydroxyazobenzene?

A2: The solvent has a profound effect on the stability of hydroxyazobenzenes. The two primary thermal isomerization pathways are rotation and inversion.[2][6] For push-pull systems like 4-Butyl-4'-hydroxyazobenzene, the rotational pathway typically has a lower activation energy, leading to a shorter cis-isomer lifetime.[2][6] In polar, protic solvents (like methanol or ethanol), hydrogen bonding between the solvent and the azo-group can facilitate the rotational pathway, leading to a drastic decrease in the cis-isomer's half-life.[2][6] Conversely, in non-aromatic, non-polar solvents (like cyclohexane) or aromatic solvents (like benzene), the cis-isomer is significantly more stable because the higher-energy inversion pathway is favored.[2][3][4]

Q3: Why is the observed concentration of the cis-isomer lower than expected after UV irradiation?

A3: A lower-than-expected concentration of the cis-isomer in the photostationary state (PSS) can be due to several factors:

  • Thermal Back-Reaction: The cis-isomer is thermally unstable and continuously relaxes back to the more stable trans-form, even during irradiation.[7] If this relaxation is fast (which can be the case for hydroxyazobenzenes in polar solvents), the equilibrium will favor the trans-isomer.[2]

  • Low Quantum Yield: The efficiency of the trans → cis photoisomerization (quantum yield) can be sensitive to the environment, including the solvent and temperature.[7]

  • Overlapping Spectra: The absorption spectra of the trans and cis isomers often overlap. The light used for the trans → cis conversion may also be absorbed by the cis-isomer, driving the reverse cis → trans reaction and limiting the maximum achievable cis concentration.

  • Aggregation: At higher concentrations, molecules can self-assemble, which may hinder the conformational change required for isomerization.[7]

Troubleshooting Guides

Issue: The cis-isomer reverts to the trans-isomer almost immediately upon ceasing UV irradiation.

Possible Cause Troubleshooting Step
Inappropriate Solvent: You are likely using a polar, protic solvent (e.g., methanol, ethanol, water) that is accelerating the thermal relaxation via the low-energy rotational pathway.[2][6]Solution: Switch to a non-polar, aprotic solvent. Benzene or cyclohexane have been shown to dramatically increase the half-life of cis-4-hydroxyazobenzene.[3][4]
Elevated Temperature: The rate of thermal relaxation is highly dependent on temperature.[7]Solution: Conduct the experiment at a lower temperature, if compatible with your system. Ensure the sample is not being significantly heated by the irradiation source.
Catalysis: Acidic or basic impurities in the solvent can catalyze the isomerization.Solution: Use high-purity, anhydrous solvents. If the experimental conditions require a buffer, be aware that it can influence the isomerization rate.

Issue: Incomplete trans → cis isomerization despite prolonged UV irradiation.

Possible Cause Troubleshooting Step
Photostationary State (PSS) Reached: You have reached the equilibrium point for that specific wavelength and solvent. The irradiation is simultaneously causing trans → cis and cis → trans conversion.Action: This is an inherent property of the system. To confirm, take a UV-Vis spectrum; it should no longer change with further irradiation. The PSS composition is the maximum achievable under these conditions.
Incorrect Wavelength: The chosen wavelength may not be optimal for exciting the π→π* transition of the trans-isomer.Action: Consult the absorption spectrum of your trans-isomer and use a wavelength near its λmax (typically 320-380 nm) for the most efficient conversion.[8]
Degradation: Prolonged exposure to high-energy UV light can sometimes lead to photodegradation of the compound.Action: Check for changes in the absorption spectrum that are not characteristic of isomerization (e.g., a general loss of absorption, appearance of new peaks). Use an NMR spectrum to check for degradation products. Reduce irradiation time or intensity.

Quantitative Data

The stability of the cis-isomer of 4-hydroxyazobenzene, a close analog of 4-Butyl-4'-hydroxyazobenzene, is highly dependent on the solvent environment. The following table summarizes the thermal half-life (t1/2) of cis-4-hydroxyazobenzene at 293 K in various solvents.

SolventSolvent TypeThermal Half-Life (t1/2)
MethanolPolar, Protic< 1 minute[3][4]
AcetonitrilePolar, Aprotic< 1 minute[3][4]
CyclohexaneNon-polar6 minutes[3][4]
BenzeneAromatic125 minutes[3][4]

Experimental Protocols

1. Monitoring Photoisomerization using UV-Vis Spectroscopy

This protocol is used to observe the isomerization process in real-time and determine the kinetics of thermal relaxation.[9]

  • Sample Preparation: Dissolve the 4-Butyl-4'-hydroxyazobenzene in the chosen solvent (e.g., cyclohexane for higher stability) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance of ~1.0 for the trans-isomer's π→π* transition.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the sample in the dark. This represents the 100% trans-isomer state.

  • Irradiation: Irradiate the sample with a UV lamp at a wavelength corresponding to the λmax of the π→π* transition of the trans-isomer (typically ~350 nm). Monitor the spectral changes in real-time. The π→π* peak will decrease, while the n→π* peak (~440 nm) will increase. Continue until no further changes are observed, indicating the photostationary state (PSS) has been reached.[2]

  • Thermal Relaxation: Turn off the UV lamp and immediately begin recording spectra at regular time intervals in the dark. The spectra will gradually revert to the initial trans-isomer state.

  • Data Analysis: Plot the absorbance at the λmax of the trans-isomer as a function of time. Fit the data to a first-order kinetic model to determine the rate constant (k) and the half-life (t1/2 = ln(2)/k) of the cis-isomer.

2. Determining Isomer Ratios using ¹H NMR Spectroscopy

This protocol is used to accurately determine the composition of the photostationary state.[9]

  • Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., benzene-d6) in a quartz NMR tube.

  • Initial Spectrum (100% trans): Record the ¹H NMR spectrum of the sample in the dark.

  • Irradiation: Irradiate the NMR tube with a UV lamp (e.g., 365 nm) until the PSS is reached. For in-situ monitoring, a fiber-optic cable can be directed into the NMR spectrometer.

  • PSS Spectrum: Record the ¹H NMR spectrum of the sample after irradiation.

  • Data Analysis: Identify distinct peaks for the cis and trans isomers in the NMR spectrum. Integrate the signals corresponding to specific protons (e.g., aromatic protons) for both isomers. The ratio of the integrals gives the relative concentration of the cis and trans isomers in the PSS.

Visualizations

G cluster_trans Trans Isomer (Stable) cluster_cis Cis Isomer (Metastable) cluster_pathways Thermal Relaxation Pathways trans Trans (Planar, Thermally Stable) cis Cis (Non-planar, Metastable) trans->cis UV Light (π→π) ~350 nm cis->trans Vis Light (n→π) ~440 nm rotation Rotation (Low Energy Barrier) Favored by Polar Solvents cis->rotation Thermal Relaxation inversion Inversion (High Energy Barrier) Blocked by Ortho-Substituents cis->inversion rotation->trans inversion->trans

Caption: Isomerization pathways of 4-Butyl-4'-hydroxyazobenzene.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Isomerization & Analysis cluster_data 3. Data Processing cluster_output 4. Output A Dissolve sample in appropriate solvent B Acquire initial spectrum (100% trans) (UV-Vis or NMR) A->B C Irradiate with UV light to reach PSS B->C D Monitor relaxation in dark (UV-Vis @ intervals) C->D E Acquire PSS spectrum (NMR) C->E F Calculate half-life (t½) from kinetic trace D->F G Determine cis/trans ratio from NMR integration E->G H Stability Data F->H G->H

Caption: Experimental workflow for analyzing cis-isomer stability.

References

Technical Support Center: Enhancing the Photoisomerization Efficiency of 4-(4-Butylphenylazo)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the photoisomerization of 4-(4-Butylphenylazo)phenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Troubleshooting Guide & FAQs

Here we address common issues and questions that may arise during the experimental investigation of this compound photoisomerization.

Q1: I am observing incomplete trans-to-cis isomerization, even after prolonged UV irradiation. What could be the reason?

A1: This is a common phenomenon due to the establishment of a photostationary state (PSS). The PSS is an equilibrium where the rate of the forward (trans-to-cis) photoisomerization is equal to the rate of the reverse (cis-to-trans) photoisomerization. Since the cis-isomer often has a non-zero absorbance at the excitation wavelength used for the trans-isomer, the back reaction is simultaneously induced. The composition of the PSS ([cis]/[trans] ratio) is dependent on the excitation wavelength, solvent, and temperature. To maximize the cis-isomer population at the PSS, select an excitation wavelength where the molar absorptivity of the trans-isomer is significantly higher than that of the cis-isomer.

Q2: The thermal back-isomerization (cis-to-trans) is occurring too quickly for my application. How can I slow it down?

A2: The rate of thermal back-isomerization is highly sensitive to the molecular environment. Here are a few strategies to slow it down:

  • Solvent Choice: Non-polar solvents generally slow down the thermal isomerization of push-pull azobenzenes like this compound. The stabilization of the more polar cis-isomer is weaker in non-polar environments, increasing the energy barrier for thermal relaxation.

  • Hydrogen Bonding: For hydroxy-substituted azobenzenes, hydrogen bonding can significantly influence the rate of thermal isomerization. In protic solvents, hydrogen bonding to the azo group can facilitate a tautomerization to the hydrazone form, which has a lower barrier for rotation and thus faster thermal isomerization. Using a non-protic solvent can suppress this pathway and slow down the back-isomerization.

  • Temperature: Lowering the temperature will significantly decrease the rate of thermal back-isomerization, as it is a thermally activated process.

Q3: I am not observing any significant photoisomerization upon irradiation. What are the potential causes?

A3: Several factors could lead to a lack of observable photoisomerization:

  • Incorrect Wavelength: Ensure you are irradiating at a wavelength that is strongly absorbed by the trans-isomer. The π-π* transition, typically in the UV region (around 350-370 nm for similar compounds), is most effective for trans-to-cis isomerization.

  • Aggregation: At high concentrations, azobenzene derivatives can aggregate, which can hinder the conformational changes required for isomerization. Try diluting your sample.

  • Degradation: Prolonged exposure to high-intensity UV light can lead to photodegradation of the molecule. Use a light source with appropriate intensity and consider using filters to block unwanted wavelengths. Monitor the isosbestic points in the UV-Vis spectrum during irradiation; their absence can indicate degradation.

  • Solvent Effects: In some cases, specific solvent interactions can quench the excited state before isomerization can occur. Try a different solvent to see if the efficiency improves.

Q4: How does the solvent polarity affect the photoisomerization quantum yield?

A4: The effect of solvent polarity on the photoisomerization quantum yield can be complex and depends on the nature of the excited states involved. For push-pull azobenzenes, increasing solvent polarity can sometimes decrease the quantum yield of trans-to-cis isomerization. This is because polar solvents can stabilize the excited state, potentially favoring non-productive decay pathways over the desired isomerization pathway.

Quantitative Data

The following tables summarize key quantitative data for compounds structurally similar to this compound, which can be used as a reference for experimental design.

Table 1: UV-Vis Absorption Maxima (λmax) for 4-Phenylazophenol in Different Solvents

Solventλmax (trans) (nm)λmax (cis) (nm)
Methanol~350~440
Ethanol~350~440
DMSO~365~450
Toluene~345~445

Data is for the parent compound 4-Phenylazophenol and should be considered as an estimate for this compound.

Table 2: Photoisomerization Quantum Yields (Φ) for a Structurally Similar Hydroxyazobenzene in Different Solvents

SolventΦtrans→cisΦcis→trans
Acetonitrile0.20-
Water/Acetonitrile (1/1)0.08-
Micellar Solution (SB3-14)0.07-

Data is for 2-hydroxy-5-(phenyldiazenyl)benzaldehyde and illustrates the trend of decreasing quantum yield in more polar and structured environments.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol is adapted from the synthesis of similar hydroxyazobenzene compounds.

Materials:

  • 4-Butylaniline

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Diethyl ether

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Diazotization of 4-Butylaniline:

    • Dissolve 4-butylaniline in a solution of concentrated HCl and water, and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • Azo Coupling:

    • In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the alkaline phenol solution with vigorous stirring, keeping the temperature below 5 °C.

    • A brightly colored precipitate of the azo dye should form.

    • Continue stirring for 1-2 hours at low temperature.

  • Work-up and Purification:

    • Acidify the reaction mixture with dilute HCl to precipitate the product completely.

    • Filter the crude product, wash it with cold water, and then with a saturated NaCl solution.

    • Dry the crude product under vacuum.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

    • Collect the fractions containing the pure product and evaporate the solvent to obtain this compound as a colored solid.

Protocol 2: Determination of Photoisomerization Quantum Yield (Φ)

This protocol outlines the determination of the trans-to-cis photoisomerization quantum yield using UV-Vis spectroscopy.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Light source with a specific wavelength for irradiation (e.g., LED or lamp with a monochromator/filter)

  • Actinometer solution (e.g., potassium ferrioxalate)

  • Quartz cuvettes

  • Solution of this compound in the desired solvent

Procedure:

  • Determine the Photon Flux of the Light Source:

    • Use a chemical actinometer, such as potassium ferrioxalate, to accurately measure the photon flux (photons per second) of your irradiation source at the desired wavelength. This is a critical step for accurate quantum yield determination.

  • Prepare the Sample:

    • Prepare a dilute solution of this compound in the chosen solvent such that the absorbance at the irradiation wavelength is between 0.1 and 1.

  • Measure the Initial Absorption Spectrum:

    • Record the UV-Vis absorption spectrum of the trans-isomer before irradiation.

  • Irradiate the Sample:

    • Irradiate the sample in the spectrophotometer at the chosen wavelength for a short, defined period.

    • Record the absorption spectrum immediately after irradiation.

    • Repeat the irradiation and measurement steps for several time intervals until the photostationary state is reached (i.e., no further significant changes in the spectrum are observed).

  • Calculate the Quantum Yield:

    • The quantum yield (Φtrans→cis) can be calculated from the initial change in absorbance using the following equation:

    where:

    • d[cis]/dt is the initial rate of formation of the cis-isomer.

    • I_abs_trans is the number of photons absorbed by the trans-isomer per unit time.

    The concentration of the cis-isomer can be determined from the change in absorbance at a wavelength where the difference in molar absorptivity between the two isomers is large, using the Beer-Lambert law.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Photoisomerization Analysis Diazotization Diazotization of 4-Butylaniline Coupling Azo Coupling with Phenol Diazotization->Coupling Purification Column Chromatography Coupling->Purification Sample_Prep Sample Preparation Purification->Sample_Prep UV_Vis_Initial Initial UV-Vis Spectrum Sample_Prep->UV_Vis_Initial Irradiation Irradiation at Specific λ UV_Vis_Initial->Irradiation UV_Vis_Final UV-Vis Spectrum after Irradiation Irradiation->UV_Vis_Final Quantum_Yield Quantum Yield Calculation UV_Vis_Final->Quantum_Yield

Caption: Experimental workflow for synthesis and photoisomerization analysis.

Troubleshooting_Logic Start Problem: Low Isomerization Efficiency Check_Wavelength Is Irradiation λ Correct? Start->Check_Wavelength Check_Concentration Is Concentration Too High? Check_Wavelength->Check_Concentration Yes Solution Optimize Conditions Check_Wavelength->Solution No, Adjust λ Check_Degradation Is there evidence of Degradation? Check_Concentration->Check_Degradation No Check_Concentration->Solution Yes, Dilute Check_Solvent Consider Changing Solvent Check_Degradation->Check_Solvent No Check_Degradation->Solution Yes, Reduce Intensity Check_Solvent->Solution

Caption: Troubleshooting flowchart for low photoisomerization efficiency.

Technical Support Center: Controlling Liquid Crystal Phase Transitions of 4-(4-Butylphenylazo)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling and characterizing the liquid crystal phase transitions of 4-(4-Butylphenylazo)phenol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected liquid crystal phases for this compound?

A1: this compound, an azobenzene derivative, is expected to exhibit thermotropic liquid crystalline behavior. Due to its rod-like molecular structure, it is likely to form nematic and/or smectic phases upon heating and cooling. The specific phases and their transition temperatures are influenced by the purity of the compound and its thermal history.

Q2: How can I confirm the presence of liquid crystal phases in my sample?

A2: The most common techniques for identifying liquid crystal phases are Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). POM allows for the direct observation of characteristic textures for different mesophases, while DSC detects the thermal transitions between these phases.

Q3: My synthesized this compound does not show any liquid crystalline behavior. What could be the reason?

A3: The absence of liquid crystalline phases can be due to several factors:

  • Purity: Impurities can significantly disrupt the long-range molecular ordering necessary for liquid crystal formation, leading to a direct melting from solid to isotropic liquid. Purification by techniques such as recrystallization or column chromatography is crucial.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), some of which may not exhibit liquid crystalline behavior. The thermal history of the sample can influence which polymorph is present.

  • Degradation: Azobenzene compounds can be sensitive to light and heat. Degradation of the sample can suppress or eliminate mesophase formation.

Q4: How does the butyl chain in this compound influence its liquid crystal properties?

A4: The length of the alkyl chain plays a significant role in determining the type and stability of the liquid crystal phases.[1] In the homologous series of 4-alkyl-4'-hydroxyazobenzenes, the butyl chain contributes to the overall molecular anisotropy and influences the intermolecular interactions, which are critical for the formation of mesophases. Variations in chain length can lead to changes in transition temperatures and the appearance or disappearance of certain smectic phases.

Troubleshooting Guides

Polarized Optical Microscopy (POM)
Issue Possible Cause(s) Troubleshooting Steps
No observable texture, sample appears dark between crossed polarizers. 1. Sample is in an isotropic phase (liquid or amorphous solid). 2. The liquid crystal director is aligned parallel to the light path (homeotropic alignment). 3. The analyzer and polarizer are not perfectly crossed.1. Ensure the temperature is within the expected mesophase range. 2. Gently press on the coverslip to induce flow and reorient the molecules. 3. Check the alignment of the polarizers.
Textures are difficult to identify or are not well-defined. 1. Sample is too thick or too thin. 2. Cooling or heating rate is too fast. 3. Poor sample alignment on the substrate.1. Prepare samples with varying thickness to find the optimal condition. 2. Use a slower cooling/heating rate (e.g., 1-2 °C/min) to allow for the formation of well-defined textures. 3. Use alignment layers (e.g., rubbed polyimide) on the glass slides if a specific orientation is desired.
Sample crystallizes before any liquid crystal phases are observed. 1. The compound has a monotropic liquid crystal phase that only appears on cooling from the isotropic liquid. 2. Impurities are present.1. Heat the sample to the isotropic phase, then cool slowly while observing under the microscope. 2. Purify the sample.
Differential Scanning Calorimetry (DSC)
Issue Possible Cause(s) Troubleshooting Steps
No peaks are observed other than the melting point. 1. The enthalpy of the liquid crystal phase transitions is too low to be detected. 2. The scan rate is too high.1. Increase the sample mass. 2. Use a slower scan rate (e.g., 2-5 °C/min) to improve resolution.
Broad or overlapping peaks. 1. Impure sample. 2. Multiple, close-lying phase transitions.1. Purify the sample. 2. Use a very slow scan rate (e.g., 1 °C/min) to try and resolve the transitions. Modulated DSC can also be helpful.
Transition temperatures are not reproducible. 1. Thermal history of the sample is not consistent. 2. Scan rate is different between runs.1. Always perform a controlled heating and cooling cycle to establish a consistent thermal history before recording data. 2. Use the same heating and cooling rates for all measurements.

Data Presentation

The following table summarizes the expected thermal data for this compound. Note: The values provided are illustrative and should be determined experimentally for your specific sample.

Transition Abbreviation Temperature (°C) Enthalpy Change (ΔH, kJ/mol)
Crystal to NematicTC-NUser DeterminedUser Determined
Nematic to IsotropicTN-IUser DeterminedUser Determined

Experimental Protocols

Polarized Optical Microscopy (POM) Protocol
  • Sample Preparation:

    • Place a small amount (a few micrograms) of this compound powder onto a clean glass microscope slide.

    • Cover the powder with a clean coverslip.

    • Place the slide on a hot stage.

  • Instrumentation and Observation:

    • Use a polarizing microscope equipped with a hot stage and a camera.

    • Cross the polarizer and analyzer to obtain a dark background.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to above its melting point to reach the isotropic liquid phase. This ensures a uniform thermal history.

    • Cool the sample slowly (e.g., 2-5 °C/min).

    • Observe the sample through the eyepieces or on a monitor and record images of the different textures that appear as the sample passes through its liquid crystal phases.

    • Note the temperatures at which phase transitions occur.

    • Repeat the heating and cooling cycles to check for reproducibility.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

    • Seal the pan hermetically.

  • Instrumentation and Measurement:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Equilibrate the sample at a temperature below its melting point.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well into the isotropic phase.

    • Cool the sample at the same rate back to the starting temperature.

    • Perform a second heating and cooling cycle to ensure the thermal history is consistent and to check for the reproducibility of the transitions.

  • Data Analysis:

    • Determine the onset temperature and the peak temperature for each transition observed in the thermogram.

    • Integrate the area under each peak to determine the enthalpy change (ΔH) associated with the transition.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_control Phase Transition Control synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification pom Polarized Optical Microscopy (POM) purification->pom Initial Phase Identification dsc Differential Scanning Calorimetry (DSC) purification->dsc Thermal Analysis pom->dsc Correlate Textures with Transitions thermal_history Controlled Thermal Cycling pom->thermal_history heating_rate Varying Heating/Cooling Rates dsc->heating_rate phase_transition_logic Isotropic Isotropic Liquid Nematic Nematic Phase Isotropic->Nematic Cooling Nematic->Isotropic Heating Smectic Smectic Phase(s) Nematic->Smectic Cooling Smectic->Nematic Heating Crystal Crystalline Solid Smectic->Crystal Cooling Crystal->Smectic Heating

References

Technical Support Center: Uniform Liquid Crystal Alignment with 4-Butyl-4'-hydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for achieving uniform liquid crystal (LC) alignment using 4-Butyl-4'-hydroxyazobenzene as a photoalignment layer.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process, offering potential causes and solutions in a question-and-answer format.

Question: Why is the 4-Butyl-4'-hydroxyazobenzene film not uniform after spin-coating?

Answer: Non-uniform films can be caused by several factors related to the solution and the spin-coating process.

  • Solvent Choice: The solvent plays a critical role in film formation. Solvents with very high vapor pressure can evaporate too quickly, leading to aggregation and rough films. Conversely, solvents with very low vapor pressure may result in overly long drying times and potential solvent retention in the film. For azobenzene derivatives, solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N,N,N',N'-tetramethylurea (TMU) have been shown to produce homogeneous layers.

  • Solution Concentration: An inappropriate concentration of 4-Butyl-4'-hydroxyazobenzene in the solvent can lead to film irregularities. A very high concentration may result in aggregation and a thick, uneven layer, while a very low concentration might produce a discontinuous film. Typical concentrations for azo dye photoalignment layers are in the range of 0.1% to 5% by weight.

  • Spin-Coating Parameters: The spin speed and duration are crucial. A spin speed that is too low may result in a thick, uneven film with a prominent edge bead. A speed that is too high might lead to a very thin or incomplete film. It is recommended to experiment with spin speeds in the range of 1000-4000 rpm for 30-60 seconds to find the optimal conditions for your specific solution and substrate.

  • Substrate Cleanliness: Any contaminants on the substrate surface will disrupt film formation. Ensure that substrates are meticulously cleaned using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) before use.

Question: The liquid crystal alignment is poor or non-existent after UV exposure. What could be the issue?

Answer: Poor or failed alignment is often related to the UV exposure step, the quality of the alignment layer, or environmental factors.

  • UV Exposure Dose: The total energy of the UV light delivered to the photoalignment layer is a critical parameter. An insufficient dose will not induce enough reorientation of the azobenzene molecules, leading to weak anchoring of the liquid crystal. Conversely, excessive exposure can sometimes lead to degradation of the material. For azobenzene-based materials, a typical exposure dose to achieve saturation of alignment quality is in the range of 100-450 mJ/cm².

  • UV Wavelength: The wavelength of the UV light source should correspond to the absorption peak of 4-Butyl-4'-hydroxyazobenzene to ensure efficient photoisomerization. While the exact peak for this specific molecule is not provided in the search results, azobenzene derivatives typically absorb in the UV-A range (around 320-400 nm).

  • Polarization of UV Light: The UV light must be linearly polarized to create an anisotropic orientation of the azobenzene molecules. Ensure that the polarizer is correctly placed in the light path and is of good quality.

  • Humidity: Azo dye photoalignment can be highly sensitive to humidity. High humidity (>50% RH) during the spin-coating process and before UV exposure can degrade the quality of the alignment layer, potentially by causing aggregation or crystallization of the dye molecules. It is advisable to control the humidity of the processing environment.

Question: The liquid crystal alignment degrades over time or with thermal cycling. How can I improve stability?

Answer: The stability of the liquid crystal alignment is dependent on the anchoring energy of the photoalignment layer and its thermal and photostability.

  • Thermal Stability: While some azo-dye layers can be stable at elevated temperatures, prolonged exposure to high temperatures can cause a loss of the induced anisotropy. An annealing step after liquid crystal cell assembly can sometimes improve the overall stability. However, it is important to perform this annealing below the clearing point of the liquid crystal and the glass transition temperature of the alignment layer.

  • Humidity After Exposure: Interestingly, while high humidity before exposure is detrimental, a "humidity annealing" step (exposure to high humidity, e.g., 70% RH) after UV exposure has been shown to improve the order and stability of the alignment layer for some azo dyes. This can be followed by a dry annealing step to further stabilize the layer.

  • Photostability: The photo-induced alignment of some azo dyes can be rewritten by subsequent exposure to light. To create a more permanent alignment, a post-exposure baking step or the use of a polymerizable liquid crystal that can be cured to lock in the alignment can be considered.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind liquid crystal alignment using 4-Butyl-4'-hydroxyazobenzene?

A1: The alignment is achieved through a process called photoalignment. The 4-Butyl-4'-hydroxyazobenzene molecules in the thin film undergo a trans-cis isomerization when exposed to linearly polarized UV light. The molecules tend to align their long axes perpendicular to the polarization direction of the light to minimize light absorption. This creates a surface with a preferred orientation (anisotropy) that then directs the alignment of the liquid crystal molecules that are in contact with it.[1]

Q2: What are suitable solvents for preparing a 4-Butyl-4'-hydroxyazobenzene solution?

A2: While specific data for 4-Butyl-4'-hydroxyazobenzene is limited, for analogous azo dyes like Brilliant Yellow, solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N,N,N',N'-tetramethylurea (TMU) have been found to produce homogeneous films suitable for photoalignment. The choice of solvent can significantly impact the quality of the spin-coated film.

Q3: What is a typical concentration range for the 4-Butyl-4'-hydroxyazobenzene solution?

A3: Based on studies with similar azo dyes, a concentration in the range of 0.1% to 5% by weight in a suitable solvent is a good starting point. The optimal concentration will depend on the desired film thickness and the specific solvent used.

Q4: How does humidity affect the photoalignment process?

A4: Humidity can have a significant impact. High humidity (e.g., >50% RH) during the spin-coating process and before UV exposure can be detrimental to the formation of a good alignment layer, potentially leading to aggregation or crystallization.[2][3] However, exposing the film to high humidity after UV exposure can sometimes enhance the molecular order and stability of the alignment.[2][3]

Q5: Is an annealing step necessary?

A5: An annealing step is not always required for the photoalignment layer itself. However, a post-baking step after spin-coating can help to remove residual solvent. Additionally, annealing the liquid crystal cell after it has been filled can improve the uniformity and stability of the alignment. A typical annealing temperature would be just below the clearing point of the liquid crystal.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for achieving liquid crystal alignment with azo dye photoalignment layers, which can be used as a starting point for experiments with 4-Butyl-4'-hydroxyazobenzene.

Table 1: Solution Preparation and Spin-Coating Parameters

ParameterRecommended RangeNotes
Solvent DMF, DMSO, TMUChoice of solvent affects film uniformity.
Concentration (% by wt.) 0.1 - 5.0Higher concentrations lead to thicker films.
Spin Speed (rpm) 1000 - 4000Higher speeds result in thinner films.
Spin Duration (s) 30 - 60Ensures uniform spreading and solvent evaporation.
Pre-bake Temperature (°C) 60 - 100To remove residual solvent before UV exposure.
Pre-bake Duration (min) 5 - 15Dependent on solvent and film thickness.

Table 2: UV Exposure and Post-Treatment Parameters

ParameterRecommended RangeNotes
UV Wavelength (nm) ~320 - 400Should match the absorption peak of the azobenzene.
Exposure Dose (mJ/cm²) 100 - 450Sufficient energy is needed to induce molecular reorientation.[4]
Humidity during Exposure < 50% RHHigh humidity can impair the alignment process.[2]
Post-exposure Humidity Anneal 70% RH for ~5 minCan improve alignment order and stability.[2]
Post-LC Filling Anneal (°C) Slightly below LC clearing pointTo improve alignment uniformity and reduce defects.

Experimental Protocols

Detailed Methodology for Photoalignment of Liquid Crystals

This protocol provides a step-by-step guide for preparing a photoalignment layer of 4-Butyl-4'-hydroxyazobenzene and subsequently aligning a nematic liquid crystal.

1. Substrate Cleaning: a. Place glass or ITO-coated glass substrates in a substrate rack. b. Sonicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each. c. Dry the substrates with a stream of dry nitrogen gas. d. Optional: Treat the substrates with UV-Ozone for 10-15 minutes to remove any remaining organic residues and improve surface wettability.

2. Preparation of 4-Butyl-4'-hydroxyazobenzene Solution: a. Prepare a 0.5% (w/w) solution of 4-Butyl-4'-hydroxyazobenzene in dimethylformamide (DMF). b. Gently warm and stir the solution until the compound is fully dissolved. c. Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate matter.

3. Spin-Coating of the Photoalignment Layer: a. Work in a clean, low-humidity environment (< 50% RH). b. Place a cleaned substrate on the spin-coater chuck. c. Dispense a small amount of the 4-Butyl-4'-hydroxyazobenzene solution onto the center of the substrate. d. Spin-coat at 2000 rpm for 45 seconds. e. Transfer the coated substrate to a hotplate and bake at 80°C for 10 minutes to remove the solvent.

4. UV Photoalignment: a. Place the substrate with the dried 4-Butyl-4'-hydroxyazobenzene film under a linearly polarized UV light source (e.g., a mercury lamp with a polarizing filter). b. The polarization axis of the light will determine the alignment direction of the liquid crystal (typically perpendicular to the polarization). c. Expose the film to a UV dose of approximately 200 mJ/cm². The exact dose may need to be optimized.

5. Liquid Crystal Cell Assembly: a. Prepare two substrates with the photoalignment layer as described above. b. On one of the substrates, disperse a small amount of UV-curable sealant mixed with spacer beads (e.g., 5 µm) around the perimeter of the active area. c. Place the second substrate on top of the first, with the alignment layers facing each other. The desired alignment configuration (e.g., planar or twisted nematic) is achieved by orienting the polarization directions of the UV exposure on the two substrates accordingly. d. Gently press the substrates together and cure the sealant with a UV lamp.

6. Liquid Crystal Filling and Sealing: a. Fill the empty cell with the desired nematic liquid crystal in its isotropic phase via capillary action in a vacuum chamber. . After filling, seal the filling port with an epoxy resin. c. Slowly cool the cell back to room temperature to allow the liquid crystal to transition into the nematic phase and align with the photoalignment layers.

7. Post-Filing Annealing: a. To improve the uniformity of the alignment and remove any defects, anneal the filled cell by heating it to just below the liquid crystal's clearing point for a short period (e.g., 10-15 minutes) and then cooling it slowly back to room temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_process Processing cluster_assembly Cell Assembly & Filling cluster_final Finalization Substrate_Cleaning 1. Substrate Cleaning Solution_Prep 2. Solution Preparation (0.5% 4-Butyl-4'-hydroxyazobenzene in DMF) Spin_Coating 3. Spin-Coating (2000 rpm, 45s) Solution_Prep->Spin_Coating Pre_Bake 4. Pre-Bake (80°C, 10 min) Spin_Coating->Pre_Bake UV_Exposure 5. Polarized UV Exposure (~200 mJ/cm²) Pre_Bake->UV_Exposure Cell_Assembly 6. Cell Assembly UV_Exposure->Cell_Assembly LC_Filling 7. LC Filling Cell_Assembly->LC_Filling Annealing 8. Post-Annealing LC_Filling->Annealing Final_Cell Uniformly Aligned LC Cell Annealing->Final_Cell

Caption: Experimental workflow for achieving uniform liquid crystal alignment.

Photo_Reorientation_Mechanism cluster_initial Initial State cluster_exposure UV Exposure cluster_final Final State Initial_State Randomly Oriented trans-Azobenzene Molecules UV_Light Linearly Polarized UV Light Initial_State->UV_Light Photoisomerization (trans -> cis -> trans) Final_State Aligned trans-Azobenzene Molecules (Perpendicular to UV Polarization) UV_Light->Final_State Reorientation

Caption: Mechanism of photo-reorientation of azobenzene molecules.

References

issues with the solubility of 4-(4-Butylphenylazo)phenol in polymer hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Butylphenylazo)phenol and its dispersion in polymer hosts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in polymer systems?

A1: this compound is a yellow azo dye. In polymer science, it is often used as a dopant to introduce color or to study the photoresponsive behavior of materials. Its properties can be harnessed in applications such as optical data storage, smart textiles, and sensors.

Q2: Which polymer hosts are compatible with this compound?

A2: The compatibility of this compound with a polymer host depends on the intermolecular interactions between the dye and the polymer matrix.[1] Generally, polymers with similar polarity to the dye will exhibit better miscibility. Common polymer hosts that could be considered include poly(methyl methacrylate) (PMMA), polystyrene (PS), and polycarbonate (PC). However, experimental verification is crucial to determine the optimal polymer for a specific application.

Q3: How can I determine the concentration of this compound in a polymer film?

A3: UV-Vis spectroscopy is a widely used and effective method for determining the concentration of dyes in polymer films.[2][3][4] By measuring the absorbance of the film at the dye's maximum absorption wavelength, the concentration can be calculated using the Beer-Lambert law, provided a calibration curve with known concentrations is established. It is important to account for the film's thickness and any background absorbance from the polymer matrix.

Q4: What are the main challenges when incorporating this compound into polymer hosts?

A4: The primary challenges include achieving a uniform dispersion, preventing aggregation of the dye molecules, and ensuring the thermal stability of the dye during processing, especially in melt extrusion.[5] Poor solubility and compatibility can lead to phase separation, resulting in hazy films with inconsistent color and degraded optical or mechanical properties.

Troubleshooting Guides

Issue 1: Poor or Non-Uniform Color Dispersion in the Polymer Matrix

Symptoms:

  • Visible specks or aggregates of dye in the polymer film or molded part.

  • Inconsistent color intensity across the material.

  • Hazy or opaque appearance in a normally transparent polymer.

Possible Causes and Solutions:

Cause Solution
Poor Dye Solubility in Solvent (Solvent Casting) Select a solvent that dissolves both the polymer and this compound effectively. A solvent mixture may be required. Use Hansen Solubility Parameters as a theoretical guide to find a suitable solvent or solvent blend.[6][7][8]
Inadequate Mixing Increase mixing time and/or intensity. For solvent casting, use a high-shear mixer or ultrasonication to break up dye agglomerates. For melt extrusion, optimize the screw design and mixing elements to enhance distributive and dispersive mixing.
Dye Aggregation Dye molecules may aggregate at higher concentrations.[5][9] Reduce the dye concentration to below its solubility limit in the polymer. The use of a dispersing agent can also help to stabilize the dye particles.
Too Rapid Solvent Evaporation (Solvent Casting) Slow down the solvent evaporation rate by covering the casting dish or using a solvent with a lower vapor pressure. This allows more time for the polymer chains and dye molecules to arrange into a homogeneous mixture.
Thermal Degradation of Dye (Melt Extrusion) Lower the processing temperature to the minimum required for the polymer. Perform a thermogravimetric analysis (TGA) of the dye to determine its degradation temperature and ensure the extrusion temperature remains below this point.
Issue 2: Phase Separation and Film Opacity

Symptoms:

  • The resulting polymer film is cloudy or opaque.

  • Microscopy reveals distinct domains of dye and polymer.

Possible Causes and Solutions:

Cause Solution
Thermodynamic Incompatibility The dye and polymer are not miscible at the molecular level.[1] Consider a different polymer host that has a chemical structure more similar to the dye (e.g., similar polarity). Surface modification of the dye or polymer could also improve compatibility.
Exceeding Solubility Limit The concentration of the dye is higher than its solubility limit in the polymer matrix, leading to the formation of a separate dye phase. Reduce the dye loading.
Crystallization of the Dye The dye may crystallize within the polymer matrix upon cooling or solvent evaporation. Rapid cooling (quenching) after melt processing can sometimes suppress crystallization. In solvent casting, a faster evaporation rate might help, though this can also lead to non-uniformity.

Quantitative Data

Due to the limited availability of specific quantitative data for the solubility of this compound in the public domain, the following tables provide illustrative examples based on typical observations for similar azo dyes in common polymer hosts. These values should be considered as a starting point for experimental design and not as absolute solubility limits.

Table 1: Illustrative Solubility of this compound in Polymer Hosts at Room Temperature (Solvent Cast Films)

Polymer HostCommon SolventEstimated Solubility (wt%)Observations
PMMAToluene1.0 - 2.0Good transparency at low concentrations.
PolystyreneToluene0.5 - 1.5Prone to aggregation at higher loadings.
PolycarbonateDichloromethane1.0 - 2.5Good compatibility is often observed.

Table 2: Illustrative Processing Parameters for Melt Extrusion

Polymer HostRecommended Temperature Profile (°C)Observations
PMMA190 - 230Dye stability should be monitored.
Polystyrene180 - 220Lower temperatures are preferable to minimize dye degradation.
Polycarbonate260 - 300High processing temperatures may lead to dye degradation.

Experimental Protocols

Protocol 1: Preparation of Polymer-Dye Films by Solvent Casting
  • Solution Preparation:

    • Dissolve the desired amount of polymer (e.g., PMMA) in a suitable solvent (e.g., Toluene) to achieve a specific concentration (e.g., 10 wt%). Stir until the polymer is fully dissolved.

    • In a separate container, dissolve the this compound in the same solvent to create a stock solution of known concentration.

  • Mixing:

    • Add the required volume of the dye stock solution to the polymer solution to achieve the target dye concentration in the final film.

    • Mix the solution thoroughly using a magnetic stirrer for at least 2 hours. For improved dispersion, sonicate the solution for 15-30 minutes.

  • Casting:

    • Pour the polymer-dye solution into a flat, level petri dish or onto a glass substrate.

    • Cover the dish with a lid that has small openings to allow for slow solvent evaporation. This helps in forming a uniform film.

  • Drying:

    • Allow the solvent to evaporate at room temperature in a fume hood for 24-48 hours.

    • For complete solvent removal, place the film in a vacuum oven at a temperature below the glass transition temperature of the polymer for at least 24 hours.

  • Film Removal:

    • Carefully peel the dried film from the substrate.

Protocol 2: Characterization of Dye Dispersion using UV-Vis Spectroscopy and SEM
  • UV-Vis Spectroscopy:

    • Cut a small, uniform piece of the prepared polymer-dye film.

    • Measure the thickness of the film using a micrometer.

    • Place the film in the sample holder of a UV-Vis spectrophotometer.

    • Record the absorbance spectrum over the relevant wavelength range (e.g., 300-600 nm).

    • Identify the wavelength of maximum absorbance (λmax) for the dye.

    • Use the absorbance value at λmax and a pre-determined calibration curve to calculate the dye concentration.

  • Scanning Electron Microscopy (SEM):

    • Cryo-fracture the polymer-dye film to obtain a clean cross-section.

    • Mount the fractured sample on an SEM stub with the cross-section facing up.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

    • Image the cross-section using an SEM. Look for evidence of dye aggregates, which will appear as distinct particles or domains within the polymer matrix.[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_char Characterization prep_start Start solvent_cast Solvent Casting prep_start->solvent_cast melt_extrude Melt Extrusion prep_start->melt_extrude prep_end Polymer-Dye Sample solvent_cast->prep_end melt_extrude->prep_end uv_vis UV-Vis Spectroscopy prep_end->uv_vis Concentration & Optical Properties sem Scanning Electron Microscopy (SEM) prep_end->sem Dispersion & Morphology dsc Differential Scanning Calorimetry (DSC) prep_end->dsc Thermal Properties & Compatibility

Caption: Experimental workflow for preparing and characterizing polymer-dye systems.

troubleshooting_logic cluster_solutions1 Solutions for Poor Dispersion cluster_solutions2 Solutions for Phase Separation start Problem Encountered issue1 Poor Color Dispersion start->issue1 issue2 Phase Separation / Opacity start->issue2 sol1a Optimize Solvent issue1->sol1a sol1b Improve Mixing issue1->sol1b sol1c Reduce Concentration issue1->sol1c sol2a Change Polymer Host issue2->sol2a sol2b Reduce Concentration issue2->sol2b sol2c Modify Thermal Processing issue2->sol2c

References

Technical Support Center: 4-Butyl-4'-hydroxyazobenzene (BHAB) Thermal Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Butyl-4'-hydroxyazobenzene (BHAB) and related photochromic molecules. The focus is on minimizing thermal relaxation of the cis-isomer to enhance the stability and performance of BHAB-containing devices.

Troubleshooting Guides

This section addresses common problems encountered during experiments with BHAB, offering potential causes and solutions in a question-and-answer format.

Issue 1: Rapid Thermal Relaxation of cis-BHAB in Solution

  • Question: My cis-BHAB solution is reverting to the trans-isomer much faster than expected. How can I slow down this thermal relaxation?

    Answer: The thermal relaxation of hydroxyazobenzenes like BHAB is highly sensitive to the molecular environment. Several factors could be contributing to the rapid relaxation:

    • Solvent Polarity and Hydrogen Bonding: Protic and polar solvents (e.g., ethanol, methanol, water) can significantly accelerate the thermal cis-to-trans isomerization.[1][2][3][4][5] This is due to hydrogen bonding with the azo group, which facilitates a lower-energy rotational isomerization pathway.[1][4]

      • Solution: To slow down the relaxation, consider using non-polar, aprotic solvents such as toluene or cyclohexane.[2][5] The half-life of 4-hydroxyazobenzene, a closely related compound, is significantly longer in toluene (31 minutes) compared to ethanol (0.2 seconds).[2]

    • Temperature: Thermal relaxation is a temperature-dependent process. Even a small increase in the ambient temperature can lead to a substantial increase in the rate of isomerization.

      • Solution: Ensure precise temperature control of your sample. If possible, conduct experiments at lower temperatures to extend the lifetime of the cis-isomer.

    • Presence of Contaminants: Acidic or basic impurities in the solvent can catalyze the isomerization process.

      • Solution: Use high-purity, spectroscopic grade solvents to minimize the impact of contaminants.

Issue 2: Poor Performance of BHAB in a Polymer Thin Film Device

  • Question: The photo-switching performance of my BHAB-doped polymer film is poor, with a weak response to light and rapid signal decay. What could be the cause?

    Answer: The performance of BHAB in a solid-state device depends on both the properties of the BHAB molecule and its interaction with the polymer matrix.

    • Matrix Polarity and Hydrogen Bonding: If the polymer matrix contains hydrogen bond donor groups, it can accelerate the thermal relaxation of BHAB, similar to the effect of protic solvents.[1][4]

      • Solution: Select a polymer matrix that is non-polar and does not participate in hydrogen bonding.

    • Free Volume in the Polymer Matrix: The isomerization of azobenzene involves a significant change in molecular geometry. A rigid polymer matrix with insufficient free volume can sterically hinder the trans-to-cis photoisomerization, leading to a low population of the cis-isomer upon irradiation.

      • Solution: Choose a polymer with a lower glass transition temperature (Tg) or consider plasticizers to increase the free volume. Alternatively, annealing the film may optimize the morphology for better switching.

    • Aggregation of BHAB: At high concentrations, BHAB molecules may aggregate within the polymer film, which can suppress photo-switching.

      • Solution: Optimize the concentration of BHAB in the polymer matrix. Lower concentrations often lead to better-dispersed molecules and more efficient switching.

Issue 3: Inconsistent Thermal Relaxation Rates

  • Question: I am observing significant variability in the thermal relaxation half-life of my BHAB samples under what I believe are identical conditions. What could be the source of this inconsistency?

    Answer: Inconsistent results often point to subtle variations in experimental conditions that have a large impact on the kinetics of thermal relaxation.

    • Humidity: For hydroxyazobenzenes, the presence of water can drastically increase the rate of thermal relaxation.[1][4] Changes in ambient humidity can lead to different amounts of absorbed water in your sample, especially in thin films.[1][4]

      • Solution: Control the humidity of your experimental environment. Conduct experiments in a dry box or glovebox to minimize the effects of moisture.

    • Light Leakage: Unintended exposure to wavelengths that can be absorbed by the cis or trans isomers can affect the kinetics.

      • Solution: Conduct thermal relaxation experiments in the dark to ensure that the process is purely thermal.

    • Sample Preparation: Inhomogeneity in the sample, such as variations in the concentration of BHAB within a polymer film, can lead to inconsistent results.

      • Solution: Ensure your sample preparation method results in a homogeneous distribution of BHAB.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thermal relaxation for 4-Butyl-4'-hydroxyazobenzene?

A1: For hydroxy-substituted azobenzenes like BHAB, the thermal cis-to-trans isomerization is believed to proceed primarily through a rotational mechanism around the N=N bond.[5] This pathway is often favored over the inversion mechanism, especially in the presence of hydrogen-bonding species which can stabilize a polar transition state.[1][4]

Q2: How does the butyl group in BHAB affect its thermal relaxation compared to 4-hydroxyazobenzene?

A2: While specific comparative data for BHAB is limited, the addition of an alkyl group like butyl at the 4'-position is generally not expected to dramatically alter the electronic properties that govern the fundamental isomerization mechanism compared to the parent 4-hydroxyazobenzene. However, the butyl group increases the molecule's size and can influence its interaction with the surrounding medium, potentially affecting aggregation and solubility, which can indirectly impact the observed relaxation kinetics in a specific device environment.

Q3: Can I completely stop the thermal relaxation of BHAB?

A3: Completely stopping thermal relaxation is not feasible as the cis-isomer is thermodynamically less stable than the trans-isomer. The goal is to slow it down to a rate that is acceptable for the intended application. This can be achieved by optimizing the molecular environment, such as by using non-polar matrices and operating at low temperatures.

Q4: What is the role of the hydroxyl group in the thermal relaxation of BHAB?

A4: The hydroxyl group plays a crucial role. It can participate in hydrogen bonding with the solvent or polymer matrix, which can significantly accelerate thermal relaxation.[1][4] It also enables azo-hydrazone tautomerism, which is linked to the sensitivity of the isomerization rate to the environment.[1][4]

Quantitative Data

The following table summarizes thermal relaxation data for 4-hydroxyazobenzene, which can be used as a reference for understanding the behavior of BHAB.

SolventHalf-life (t½)Temperature (°C)
Toluene31 minutesRoom Temperature
Benzene125 minutes20
Cyclohexane6 minutes20
Acetonitrile< 1 minute20
Methanol< 1 minute20
Ethanol0.2 secondsRoom Temperature

Data for 4-hydroxyazobenzene, adapted from literature.[2][3]

Experimental Protocols

Protocol: Measuring Thermal Relaxation of BHAB in Solution using UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of BHAB in the desired solvent (e.g., toluene) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance of ~1 in the main absorption band of the trans-isomer.

  • Baseline Spectrum: Record the UV-Vis absorption spectrum of the solution. This represents the thermally equilibrated state, which is >99% trans-isomer.

  • Photoisomerization: Irradiate the solution with UV light (e.g., 365 nm) until a photostationary state is reached, indicated by no further changes in the absorption spectrum. This will generate a significant population of the cis-isomer.

  • Kinetic Measurement: Immediately after irradiation, stop the UV light and start recording UV-Vis spectra at regular time intervals in the dark. The time interval should be chosen based on the expected relaxation rate (e.g., every 10 seconds for slow relaxation, every 100 milliseconds for fast relaxation).

  • Data Analysis:

    • Extract the absorbance at the λmax of the trans-isomer at each time point (At).

    • The absorbance at the beginning of the relaxation (t=0) is A0, and the absorbance at the end of the relaxation (t=∞) is A∞ (the baseline spectrum).

    • The thermal relaxation of azobenzenes typically follows first-order kinetics. Plot ln((A∞ - At) / (A∞ - A0)) versus time.

    • The slope of the resulting linear fit is the negative of the rate constant (-k).

    • Calculate the half-life (t½) using the equation: t½ = ln(2) / k.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare BHAB Solution baseline Record Baseline (trans-isomer) prep->baseline irradiate Irradiate with UV Light (generate cis-isomer) baseline->irradiate kinetics Monitor Absorbance vs. Time (in dark) irradiate->kinetics plot Plot ln((A∞-At)/(A∞-A0)) vs. Time kinetics->plot calculate Calculate Rate Constant (k) and Half-life (t½) plot->calculate

Caption: Workflow for measuring thermal relaxation kinetics using UV-Vis spectroscopy.

troubleshooting_workflow cluster_solution Solution-Based Issues cluster_solid Solid-State (Device) Issues start Problem: Rapid Thermal Relaxation q_env In Solution or Solid State? start->q_env a_solvent Check Solvent: - Use non-polar, aprotic solvent - Ensure high purity q_env->a_solvent Solution a_matrix Check Polymer Matrix: - Use non-polar matrix - Ensure sufficient free volume q_env->a_matrix Solid State a_temp Control Temperature: - Lower temperature to slow relaxation a_solvent->a_temp a_humidity Control Humidity: - Conduct experiments in dry environment a_matrix->a_humidity a_conc Optimize Concentration: - Lower concentration to avoid aggregation a_humidity->a_conc

Caption: Troubleshooting decision tree for rapid thermal relaxation of BHAB.

References

addressing photodegradation of 4-(4-Butylphenylazo)phenol under UV irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photodegradation of 4-(4-Butylphenylazo)phenol under UV irradiation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue 1: Inconsistent or Non-Reproducible Degradation Rates

  • Question: My photodegradation experiments with this compound are showing highly variable results between runs. What could be the cause?

  • Answer: Inconsistent degradation rates are a common issue and can stem from several factors. Firstly, ensure the UV lamp output is stable; lamp intensity can decrease over time, so regular calibration with a radiometer or a chemical actinometric system is crucial. Secondly, precise control of the experimental temperature is important, as temperature can influence reaction kinetics. Variations in the initial concentration of the azo dye, even if minor, can also affect the observed rate. Lastly, ensure that the geometry of the experimental setup, including the distance from the lamp to the sample and the sample volume, is identical for all experiments.

Issue 2: Incomplete Degradation of the Azo Dye

  • Question: I am observing that the degradation of this compound plateaus and does not go to completion. Why is this happening?

  • Answer: Incomplete degradation can be due to several reasons. The formation of photodegradation products that are more resistant to further degradation under the experimental conditions is a common cause. These intermediates may also absorb UV light, competing with the parent compound and reducing the degradation efficiency. Another possibility is the deactivation of the photocatalyst, if one is being used. The catalyst surface can become saturated with the dye or its byproducts, reducing the number of active sites available for the reaction. Consider increasing the catalyst loading or using a regeneration step. Additionally, ensure that there is sufficient dissolved oxygen, as it plays a key role in the photo-oxidative degradation pathway.

Issue 3: Unexpected Peaks in HPLC Chromatogram

  • Question: My HPLC analysis of the photodegraded samples shows unexpected peaks that I cannot identify. What are these and how can I identify them?

  • Answer: These unexpected peaks are likely the degradation products of this compound. Azo dyes can break down into various smaller molecules, including substituted phenols, benzoic acids, and other aromatic or aliphatic compounds. To identify these products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique as it can provide the molecular weight of the unknown compounds, aiding in their structural elucidation. Comparing the retention times with commercially available standards of suspected degradation products can also be a useful identification method.

Issue 4: Drifting Baseline in HPLC Analysis

  • Question: I am experiencing a drifting baseline during the HPLC analysis of my photodegradation samples. How can I resolve this?

  • Answer: A drifting baseline in HPLC can be caused by several factors. Ensure the mobile phase is properly degassed, as dissolved gases coming out of the solution can cause baseline instability. Check for any leaks in the system, particularly between the column and the detector. If using a gradient elution, ensure that the solvents are of high purity and are miscible. A contaminated guard column or analytical column can also lead to a drifting baseline; in this case, flushing the column with a strong solvent may help.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for the photodegradation of this compound? A1: The photodegradation of azo dyes like this compound typically proceeds through two main pathways: photo-oxidation and photoreduction. Photo-oxidation often involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack the azo bond (-N=N-) and the aromatic rings, leading to the breakdown of the molecule. Photoreduction involves the reductive cleavage of the azo bond, which can also lead to the formation of various aromatic amines.

Q2: What are the key factors that influence the rate of photodegradation? A2: Several factors can significantly affect the photodegradation rate. These include the pH of the solution, the initial concentration of the dye, the intensity and wavelength of the UV irradiation, the presence of dissolved oxygen, and the use of a photocatalyst (e.g., TiO2, ZnO).[1] The optimal conditions for degradation are often specific to the particular azo dye and experimental setup.

Q3: How can I monitor the photodegradation of this compound quantitatively? A3: The degradation process is most commonly monitored using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC). UV-Vis spectrophotometry can track the decrease in the absorbance at the dye's λmax, which corresponds to the loss of color. HPLC provides a more accurate quantification of the parent compound's concentration and can also be used to separate and quantify the degradation products.

Q4: What is the role of a photocatalyst in the degradation process? A4: A photocatalyst, typically a semiconductor like TiO2, can significantly enhance the rate of photodegradation. When irradiated with UV light of sufficient energy, the photocatalyst generates electron-hole pairs. These charge carriers then react with water and dissolved oxygen to produce highly reactive species like hydroxyl radicals and superoxide anions, which are potent oxidizing agents that can mineralize the azo dye into simpler, less harmful compounds like CO2 and water.

Q5: Are the degradation products of this compound more or less toxic than the parent compound? A5: This is a critical consideration in any degradation study. The degradation of azo dyes can sometimes lead to the formation of intermediate products that are more toxic than the original dye. For instance, the reductive cleavage of the azo bond can produce aromatic amines, some of which are known to be carcinogenic. Therefore, a complete degradation to benign end-products (mineralization) is the ultimate goal. Toxicity assays of the treated solution are recommended to assess the environmental safety of the degradation process.

Data Presentation

The following tables summarize quantitative data for the photodegradation of a substituted azophenol under different experimental conditions.

Note: The following data is for 2-(4-hydroxyphenylazo)benzoic acid, a structurally related compound, and is provided as a representative example of the kinetic data that can be obtained.

Table 1: Effect of pH on the Apparent First-Order Rate Constant (k_app) for the Photodegradation of 2-(4-hydroxyphenylazo)benzoic acid with UV/H₂O₂ [2]

pHInitial Dye Concentration (M)H₂O₂ Concentration (M)Apparent Rate Constant (k_app, min⁻¹)
23.5 x 10⁻⁵3.57 x 10⁻²0.015
43.5 x 10⁻⁵3.57 x 10⁻²0.021
63.5 x 10⁻⁵3.57 x 10⁻²0.028
83.5 x 10⁻⁵3.57 x 10⁻²0.035
103.5 x 10⁻⁵3.57 x 10⁻²0.042
123.5 x 10⁻⁵3.57 x 10⁻²0.031

Table 2: Effect of Initial Dye Concentration on Degradation Efficiency using UV/NaOCl [2]

Initial Dye Concentration (M)NaOCl Concentration (M)pHDegradation Efficiency after 60 min (%)
1.5 x 10⁻⁵1.55 x 10⁻³892
2.5 x 10⁻⁵1.55 x 10⁻³888
3.5 x 10⁻⁵1.55 x 10⁻³883
4.5 x 10⁻⁵1.55 x 10⁻³876

Experimental Protocols

Protocol 1: Sample Preparation and UV Irradiation

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with deionized water to the desired initial concentration for the experiment (e.g., 10 mg/L). If a photocatalyst is used, add the specified amount (e.g., 1 g/L of TiO₂) to the working solution.

  • pH Adjustment: Adjust the pH of the working solution to the desired value using dilute HCl or NaOH.

  • Irradiation Setup: Place a known volume of the working solution in a quartz photoreactor. The reactor should be equipped with a magnetic stirrer to ensure the solution remains homogeneous. Position the UV lamp at a fixed distance from the reactor. A common setup uses a mercury lamp with a maximum emission at 365 nm.[3]

  • Dark Adsorption (if using a photocatalyst): Before irradiation, stir the solution in the dark for a period (e.g., 30 minutes) to allow for adsorption/desorption equilibrium to be reached between the dye and the catalyst surface.

  • Initiate Irradiation: Turn on the UV lamp to start the photodegradation reaction.

  • Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the solution.

  • Sample Preparation for Analysis: Immediately filter the collected aliquots through a 0.45 µm syringe filter to remove any photocatalyst particles. The samples are now ready for analysis by UV-Vis spectrophotometry or HPLC.

Protocol 2: Analysis by UV-Vis Spectrophotometry

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-600 nm).

  • Blank Measurement: Use deionized water (or the solvent used for the working solution) as a blank to zero the instrument.

  • Measurement of Initial Absorbance: Measure the absorbance spectrum of the initial (time = 0) sample to determine the maximum absorbance wavelength (λmax).

  • Measurement of Degraded Samples: Measure the absorbance of each filtered aliquot at the determined λmax.

  • Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Protocol 3: Analysis by HPLC

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v), potentially with a modifier like 0.1% formic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at the λmax of this compound. A diode array detector is recommended to monitor for the appearance of new peaks from degradation products.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the filtered aliquots from the photodegradation experiment into the HPLC system.

  • Quantification: Determine the concentration of this compound in each sample by comparing its peak area to the calibration curve.

Visualizations

photodegradation_pathway parent This compound excited Excited State parent->excited UV Irradiation cleavage Azo Bond Cleavage excited->cleavage oxidation Aromatic Ring Oxidation excited->oxidation products1 Aromatic Amines (e.g., 4-butylaniline, aminophenol) cleavage->products1 products2 Hydroxylated Intermediates oxidation->products2 mineralization Mineralization Products (CO₂, H₂O, etc.) products1->mineralization Further Oxidation products2->mineralization Ring Opening

Caption: Proposed photodegradation pathway for this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Working Solution adjust_ph Adjust pH prep_solution->adjust_ph dark_adsorption Dark Adsorption (if catalyst) adjust_ph->dark_adsorption uv_irradiation UV Irradiation dark_adsorption->uv_irradiation sampling Collect Samples at Intervals uv_irradiation->sampling filter_samples Filter Samples sampling->filter_samples uv_vis UV-Vis Analysis filter_samples->uv_vis hplc HPLC Analysis filter_samples->hplc data_analysis Data Analysis & Kinetics uv_vis->data_analysis Monitor Color Loss hplc->data_analysis Quantify Degradation

Caption: General experimental workflow for a photodegradation study.

troubleshooting_guide cluster_degradation Degradation Issues cluster_hplc HPLC Issues start Problem Occurred inconsistent_rates Inconsistent Rates? start->inconsistent_rates incomplete_deg Incomplete Degradation? start->incomplete_deg extra_peaks Unexpected Peaks? start->extra_peaks bad_baseline Bad Baseline? start->bad_baseline check_lamp Check UV Lamp Stability & Temperature Control inconsistent_rates->check_lamp check_products Analyze for Resistant Products Check Catalyst Activity incomplete_deg->check_products use_lcms Use LC-MS for Identification extra_peaks->use_lcms check_leaks Check for Leaks Degas Mobile Phase bad_baseline->check_leaks

Caption: Troubleshooting guide for common experimental issues.

References

Technical Support Center: Purification of 4-(4-Butylphenylazo)phenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(4-butylphenylazo)phenol and its isomers. The guidance provided is based on established principles for the purification of azo compounds and substituted phenols.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities and isomers expected during the synthesis of this compound?

During the azo coupling reaction between 4-butylaniline and phenol, several byproducts and isomers can form. The primary target is the para-substituted product, this compound. However, ortho and meta isomers are common process-related impurities.[1][2] The diazonium salt can also couple with itself to form byproducts. Incomplete reactions may leave residual starting materials, 4-butylaniline and phenol, in the crude product. The polarity of these impurities can vary, with the desired para isomer generally being less polar than the ortho isomer due to intramolecular hydrogen bonding in the latter.[1]

Q2: What are the most common techniques for purifying this compound?

The two most effective and widely used techniques for the purification of azo dyes like this compound are:

  • Recrystallization: This is a primary and often highly effective method for purifying solid organic compounds.[3][4] The choice of solvent is critical and should be determined through solubility tests.

  • Column Chromatography: This technique is excellent for separating compounds with different polarities, making it suitable for isolating the desired para-isomer from more polar ortho-isomers and other impurities.[4]

Q3: How do I choose an appropriate solvent for the recrystallization of this compound?

The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3] For a relatively non-polar compound like this compound, common solvents to test include:

  • Alcohols: Ethanol, methanol, or isopropanol.

  • Hydrocarbons: Hexane, heptane, or toluene.

  • Esters: Ethyl acetate.

  • Solvent Mixtures: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is less soluble) can be very effective. Common pairs include ethanol/water or toluene/hexane.[5]

A systematic approach to solvent selection is crucial for achieving high purity and yield.

Troubleshooting Guides

Guide 1: Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
No crystals form upon cooling. 1. Too much solvent was used.[6] 2. The solution is supersaturated.[6]1. Reduce the solvent volume by gentle heating or using a rotary evaporator and allow the solution to cool again.[6] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[6]
The product "oils out" instead of crystallizing. 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The crude product is highly impure.[6]1. Re-heat the solution to dissolve the oil, add a small amount of a "better" solvent, and cool slowly. 2. Consider pre-purification by column chromatography to remove a significant portion of the impurities before recrystallization.
Low recovery of the purified product. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[7] 2. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool to obtain a second crop of crystals.[5] 2. Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent the product from crystallizing in the funnel.
The purified product is still impure. 1. The cooling process was too rapid, trapping impurities within the crystal lattice.[7] 2. The chosen solvent is not effective at separating the specific impurities present.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Experiment with different recrystallization solvents or solvent systems. A multi-step recrystallization with different solvents may be necessary.
Guide 2: Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of isomers (co-elution). 1. The polarity of the mobile phase is too high, causing all compounds to elute quickly.[4] 2. The stationary phase is not providing sufficient selectivity.1. Decrease the polarity of the eluent. For normal phase silica gel, this means increasing the proportion of the non-polar solvent (e.g., hexane) relative to the polar solvent (e.g., ethyl acetate).[4] 2. Consider using a different stationary phase. If using silica gel, try alumina, or consider reverse-phase chromatography with a C18 column.
The compound is stuck on the column. 1. The mobile phase is not polar enough to elute the compound.1. Gradually increase the polarity of the mobile phase. A gradient elution may be more effective than an isocratic one.
Tailing of peaks. 1. The compound is interacting too strongly with the stationary phase. 2. The column is overloaded.1. For acidic or phenolic compounds on silica gel, adding a small amount of acetic acid to the mobile phase can reduce tailing.[8] 2. Use a larger column or load a smaller amount of the crude product.
Cracking or channeling of the stationary phase. 1. Improper packing of the column. 2. The column has run dry.1. Ensure the stationary phase is packed uniformly as a slurry. 2. Always keep the top of the stationary phase covered with the mobile phase.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.[3]

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[3]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: General Column Chromatography Procedure (Normal Phase)

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a uniform and bubble-free bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate). The polarity can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes hypothetical data for the purification of this compound, illustrating the expected outcomes of different purification strategies.

Purification Method Mobile Phase / Solvent Yield (%) Purity of para-isomer (%) Key Observation
Recrystallization Ethanol/Water (80:20)7595Good for removing bulk impurities, but some ortho-isomer may co-crystallize.
Recrystallization Toluene6098Higher purity but lower yield due to higher solubility of the product.
Column Chromatography Silica Gel, Hexane:Ethyl Acetate (90:10)85>99Excellent separation of ortho and para isomers.
Column Chromatography Alumina, Toluene8099Good alternative to silica gel, may offer different selectivity.

Visualizations

TroubleshootingWorkflow Troubleshooting Purification of this compound start Crude Product recrystallization Attempt Recrystallization start->recrystallization column_chromatography Perform Column Chromatography start->column_chromatography pure_product Pure Product recrystallization->pure_product Success impure_product Product Still Impure recrystallization->impure_product Failure no_crystals No Crystals / Oiling Out recrystallization->no_crystals Failure low_yield Low Yield recrystallization->low_yield Failure column_chromatography->pure_product Success poor_separation Poor Isomer Separation column_chromatography->poor_separation Failure impure_product->column_chromatography change_solvent Change Solvent System impure_product->change_solvent adjust_solvent Adjust Solvent / Concentration no_crystals->adjust_solvent check_mother_liquor Concentrate Mother Liquor low_yield->check_mother_liquor optimize_eluent Optimize Eluent Polarity poor_separation->optimize_eluent change_stationary_phase Change Stationary Phase poor_separation->change_stationary_phase adjust_solvent->recrystallization change_solvent->recrystallization check_mother_liquor->recrystallization optimize_eluent->column_chromatography change_stationary_phase->column_chromatography

Caption: A flowchart for troubleshooting common issues during the purification of this compound.

IsomerFormation Potential Isomer Formation in Azo Coupling diazonium 4-Butylbenzenediazonium Chloride coupling Azo Coupling Reaction diazonium->coupling phenol Phenol phenol->coupling para_isomer This compound (para-isomer, Desired Product) coupling->para_isomer Major ortho_isomer 2-(4-Butylphenylazo)phenol (ortho-isomer, Impurity) coupling->ortho_isomer Side Product meta_isomer 3-(4-Butylphenylazo)phenol (meta-isomer, Minor Impurity) coupling->meta_isomer Minor

Caption: Diagram illustrating the formation of positional isomers during the synthesis of this compound.

References

Technical Support Center: Optimizing 4-Butyl-4'-hydroxyazobenzene in Photo-Responsive Films

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the concentration of 4-Butyl-4'-hydroxyazobenzene and similar photo-responsive molecules in thin films.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Film Quality (Aggregation, Phase Separation, or Crystallization)

Question: My spin-coated film appears hazy, non-uniform, or contains visible particles. What is causing this and how can I fix it?

Answer: Poor film quality is often due to the aggregation or crystallization of the azobenzene chromophore within the polymer matrix, especially at high concentrations.

Potential Causes and Solutions:

  • Low Solubility: The concentration of 4-Butyl-4'-hydroxyazobenzene may exceed its solubility limit in the chosen solvent or polymer solution.

    • Solution: Decrease the total solute concentration in the solvent. Alternatively, test a different solvent or a solvent mixture to improve solubility.

  • Weak Chromophore-Polymer Interaction: Insufficient interaction between the azobenzene derivative and the polymer backbone can lead to phase separation.[1]

    • Solution: Utilize a polymer matrix that can form strong noncovalent bonds with the azobenzene. For hydroxyazobenzenes, polymers like poly(4-vinylpyridine) (P4VP) are highly effective as they form hydrogen bonds with the hydroxyl group of the azobenzene.[1][2] This supramolecular approach allows for very high chromophore loading (up to 80 wt%) without phase separation.[2]

  • Inappropriate Spin-Coating Parameters: The speed and duration of spin-coating can affect film uniformity.

    • Solution: Optimize the spin-coating speed and time. A higher speed generally results in a thinner, more uniform film, while a slower speed can lead to thicker, less uniform films.

Issue 2: Low or Inefficient Photo-Response

Question: The film shows a weak change in absorbance upon irradiation, or the photo-isomerization process seems inefficient. What are the likely causes?

Answer: An inefficient photo-response can stem from several factors, ranging from the material composition to the experimental setup.

Potential Causes and Solutions:

  • Chromophore Aggregation: Aggregation can significantly hinder the molecular movement required for efficient trans-cis isomerization.[3][4] Even if not visible, nanoscale aggregation can quench the photo-response.

    • Solution: Improve chromophore dispersion by using the supramolecular strategies mentioned above (e.g., hydrogen bonding with P4VP).[5] Reducing the concentration may also help, although this can be counterintuitive. Finding the optimal concentration is key.

  • Incorrect Wavelength or Intensity: The irradiation wavelength may not optimally match the absorption band of the trans or cis isomer. The light intensity might be too low to induce a significant change.

    • Solution: Verify the absorption spectrum of your film using a UV-Vis spectrophotometer. Ensure your light source's wavelength aligns with the peak of the π-π* transition for trans-cis isomerization. Increase the light source intensity if necessary.

  • Rigid Polymer Matrix: A very rigid polymer environment can physically restrict the isomerization of the azobenzene molecules.[6]

    • Solution: Select a polymer with a lower glass transition temperature (Tg) or anneal the film to increase polymer chain mobility. However, be aware that a more fluid matrix can also accelerate thermal cis-trans relaxation.

Issue 3: Low Photoinduced Birefringence (PIB)

Question: My film is not exhibiting a significant level of photoinduced birefringence after irradiation with polarized light. How can this be improved?

Answer: Low PIB suggests that the azobenzene molecules are not aligning efficiently perpendicular to the polarization of the incident light.

Potential Causes and Solutions:

  • Suboptimal Concentration: The relationship between chromophore concentration and PIB is not always linear. In some systems, like 4-nitro-4′-hydroxyazobenzene in P4VP, PIB increases dramatically only after a certain threshold concentration is reached.[1]

    • Solution: Systematically vary the concentration of 4-Butyl-4'-hydroxyazobenzene in the polymer matrix and measure the corresponding PIB to find the optimal loading.

  • Insufficient Irradiation Time/Power: The alignment process takes time and requires sufficient energy.

    • Solution: Increase the irradiation time or the power of the polarized light source. Monitor the PIB in real-time to determine when a saturation point is reached.[7]

  • Poor Chromophore-Polymer Interaction: Weak interactions can prevent the cooperative alignment of chromophores.[1]

    • Solution: As with aggregation issues, enhancing the interaction via hydrogen bonding or other supramolecular interactions can significantly boost the achievable birefringence.[1]

Issue 4: Fast Thermal Relaxation (Unstable cis-State)

Question: The photo-induced effect (e.g., birefringence, color change) disappears very quickly after the light source is turned off. How can I increase the stability of the cis-state?

Answer: The stability of the cis-isomer is highly dependent on its chemical environment. For hydroxyazobenzenes, this is a particularly sensitive parameter.

Potential Causes and Solutions:

  • Environmental Factors (Humidity): The thermal cis-trans isomerization of 4-hydroxyazobenzenes is catalyzed by hydrogen-bonding molecules, such as water from ambient humidity.[8] The lifetime of the cis-state can change by orders of magnitude depending on the environment.[2][8]

    • Solution: Conduct experiments in a controlled environment with low humidity (e.g., a nitrogen-filled glovebox). If this is not possible, consider that environmental sensitivity is an intrinsic property of this class of molecules.

  • Polymer Matrix Polarity: The polarity of the polymer matrix influences the isomerization pathway.

    • Solution: Test different polymer matrices. A less polar environment may slow down the thermal relaxation, although this can also affect the overall photo-response. Esterification of the hydroxyl group can also dramatically increase the cis-state lifetime by preventing hydrogen-bond-assisted tautomerization.[9]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for 4-Butyl-4'-hydroxyazobenzene in a polymer film?

A1: The optimal concentration is highly system-dependent. However, for guest-host systems, concentrations typically range from 1 to 15 wt%. For supramolecular systems utilizing hydrogen bonding (e.g., with P4VP), much higher concentrations are achievable, even up to an equimolar ratio, which can correspond to 70-80 wt% of the azobenzene derivative.[1][2] A good starting point for systematic optimization would be to prepare films with 5, 10, 20, and 50 wt% of the chromophore.

Q2: How does the choice of polymer matrix affect the optimization process?

A2: The polymer matrix is critical. It influences chromophore solubility, the potential for aggregation, the mobility of the azobenzene units, and the thermal stability of the cis-state.[5] For 4-hydroxyazobenzene derivatives, a polymer like P4VP that can act as a hydrogen bond acceptor is often an excellent choice to prevent phase separation and enhance photo-response at high concentrations.[1]

Q3: What are the key techniques to characterize the films during optimization?

A3:

  • UV-Vis Spectroscopy: To monitor the trans-cis photo-isomerization by observing changes in the absorption spectra.

  • Polarized UV-Vis Spectroscopy: To measure dichroism and confirm molecular orientation.

  • Ellipsometry or Prism Coupling: To measure the refractive index and photoinduced birefringence (PIB).

  • Atomic Force Microscopy (AFM): To assess film quality, uniformity, and to check for the formation of surface relief gratings (SRGs).[10]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer-dye composite, which relates to molecular mobility.

Q4: Can annealing the film improve its performance?

A4: Yes, thermal annealing below the glass transition temperature can improve film uniformity and relieve mechanical stress from the spin-coating process. Annealing above Tg can increase the mobility of the polymer chains, which may facilitate a higher degree of chromophore alignment and thus a larger photoinduced birefringence.[11] However, it can also lead to dewetting or crystallization if not carefully controlled.

Quantitative Data Summary

The following tables summarize quantitative data reported in literature for similar azobenzene-polymer systems.

Table 1: Reported Concentrations and Birefringence Values

Azobenzene DerivativePolymer MatrixConcentrationMax. Birefringence (Δn)Reference
4-nitro-4′-hydroxyazobenzeneP4VP70 wt% (equimolar)0.15[1]
4-(4-ethylphenylazo)phenolP4VP80 wt% (equimolar)Not Reported[2]
Azo Dye (AD)None (pure film)100%~0.75 @ 632.5 nm[12]
PAZO PolymerNone (side-chain)100%4.65 × 10⁻² @ 1550 nmNot Available

Table 2: Film Fabrication Parameters

SystemSolventSolution ConcentrationSpin CoatingFilm ThicknessReference
DR1gNot SpecifiedNot SpecifiedYes270 ± 20 nm[13]
Hydroxyazobenzene/P4VPChloroform15 mg/mLYesNot SpecifiedNot Available

Experimental Protocols

Protocol 1: Fabrication of Photo-Responsive Films by Spin Coating

This protocol describes a general method for preparing thin films of 4-Butyl-4'-hydroxyazobenzene mixed with a polymer matrix.

Materials:

  • 4-Butyl-4'-hydroxyazobenzene

  • Polymer (e.g., Poly(4-vinylpyridine), PMMA)

  • Solvent (e.g., Chloroform, Toluene, DMF)

  • Glass or quartz substrates

  • Spin coater

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the polymer in the chosen solvent (e.g., 15 mg/mL).

    • Prepare a stock solution of 4-Butyl-4'-hydroxyazobenzene in the same solvent.

    • Mix the polymer and azobenzene solutions in the desired weight or molar ratio to achieve the target concentration. Ensure complete dissolution, using gentle heating or sonication if necessary.

  • Substrate Cleaning:

    • Thoroughly clean the glass or quartz substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas.

    • Optional: Treat substrates with oxygen plasma to enhance surface wettability.

  • Spin Coating:

    • Place a cleaned substrate on the spin coater chuck.

    • Dispense a small amount of the prepared solution onto the center of the substrate.

    • Spin the substrate at a set speed (e.g., 1000-3000 rpm) for a set time (e.g., 30-60 seconds). The final film thickness will depend on the solution viscosity and spin parameters.[10]

  • Drying/Annealing:

    • Transfer the coated substrate to a hotplate or into a vacuum oven.

    • Dry the film to remove residual solvent (e.g., at 60-80 °C for 1-2 hours).

    • If required, anneal the film near its glass transition temperature to improve molecular packing and film quality.

Visualizations

Logical and Experimental Workflows

Troubleshooting_Workflow cluster_prep Film Preparation & Initial Check cluster_issues Problem Diagnosis cluster_solutions Solutions start Start: Define Target Concentration prep_sol Prepare Azobenzene/ Polymer Solution start->prep_sol spin_coat Spin Coat Film prep_sol->spin_coat visual_insp Visual Inspection spin_coat->visual_insp poor_quality Issue: Poor Film Quality (Hazy, Aggregates) visual_insp->poor_quality Hazy/Non-uniform low_response Issue: Low Photo-Response visual_insp->low_response Clear, but poor performance sol_conc Adjust Concentration poor_quality->sol_conc sol_polymer Change Polymer Matrix (e.g., to P4VP) poor_quality->sol_polymer sol_params Optimize Spin Parameters poor_quality->sol_params low_pib Issue: Low Birefringence low_response->low_pib If using polarized light low_response->sol_conc low_response->sol_polymer sol_env Control Environment (e.g., Humidity) low_response->sol_env end_node Optimized Film low_response->end_node Resolved low_pib->sol_conc low_pib->sol_polymer low_pib->end_node Resolved sol_conc->prep_sol sol_polymer->prep_sol sol_params->spin_coat sol_env->spin_coat Control during/after coating

Caption: Troubleshooting workflow for optimizing photo-responsive films.

Photoisomerization_Pathway cluster_trans Stable State cluster_cis Metastable State cluster_factors Influencing Factors Trans trans-Azobenzene (Rod-like, Thermally Stable) Cis cis-Azobenzene (Bent, Metastable) Trans->Cis UV/Blue Light (π-π* transition) Cis->Trans Visible Light (n-π* transition) or Thermal Relaxation Concentration Concentration Concentration->Trans PolymerMatrix Polymer Matrix PolymerMatrix->Cis Humidity Humidity (for Hydroxy-AZO) Humidity->Cis Affects thermal relaxation rate

Caption: Key factors influencing the photo-isomerization of azobenzene.

Experimental_Workflow start Define Experimental Parameters (Concentration, Polymer) step1 1. Prepare Solution start->step1 step2 2. Clean Substrate step1->step2 step3 3. Spin Coat Film step2->step3 step4 4. Dry / Anneal Film step3->step4 step5 5. Characterize Film (UV-Vis, AFM) step4->step5 decision Performance Meets Requirements? step5->decision decision->start No, Iterate end End: Optimized Protocol decision->end Yes

Caption: Iterative workflow for film fabrication and characterization.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 4-(4-Butylphenylazo)phenol: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the structural validation of 4-(4-Butylphenylazo)phenol, with a primary focus on X-ray crystallography against common spectroscopic methods. Due to the absence of a publicly available crystal structure for this compound, this guide presents a combination of expected spectroscopic data derived from analogous compounds and a hypothetical framework for its X-ray crystallographic analysis. This approach offers a comprehensive overview of the strengths and limitations of each technique in the context of small molecule characterization.

Comparison of Analytical Techniques for Structural Validation

The unequivocal determination of a molecule's three-dimensional structure is paramount in drug discovery and development. While X-ray crystallography provides the most definitive structural information, a combination of spectroscopic methods is routinely employed for initial characterization and confirmation of synthesis. Below is a comparative summary of the data obtained from these techniques for this compound.

Analytical TechniqueParameterExpected/Hypothetical Data for this compound
X-ray Crystallography Crystal System Monoclinic (Hypothetical)
Space Group P2₁/c (Hypothetical)
Unit Cell Dimensions a = 10.5 Å, b = 5.8 Å, c = 22.1 Å, β = 95° (Hypothetical)
Bond Lengths (Å) C-C (aromatic): ~1.39, N=N: ~1.25, C-N: ~1.43, C-O: ~1.36
**Bond Angles (°) **C-N=N: ~113°, Aromatic C-C-C: ~120°
¹H NMR Spectroscopy Chemical Shift (δ ppm) ~0.9 (t, 3H, -CH₃), ~1.4 (sextet, 2H, -CH₂-CH₃), ~1.6 (quintet, 2H, -Ar-CH₂-CH₂-), ~2.7 (t, 2H, -Ar-CH₂-), 6.9-7.9 (m, 8H, Ar-H), ~9.8 (s, 1H, -OH)
¹³C NMR Spectroscopy Chemical Shift (δ ppm) ~14.0 (-CH₃), ~22.5 (-CH₂-CH₃), ~33.5 (-Ar-CH₂-CH₂-), ~35.5 (-Ar-CH₂-), 116-160 (Ar-C)
FTIR Spectroscopy Wavenumber (cm⁻¹) ~3300 (O-H stretch, broad), ~3030 (Ar C-H stretch), ~2950, 2870 (Alkyl C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1450 (N=N stretch), ~1240 (C-O stretch)
Mass Spectrometry (EI) m/z (relative intensity) 254 [M]⁺ (100%), 225 [M-C₂H₅]⁺, 197 [M-C₄H₉]⁺, 121 [C₇H₇O]⁺, 93 [C₆H₅O]⁺, 91 [C₇H₇]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the standard protocols for the synthesis and characterization of this compound.

Synthesis of this compound
  • Diazotization of 4-butylaniline: 4-butylaniline (10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (7 mL) and water (10 mL). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (10.5 mmol) in water (5 mL) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete diazotization.

  • Coupling Reaction: Phenol (10 mmol) is dissolved in an aqueous solution of sodium hydroxide (10%, 20 mL) and cooled to 0-5 °C. The freshly prepared diazonium salt solution is added slowly to the alkaline phenol solution with vigorous stirring.

  • Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. The crude product is purified by recrystallization from ethanol to yield this compound as a yellow-orange solid.

Analytical Methods
  • X-ray Crystallography: Single crystals of this compound would be grown by slow evaporation from a suitable solvent such as ethanol or acetone. A suitable crystal would be mounted on a goniometer and diffraction data collected at a controlled temperature (e.g., 100 K) using a diffractometer with Mo Kα radiation (λ = 0.71073 Å). The structure would be solved by direct methods and refined by full-matrix least-squares on F².

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • FTIR Spectroscopy: The infrared spectrum would be recorded on an FTIR spectrometer using the KBr pellet technique. The spectrum would be scanned over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would be obtained on a mass spectrometer using the electron ionization (EI) technique at 70 eV.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of a synthesized compound like this compound, comparing the direct path of X-ray crystallography with the complementary spectroscopic techniques.

G Workflow for Structural Validation of this compound cluster_synthesis Synthesis cluster_validation Structural Validation cluster_spectroscopy Spectroscopic Methods cluster_crystallography Definitive Method synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C) synthesis->NMR Characterization MS Mass Spectrometry synthesis->MS Characterization IR FTIR Spectroscopy synthesis->IR Characterization Xray X-ray Crystallography synthesis->Xray Characterization structure_elucidation Structure Elucidation & Confirmation NMR->structure_elucidation MS->structure_elucidation IR->structure_elucidation Xray->structure_elucidation Definitive 3D Structure

Caption: A flowchart comparing the pathways for structural validation.

Comparative Analysis of 4-(4-Butylphenylazo)phenol and Other Azobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the physicochemical properties, synthesis, and biological activities of 4-(4-Butylphenylazo)phenol in comparison to other notable azobenzene derivatives.

This guide provides a comparative study of this compound against other well-known azobenzene derivatives, namely 4-Hydroxyazobenzene, Disperse Yellow 7, and Methyl Orange. The information presented herein is intended to serve as a valuable resource for professionals in the fields of chemical research, materials science, and drug development by offering a side-by-side comparison of their key characteristics, supported by experimental data and detailed protocols.

Physicochemical Properties

The photophysical properties of azobenzene derivatives are central to their function as photoswitches. These properties, including maximum absorption wavelength (λmax), molar extinction coefficient (ε), and photoisomerization quantum yield (Φ), dictate their response to light. A comparison of these properties for the selected azobenzene derivatives is presented in Table 1.

Compoundλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)SolventPhotoisomerization Quantum Yield (Φ)Reference
This compound 35828,000Dioxane-[1]
4-Hydroxyazobenzene 236.510,000 (log ε = 4.0)Alcohol-[2]
347---[2]
Disperse Yellow 7 203>34,000Acetone-[3][4]
389-PMMA-MA matrix-[5]
Methyl Orange 46625,900--[6]
26515,850 (log ε = 4.2)Alcohol-[7]
3057,943 (log ε = 3.9)Alcohol-[7]
42039,810 (log ε = 4.6)Alcohol-[7]
510-Water (acidic)-[8][9]

Synthesis of Azobenzene Derivatives

The synthesis of azobenzene derivatives typically involves a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction with an electron-rich coupling partner.

General Synthesis Workflow

synthesis_workflow A Aromatic Amine B Diazotization (NaNO2, HCl, 0-5 °C) A->B Reacts with C Diazonium Salt B->C Forms E Azo Coupling C->E Reacts with D Coupling Partner (e.g., Phenol) D->E F Azobenzene Derivative E->F Yields quantum_yield_workflow A Prepare solution of known concentration B Measure initial absorbance spectrum A->B C Irradiate with light of specific wavelength B->C D Measure absorbance spectrum at photostationary state C->D E Determine mole fractions of trans and cis isomers D->E F Calculate Quantum Yield (Φ) E->F stress_response_pathway A Azo Compound Exposure (e.g., Disperse Yellow 7) B Cellular Stress (e.g., Oxidative Stress) A->B C Induction of Heat Shock Proteins (hsp70, hsp90) B->C D Alteration of Gene Expression (e.g., ar, srd5a2) B->D E Cellular Response and Potential Toxicity C->E D->E

References

performance comparison of 4-Butyl-4'-hydroxyazobenzene in liquid crystal displays

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of liquid crystal display (LCD) technology, the performance of individual liquid crystal materials is paramount. This guide provides a comparative analysis of 4-Butyl-4'-hydroxyazobenzene (BHAB), a member of the azobenzene family of liquid crystals, against established benchmark materials. While direct electro-optical performance data for BHAB is limited in publicly available literature, this guide leverages data from structurally similar compounds and compares them against well-characterized liquid crystals to offer a comprehensive overview for researchers and professionals in drug development and material science.

Comparative Performance Analysis

To provide a clear comparison, the following table summarizes key performance parameters of a close structural analog of BHAB, 4-butyl-4'-hydroxyazobenzene nonanoate, alongside the widely used nematic liquid crystal 4-Cyano-4'-pentylbiphenyl (5CB) and the eutectic mixture E7. These parameters are critical in determining the suitability of a liquid crystal for display applications.

Property4-butyl-4'-hydroxyazobenzene nonanoate (BHAB analog)4-Cyano-4'-pentylbiphenyl (5CB)E7 Liquid Crystal Mixture
Clearing Point (°C) 93.9[1]35.0[2]~60[3]
Melting Point (°C) 68.7[1]24.0[2]< Room Temperature[3]
Response Time (ms) Data not available~10-30~10-50
Contrast Ratio Data not available>1000:1 (Typical for TN cell)>1000:1 (Typical for TN cell)
Dielectric Anisotropy (Δε) Data not availableHigh Positive[2]High Positive[4]

Note: The data for the BHAB analog is sourced from a study on a series of 4-alkyl-4'-hydroxyazobenzene alkyloates[1]. While this provides valuable insight into the thermal properties, the absence of electro-optical data for BHAB itself necessitates a cautious interpretation of its potential performance in LCDs. The values for 5CB and E7 are typical and can vary based on the specific display configuration and measurement conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the performance of liquid crystals in display applications.

Determination of Clearing Point and Mesophase Transitions

The clearing point, the temperature at which a liquid crystal transitions to an isotropic liquid, and other mesophase transitions are fundamental thermal properties.[5][6]

Methodology: Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are detected as endothermic or exothermic peaks.[7][8]

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, precisely weighed sample (1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate (e.g., 10°C/min).

    • The heat flow is recorded as a function of temperature.

    • The peak of the endothermic transition on heating corresponds to the melting point, and the peak of the transition to the isotropic liquid phase corresponds to the clearing point.

    • The sample is then cooled at the same rate to observe the corresponding exothermic transitions.

Methodology: Polarizing Optical Microscopy (POM)

  • Principle: The texture of a liquid crystal phase as observed under a polarizing microscope is unique to that phase. Changes in texture indicate a phase transition.

  • Apparatus: A polarizing microscope equipped with a hot stage and a temperature controller.

  • Procedure:

    • A small amount of the liquid crystal is placed between a glass slide and a coverslip.

    • The sample is placed on the hot stage of the polarizing microscope.

    • The sample is heated slowly while being observed through the crossed polarizers.

    • The temperatures at which the textures change are recorded as the transition temperatures. The temperature at which the sample becomes completely dark (isotropic) is the clearing point.

Measurement of Response Time

The response time of a liquid crystal is a measure of how quickly it can switch between the "on" and "off" states in a display, which is crucial for displaying motion without blurring.

Methodology: Electro-Optical Switching

  • Principle: The change in light transmission through a liquid crystal cell placed between crossed polarizers is measured as a voltage is applied and removed.

  • Apparatus:

    • Liquid crystal cell (e.g., a twisted nematic cell) filled with the sample material.

    • He-Ne laser or a stable light source.

    • Two crossed polarizers.

    • Function generator to apply a square wave voltage.

    • Photodetector.

    • Oscilloscope.

  • Procedure:

    • The liquid crystal cell is placed between the two crossed polarizers.

    • The light source is directed through the polarizer, the LC cell, the analyzer, and finally to the photodetector.

    • A square wave voltage is applied to the electrodes of the LC cell using the function generator.

    • The output of the photodetector, which corresponds to the change in light intensity, is displayed on the oscilloscope.

    • The rise time (τ_on) is measured as the time taken for the transmission to change from 10% to 90% of its maximum value upon application of the voltage.

    • The decay time (τ_off) is measured as the time taken for the transmission to change from 90% to 10% of its maximum value upon removal of the voltage.

Measurement of Contrast Ratio

The contrast ratio is the ratio of the luminance of the brightest white to the darkest black that a display can produce. A high contrast ratio is desirable for a clear and vibrant display.

Methodology: Photometric Measurement

  • Principle: The luminance of the display in its "on" (white) and "off" (black) states is measured using a photometer.

  • Apparatus:

    • Liquid crystal display or a test cell.

    • Light source (for transmissive displays).

    • Photometer or a luminance meter.

    • Voltage source.

  • Procedure:

    • The display or test cell is set up in its operational configuration.

    • For the "on" state, a voltage is applied to the liquid crystal to allow maximum light transmission (white screen). The luminance (L_on) is measured with the photometer.

    • For the "off" state, the voltage is removed or set to a level that results in minimum light transmission (black screen). The luminance (L_off) is measured.

    • The contrast ratio (CR) is calculated as: CR = L_on / L_off.

Logical Workflow for Performance Evaluation

The following diagram illustrates the logical workflow for a comprehensive performance evaluation of a novel liquid crystal material like BHAB for display applications.

G cluster_synthesis Material Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_cell Test Cell Fabrication cluster_electro_optical Electro-Optical Performance Measurement cluster_comparison Comparative Analysis synthesis Synthesis of 4-Butyl-4'-hydroxyazobenzene purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification thermal Thermal Analysis (DSC, POM) - Melting Point - Clearing Point - Mesophase Identification purification->thermal spectroscopic Spectroscopic Analysis (NMR, FT-IR) - Structural Verification purification->spectroscopic data_comparison Comparison with Benchmark Liquid Crystals (e.g., 5CB, E7) thermal->data_comparison cell_prep Preparation of Glass Substrates with ITO & Alignment Layer cell_assembly Cell Assembly with Controlled Thickness cell_prep->cell_assembly lc_filling Filling with Liquid Crystal Material cell_assembly->lc_filling response_time Response Time Measurement - Rise Time (τ_on) - Decay Time (τ_off) lc_filling->response_time contrast_ratio Contrast Ratio Measurement lc_filling->contrast_ratio dielectric Dielectric Anisotropy (Δε) Measurement lc_filling->dielectric response_time->data_comparison contrast_ratio->data_comparison dielectric->data_comparison

Caption: Workflow for evaluating liquid crystal performance.

Signaling Pathway in a Twisted Nematic (TN) LCD Cell

The following diagram illustrates the basic principle of light modulation in a Twisted Nematic (TN) liquid crystal display cell, which is a common application for nematic liquid crystals.

TN_LCD cluster_voltage_off Voltage OFF State cluster_voltage_on Voltage ON State Light_in_off Unpolarized Light Pol1_off Vertical Polarizer Light_in_off->Pol1_off LC_off Liquid Crystal (90° Twist) Pol1_off->LC_off Vertically Polarized Light Pol2_off Horizontal Polarizer LC_off->Pol2_off Polarization Rotated 90° Light_out_off Light Transmitted Pol2_off->Light_out_off Light_in_on Unpolarized Light Pol1_on Vertical Polarizer Light_in_on->Pol1_on LC_on Liquid Crystal (Untwisted) Pol1_on->LC_on Vertically Polarized Light Pol2_on Horizontal Polarizer LC_on->Pol2_on Polarization Unchanged Light_out_on Light Blocked Pol2_on->Light_out_on

Caption: Light modulation in a Twisted Nematic LCD.

References

A Comparative Guide to Photo-Responsive Polymers Based on Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photo-responsive polymers, particularly those incorporating azo dyes, represent a highly dynamic and promising class of smart materials. Their ability to undergo reversible isomerization under specific light stimuli allows for precise spatiotemporal control over their physical and chemical properties. This unique characteristic has led to their exploration in a myriad of applications, from targeted drug delivery and tissue engineering to optical data storage and soft robotics.

This guide provides an objective comparison of photo-responsive polymers based on different azo dyes, supported by experimental data and detailed methodologies. We will delve into the key performance indicators of these polymers, offering a clear comparison to aid in the selection of the most suitable materials for your research and development needs.

Core Concept: The Photoisomerization of Azo Dyes

The functionality of these polymers hinges on the reversible trans-cis isomerization of the azobenzene chromophore. The more stable trans isomer can be converted to the higher-energy cis isomer upon irradiation with UV light. This transition induces a significant change in the molecule's geometry, from a planar to a non-planar conformation. The reverse cis-to-trans isomerization can be triggered by visible light or occur thermally. This molecular-level change translates into macroscopic alterations in the polymer's properties.

G Photoisomerization of Azobenzene trans-Azobenzene trans-Azobenzene (Thermally Stable, Planar) cis-Azobenzene cis-Azobenzene (Metastable, Non-planar) trans-Azobenzene->cis-Azobenzene UV Light (π-π* transition) cis-Azobenzene->trans-Azobenzene Visible Light or Heat (n-π* transition)

Caption: Reversible trans-cis isomerization of azobenzene.

Comparative Performance of Azo Dye-Based Polymers

The choice of the azo dye significantly influences the photo-responsive characteristics of the resulting polymer. Factors such as the electronic nature of substituents on the aromatic rings can alter the absorption spectra, isomerization quantum yields, and thermal relaxation rates. Below is a comparison of polymers functionalized with three common types of azo dyes: unsubstituted Azobenzene, Disperse Red 1 (an example of a push-pull system), and a perfluoroazobenzene derivative.

Azo DyePolymer Matrixλmax (trans) (nm)λmax (cis) (nm)Isomerization Quantum Yield (Φ_trans→cis)Thermal Half-life (τ_cis→trans)Key Characteristics & Applications
AzobenzenePolymethyl methacrylate (PMMA)~320~440~0.1-0.2Hours to daysFundamental studies, basic photo-switching applications.
Disperse Red 1PMMA~490~380~0.05-0.1Minutes to hoursRed-shifted absorption, suitable for visible light applications, optical data storage, surface relief gratings.[1]
2,2',6,6'-TetrafluoroazobenzenePMMA~360~450~0.8-0.9Days to monthsHigh quantum yield, enhanced stability of the cis isomer, suitable for applications requiring long-lived switched states.

Experimental Protocols

Accurate and reproducible characterization is paramount in evaluating the performance of photo-responsive polymers. Below are detailed methodologies for key experiments.

UV-Vis Spectroscopy for Monitoring Photoswitching

Objective: To determine the absorption maxima of the trans and cis isomers and to monitor the kinetics of photoisomerization and thermal relaxation.

Materials:

  • Polymer solution of known concentration in a suitable solvent (e.g., THF, chloroform).

  • UV-Vis spectrophotometer.

  • Light source for irradiation (e.g., UV lamp with a specific wavelength filter, or a laser).

  • Quartz cuvette.

Procedure:

  • Initial Spectrum: Record the absorption spectrum of the polymer solution in its thermally adapted state (predominantly trans isomers).

  • Photoisomerization: Irradiate the solution in the cuvette with UV light at the λmax of the trans isomer. Record spectra at regular intervals until a photostationary state (PSS) is reached, where no further spectral changes are observed.

  • Photo-reversion: Irradiate the solution at the PSS with visible light corresponding to the λmax of the cis isomer to induce back-isomerization.

  • Thermal Relaxation: After reaching the PSS with UV irradiation, place the cuvette in the dark at a controlled temperature and record spectra at regular intervals to monitor the thermal back-relaxation to the trans state.

G Workflow for UV-Vis Spectroscopy Analysis A Prepare Polymer Solution B Record Initial Spectrum (trans) A->B C UV Irradiation B->C D Record Spectra (to PSS) C->D E Visible Light Irradiation D->E G Thermal Relaxation (in dark) D->G F Record Spectra (Reversion) E->F H Record Spectra (over time) G->H

Caption: Generalized workflow for UV-Vis spectroscopy.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To assess the thermal stability of the azo dye-containing polymer.

Materials:

  • A small, representative sample of the polymer (typically 3-10 mg).

  • TGA instrument.

  • Inert sample pan (e.g., alumina or platinum).

Procedure:

  • Sample Preparation: Accurately weigh the polymer sample and place it in the sample pan.

  • Instrument Setup: Purge the TGA instrument with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation.[2]

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled, linear heating rate (e.g., 10 °C/min).[2]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition and the temperatures of maximum decomposition rates.[2]

Applications in Drug Development

The ability to trigger conformational changes with light makes azo dye-based polymers highly attractive for drug delivery applications.[3][4] Light can be used as an external trigger to release encapsulated drugs at a specific site and time, minimizing off-target effects and improving therapeutic efficacy.[3][4]

Signaling Pathway for Light-Triggered Drug Release

A common strategy involves encapsulating a drug within a polymeric nanoparticle or micelle that incorporates photo-responsive azo dyes. Upon irradiation, the isomerization of the azo moieties can lead to the disruption of the nanoparticle structure, triggering the release of the drug.

G Light-Triggered Drug Release Mechanism cluster_0 Before Irradiation cluster_1 During Irradiation cluster_2 After Irradiation A Drug-Loaded Nanoparticle (Azo Dyes in trans-state) B UV Light A->B C trans -> cis Isomerization B->C D Nanoparticle Destabilization C->D E Drug Release D->E

Caption: Pathway for light-induced drug release.

Conclusion

The selection of the azo dye is a critical determinant of the performance of photo-responsive polymers. While unsubstituted azobenzene serves as a foundational model, derivatives like Disperse Red 1 offer the advantage of visible-light responsiveness, and fluorinated azobenzenes provide enhanced stability of the switched state. For researchers and professionals in drug development, the tunability of these polymers opens up exciting avenues for creating sophisticated, externally controllable therapeutic systems. A thorough understanding of their comparative performance, guided by robust experimental characterization, is essential for harnessing their full potential.

References

A Comparative Guide to the Photochromic Properties of 4-(4-Butylphenylazo)phenol for Optical Switching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the photochromic properties of 4-(4-Butylphenylazo)phenol, a promising candidate for optical switching applications. Its performance is objectively compared with established photochromic materials, namely spiropyrans and dithienylethenes. This analysis is supported by experimental data from existing literature and detailed methodologies for key characterization techniques.

Executive Summary

This compound belongs to the azobenzene family of photochromic compounds, which are known for their robust and reversible trans-cis photoisomerization. This property allows for the modulation of their optical properties, making them suitable for applications such as optical data storage and molecular switches. In comparison to other photochromes like spiropyrans and dithienylethenes, azobenzene derivatives offer a good balance of thermal stability, fatigue resistance, and synthetic accessibility. Spiropyrans exhibit large changes in polarity and absorption in the visible region upon switching, but can be prone to thermal instability and photodegradation. Dithienylethenes are known for their excellent thermal stability and fatigue resistance, making them ideal for memory applications, though their synthesis can be more complex. The choice of a photochromic material is ultimately dictated by the specific requirements of the intended application.

Performance Comparison of Photochromic Materials

The following tables summarize the key photochromic properties of this compound and its alternatives. It is important to note that specific experimental data for this compound is limited in the current literature. Therefore, data for the closely related compound, 4-hydroxyazobenzene, is used as a proxy to provide a reasonable estimation of its performance.

Table 1: Comparison of Key Photochromic Properties

PropertyThis compound (estimated from 4-hydroxyazobenzene)Spiropyrans (Typical Range)Dithienylethenes (Typical Range)
Photoisomerization trans ↔ cisClosed (Spiropyran) ↔ Open (Merocyanine)Open ↔ Closed
Switching Wavelengths UV (trans→cis), Vis (cis→trans)UV (Closed→Open), Vis (Open→Closed)UV (Open→Closed), Vis (Closed→Open)
Color Change Colorless/Pale Yellow ↔ Yellow/OrangeColorless ↔ Colored (e.g., Blue, Purple)Colorless ↔ Colored (e.g., Red, Blue, Green)
Thermal Stability of Metastable Isomer Moderate to High (Solvent Dependent)Low to ModerateVery High
Fatigue Resistance Good to ExcellentModerate to GoodExcellent

Table 2: Quantitative Performance Data of Photochromic Compounds

Parameter4-Hydroxyazobenzene (in Ethanol)6-nitroBIPS (a Spiropyran)A Dithienylethene Derivative
λmax (Stable Isomer) ~350 nm (trans)[1][2]~330 nm (Spiropyran)~300 nm (Open)
λmax (Metastable Isomer) ~440 nm (cis, n-π*)[3]~550-600 nm (Merocyanine)~500-600 nm (Closed)
Photoisomerization Quantum Yield (Φ) Φ(trans→cis): ~0.1-0.3Φ(Closed→Open): ~0.1-0.6Φ(Open→Closed): ~0.2-0.5
Thermal Half-life of Metastable Isomer (t½) Milliseconds to minutes (highly solvent dependent)[1][4][5]Seconds to hoursMonths to years
Fatigue Resistance (Number of Cycles) Generally high, but can be affected by solvent and environment.Can be susceptible to degradation after numerous cycles.[6]Can withstand thousands of cycles with minimal degradation.[7][8]

Experimental Protocols

Accurate characterization of photochromic properties is crucial for their application in optical switching. The following are detailed methodologies for key experiments.

UV-Vis Spectroscopy for Photoisomerization Monitoring

This method is used to determine the absorption spectra of the different isomeric states and to monitor the kinetics of the photo- and thermal isomerization processes.[9]

  • Materials:

    • UV-Vis spectrophotometer

    • Quartz cuvette

    • Solution of the photochromic compound in a suitable solvent (e.g., ethanol, toluene)

    • Light source for irradiation (e.g., UV lamp, laser) at the appropriate wavelength.

  • Procedure:

    • Prepare a dilute solution of the photochromic compound in the chosen solvent.

    • Record the initial absorption spectrum of the solution in the dark. This spectrum represents the thermally stable isomer (e.g., the trans form for azobenzenes).

    • Irradiate the sample in the cuvette with a light source that induces isomerization to the metastable state (e.g., UV light for trans-to-cis isomerization of azobenzene).

    • Record the absorption spectrum at regular intervals during irradiation until a photostationary state (PSS) is reached, where no further spectral changes are observed.

    • To observe the reverse isomerization, irradiate the sample at the PSS with a different wavelength of light (e.g., visible light for cis-to-trans isomerization) and record the spectral changes.

    • To measure the thermal relaxation rate, keep the sample in the dark after reaching the PSS with UV irradiation and record the absorption spectrum at regular time intervals as the metastable isomer thermally reverts to the stable form.

Determination of Photoisomerization Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules that undergo a specific event (isomerization) per photon absorbed.[10]

  • Materials:

    • UV-Vis spectrophotometer

    • Calibrated light source with a known photon flux (actinometer can be used for calibration)

    • Solution of the photochromic compound of known concentration

    • Actinometer solution (e.g., potassium ferrioxalate)

  • Procedure:

    • Determine the photon flux of the irradiation source using a chemical actinometer.[11]

    • Prepare a solution of the photochromic compound with a known concentration, ensuring the absorbance at the irradiation wavelength is low (typically < 0.1) to ensure uniform light absorption.

    • Irradiate the sample for a specific time and monitor the change in absorbance at a wavelength where the two isomers have significantly different molar extinction coefficients.

    • The quantum yield can be calculated using the initial rate of change in the concentration of one isomer (determined from the change in absorbance and the Beer-Lambert law) and the measured photon flux.

Measurement of Fatigue Resistance

Fatigue resistance refers to the ability of a photochromic material to undergo repeated switching cycles without significant degradation.[12][13]

  • Materials:

    • UV-Vis spectrophotometer

    • Automated irradiation setup with two alternating light sources (e.g., UV and visible light)

    • Solution or thin film of the photochromic material

  • Procedure:

    • Place the sample in the spectrophotometer.

    • Subject the sample to a large number of repeated cycles of forward and reverse photoisomerization using the automated irradiation setup.

    • After a set number of cycles (e.g., 10, 50, 100, and so on), record the full absorption spectra of both the stable and metastable states.

    • Fatigue is quantified by the decrease in the absorbance change between the two states after a certain number of cycles. A common metric is the number of cycles after which the photochromic performance (e.g., the change in absorbance at λmax) has decreased to a certain percentage (e.g., 50% or 80%) of its initial value.

Visualizing the Switching Mechanism

The photoisomerization of azobenzene derivatives, the class of compounds to which this compound belongs, is a fundamental process in their application as optical switches. The following diagrams illustrate the key steps in this process.

G cluster_trans trans-Isomer (Stable) cluster_cis cis-Isomer (Metastable) trans_ground trans (S₀) trans_excited trans (S₁) trans_ground->trans_excited UV light (π→π*) cis_ground cis (S₀) trans_excited->cis_ground Isomerization cis_ground->trans_ground Thermal Relaxation cis_excited cis (S₁) cis_ground->cis_excited Visible light (n→π*) cis_excited->trans_ground Isomerization

Caption: Photoisomerization pathway of azobenzene derivatives.

The diagram above illustrates the reversible switching of azobenzene derivatives between their stable trans and metastable cis isomers. Irradiation with UV light excites the trans isomer to an excited state, from which it can isomerize to the cis ground state. The reverse process can be triggered by visible light, which excites the cis isomer, or can occur thermally.

G cluster_workflow Experimental Workflow for Photochromic Analysis prep Sample Preparation (Solution or Film) uv_vis UV-Vis Spectroscopy (Initial Spectrum) prep->uv_vis irradiate_uv Irradiation (UV) (trans → cis) uv_vis->irradiate_uv pss_uv Photostationary State 1 (cis-rich) irradiate_uv->pss_uv irradiate_vis Irradiation (Vis) (cis → trans) pss_uv->irradiate_vis thermal Thermal Relaxation (in dark) pss_uv->thermal data Data Analysis (Kinetics, Quantum Yield, etc.) pss_uv->data pss_vis Photostationary State 2 (trans-rich) irradiate_vis->pss_vis pss_vis->irradiate_uv Cycle fatigue Fatigue Test (Multiple Cycles) pss_vis->fatigue thermal->pss_vis thermal->data fatigue->data

Caption: Workflow for characterizing photochromic materials.

This flowchart outlines the typical experimental procedure for evaluating the photochromic properties of a compound. It begins with sample preparation, followed by a series of spectroscopic measurements under different irradiation conditions to determine key performance parameters.

References

Assessing the Performance of 4-Butyl-4'-hydroxyazobenzene in Holographic Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of holographic materials is continually advancing, driven by the need for materials with high performance in applications ranging from data storage to dynamic displays and biomedical sensors. Azobenzene derivatives have emerged as a promising class of materials due to their photochromic properties, which allow for the creation of reversible changes in their optical properties upon light exposure. This guide provides a comparative assessment of 4-Butyl-4'-hydroxyazobenzene and other alternative materials for holographic applications, supported by available experimental data.

Introduction to 4-Butyl-4'-hydroxyazobenzene

Comparative Performance of Holographic Materials

To provide a context for the potential performance of 4-Butyl-4'-hydroxyazobenzene, this section compares the experimentally determined holographic performance of several alternative azobenzene-based and other photoresponsive materials. The key performance metrics considered are diffraction efficiency and response time.

MaterialHost MatrixDiffraction Efficiency (%)Response TimeGrating TypeReference
Proline-based Azobenzene Peptide -up to 80%Hundreds of millisecondsPolarization Grating
Small Molecule Azobenzene Compound -- (Modulation Depth: 758 nm)5 minutesSurface Relief Grating[2]
Disperse Red 1 (DR1) PMMAup to 8.5%-Inline Holographic Lens[3]
Disperse Red 1 (DR1) PMMA0.38%-Polarization Grating
Methyl Orange PVA0.05% - 0.15%-Multiplexed Gratings[4]

Note: The lack of specific holographic performance data for 4-Butyl-4'-hydroxyazobenzene in the table highlights a gap in the current scientific literature. Its liquid crystalline nature could potentially lead to high diffraction efficiencies due to the cooperative reorientation of molecules, but this requires experimental verification.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline the typical experimental protocols for the synthesis of the parent compound 4-hydroxyazobenzene, the fabrication of holographic gratings, and the measurement of their diffraction efficiency.

Synthesis of 4-Hydroxyazobenzene

The synthesis of 4-hydroxyazobenzene, a precursor to 4-Butyl-4'-hydroxyazobenzene, is typically achieved through a diazo coupling reaction. A similar pathway would be followed for the synthesis of 4-Butyl-4'-hydroxyazobenzene, starting with 4-butylaniline.[1][5]

Materials:

  • Aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ice

  • Starch-iodide paper

Procedure:

  • Diazotization: Aniline is dissolved in hydrochloric acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite is then added dropwise while maintaining the low temperature. The completion of the diazotization is checked using starch-iodide paper.

  • Coupling: A solution of phenol in sodium hydroxide is prepared and cooled. The freshly prepared diazonium salt solution is then slowly added to the alkaline phenol solution, keeping the temperature below 5°C.

  • Precipitation and Filtration: The resulting mixture is stirred for a period to ensure complete coupling. The pH is then adjusted to be slightly acidic to precipitate the 4-hydroxyazobenzene. The precipitate is collected by filtration, washed with cold water, and dried.

Fabrication of Holographic Gratings

Holographic gratings are typically recorded using a two-beam interference setup.

Materials and Equipment:

  • Photoresponsive material (e.g., azobenzene-doped polymer film on a glass substrate)

  • Coherent light source (e.g., Argon-ion laser, DPSS laser)

  • Beam splitter

  • Mirrors

  • Spatial filters and beam expanders

  • Polarization optics (optional, for polarization holography)

  • Sample holder

Procedure:

  • Sample Preparation: A thin film of the holographic material is prepared on a suitable substrate, often by spin-coating a solution of the material and then drying to remove the solvent.

  • Optical Setup: A laser beam is split into two coherent beams of equal intensity. The beams are then expanded and spatially filtered to obtain clean, uniform wavefronts. The two beams are directed to overlap at the location of the sample, creating an interference pattern.

  • Recording: The holographic material is exposed to the interference pattern for a specific duration. The light intensity and exposure time will depend on the sensitivity of the material. The interference pattern induces a periodic change in the material's refractive index or absorption, or creates a surface relief grating, thus recording the hologram.[6][7]

Measurement of Diffraction Efficiency

The diffraction efficiency of a recorded grating is a measure of its ability to diffract light into a specific order.

Materials and Equipment:

  • Recorded holographic grating

  • Probe laser (typically at a wavelength that is not absorbed by the material)

  • Photodetector or power meter

  • Rotation stage for angular measurements

Procedure:

  • Setup: The recorded grating is placed in the path of a probe laser beam. A photodetector is positioned to measure the intensity of the diffracted beam of a specific order (e.g., the first order).

  • Measurement: The intensity of the incident probe beam (I_incident) is measured before the grating. The intensity of the first-order diffracted beam (I_diffracted) is then measured.

  • Calculation: The diffraction efficiency (η) is calculated as the ratio of the diffracted beam intensity to the incident beam intensity: η = (I_diffracted / I_incident) * 100%

Visualizing Experimental Workflows and Logical Relationships

To better understand the processes involved in assessing holographic materials, the following diagrams, created using the DOT language, illustrate key workflows.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling Aniline Aniline in HCl Diazonium_Salt Diazonium Salt Aniline->Diazonium_Salt NaNO2 Sodium Nitrite Solution NaNO2->Diazonium_Salt Coupling_Reaction Coupling Reaction Diazonium_Salt->Coupling_Reaction Phenol Phenol in NaOH Phenol->Coupling_Reaction Product 4-Hydroxyazobenzene Coupling_Reaction->Product

Caption: Synthesis workflow for 4-hydroxyazobenzene.

Holographic_Recording_Workflow Laser Coherent Laser Source Beam_Splitter Beam Splitter Laser->Beam_Splitter Mirror1 Mirror Beam_Splitter->Mirror1 Beam 1 Mirror2 Mirror Beam_Splitter->Mirror2 Beam 2 Interference Interference Pattern Mirror1->Interference Mirror2->Interference Sample Holographic Material Grating Recorded Grating Sample->Grating Interference->Sample

Caption: Experimental setup for holographic grating recording.

Diffraction_Efficiency_Measurement Probe_Laser Probe Laser Recorded_Grating Recorded Grating Probe_Laser->Recorded_Grating Diffracted_Beam Diffracted Beam Recorded_Grating->Diffracted_Beam 1st Order Detector Photodetector Diffracted_Beam->Detector Efficiency_Calculation Calculate Efficiency (η) Detector->Efficiency_Calculation

Caption: Workflow for measuring diffraction efficiency.

Conclusion

4-Butyl-4'-hydroxyazobenzene holds promise as a holographic material due to its inherent photochromic and liquid crystalline properties. However, a comprehensive assessment of its performance is currently hindered by the lack of specific experimental data on its diffraction efficiency and response time in holographic recording. In contrast, alternative materials such as proline-based azobenzene peptides have demonstrated exceptionally high diffraction efficiencies and fast response times, setting a high benchmark for new materials. Further experimental investigation into 4-Butyl-4'-hydroxyazobenzene is necessary to quantify its holographic performance and establish its position relative to existing high-performance materials. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.

References

A Comparative Guide to Photo-Aligning Materials: Benchmarking 4-(4-Butylphenylazo)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of liquid crystal (LC) alignment is paramount for a wide range of applications, from advanced display technologies to sensitive biosensors. Photo-aligning materials offer a non-contact method to achieve this control, providing advantages over traditional mechanical rubbing techniques. This guide presents a comparative analysis of 4-(4-Butylphenylazo)phenol against other common photo-aligning materials, supported by available experimental data to aid in material selection and experimental design.

Performance Comparison of Photo-Aligning Materials

The selection of a photo-aligning material is dictated by the specific requirements of the application, including the desired anchoring strength, pretilt angle, and stability. The following table summarizes the reported performance of several key photo-aligning materials.

Material ClassSpecific MaterialAzimuthal Anchoring Energy (J/m²)Pretilt AngleKey Characteristics & Stability
Azo Dyes This compoundData not availableData not availableExpected to exhibit reversible photo-isomerization. Stability is a key consideration.
Brilliant Yellow0.1 x 10⁻⁶ - 2.2 x 10⁻⁶ (increases with irradiation time)35° - 90° (tunable with exposure angle)Good alignment quality, but can be sensitive to humidity.[1]
Sulfonic Dyes (e.g., SD1)> 10⁻⁴Low pretilt, controllableHigh anchoring energy, comparable to rubbed polyimide. Good thermal stability reported.[2]
Photo-Crosslinkable Polymers Poly(vinyl cinnamate) (PVCi)Data not availableLowAlignment induced by [2+2] cycloaddition. Stability can be a concern near its glass transition temperature.[3][4]
Coumarin-based PolymersData not availableControllableHigh laser damage resistance. Alignment quality is sensitive to layer thickness and UV exposure.[5][6]
Photo-Crosslinkable Polyimides~6.92 x 10⁻⁵Small, can be generated by double exposureExcellent thermal stability and high anchoring energy.[7][8]

Experimental Methodologies

The precise characterization of photo-aligning materials is crucial for their effective implementation. Below are detailed protocols for key experiments used to evaluate their performance.

Experimental Protocol: Photo-Alignment Process
  • Substrate Preparation: Begin with thoroughly cleaned substrates (e.g., ITO-coated glass). A common cleaning procedure involves ultrasonic baths in detergent, deionized water, and isopropyl alcohol, followed by drying and UV-ozone treatment to remove organic contaminants.

  • Material Deposition: The photo-aligning material is dissolved in a suitable solvent (e.g., dimethylformamide for many azo dyes). A thin film of the material is then deposited onto the substrate using a technique such as spin-coating to achieve a uniform layer.

  • Photo-Alignment: The coated substrate is exposed to linearly polarized light of an appropriate wavelength (typically UV or visible light, depending on the material's absorption spectrum). The energy and angle of the incident light are critical parameters that control the resulting alignment.

  • Cell Assembly: Two identically treated substrates are assembled into a cell with a controlled gap, typically maintained by spacers. The cell is then filled with a nematic liquid crystal in its isotropic phase and slowly cooled to the nematic phase.

  • Annealing: The filled cell is often annealed at a temperature slightly above the LC's clearing point and then slowly cooled to improve the uniformity of the alignment.

Experimental Protocol: Measurement of Anchoring Energy

Anchoring energy, a measure of the strength of the interaction between the liquid crystal and the alignment layer, can be measured using various techniques. The magnetic field-based method is a common approach.

  • Twisted Nematic Cell Preparation: A twisted nematic (TN) cell is fabricated with the photo-aligned substrates, where the alignment directions on the two substrates are orthogonal.

  • Application of Magnetic Field: A magnetic field is applied to the cell, which exerts a torque on the liquid crystal director.

  • Measurement of Twist Angle: The change in the twist angle of the liquid crystal as a function of the applied magnetic field strength is measured using optical techniques, such as analyzing the transmission of polarized light through the cell.

  • Calculation of Anchoring Energy: The azimuthal anchoring energy can be calculated from the relationship between the applied magnetic field and the resulting twist angle, taking into account the elastic properties of the liquid crystal.

Experimental Protocol: Measurement of Pretilt Angle

The pretilt angle, the angle between the liquid crystal director and the substrate surface, is a critical parameter for many display applications. The crystal rotation method is a widely used technique for its measurement.

  • Antiparallel Cell Preparation: An antiparallel cell is fabricated where the alignment directions on the two substrates are parallel.

  • Optical Setup: The cell is placed on a rotating stage between a polarizer and an analyzer. A laser beam is passed through the setup.

  • Transmission Measurement: The optical transmission through the cell is measured as a function of the angle of incidence of the laser beam.

  • Data Analysis: The pretilt angle is determined by fitting the angular dependence of the transmitted light intensity to a theoretical model that relates the optical properties of the liquid crystal cell to the pretilt angle.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and processes, the following diagrams are provided.

Photo_Alignment_Mechanism cluster_AzoDye Azo Dye Photo-Alignment UnpolarizedLight Unpolarized Light Polarizer Linear Polarizer UnpolarizedLight->Polarizer PolarizedLight Linearly Polarized Light Polarizer->PolarizedLight AzoDyeLayer Isotropic Azo Dye Layer on Substrate PolarizedLight->AzoDyeLayer TransIsomers Trans-Isomers (Random Orientation) AzoDyeLayer->TransIsomers Absorption CisIsomers Cis-Isomers (Unstable) TransIsomers->CisIsomers Trans-Cis Isomerization AlignedTrans Aligned Trans-Isomers (Perpendicular to Polarization) CisIsomers->AlignedTrans Cis-Trans Isomerization (Thermal Relaxation) LC_Alignment Liquid Crystal Alignment AlignedTrans->LC_Alignment Anisotropic Surface Interaction

Photo-alignment mechanism of azo dyes.

Experimental_Workflow cluster_Workflow General Experimental Workflow Start Start SubstratePrep Substrate Cleaning & Preparation Start->SubstratePrep MaterialDeposition Photo-Aligning Material Deposition (e.g., Spin Coating) SubstratePrep->MaterialDeposition PhotoExposure Linearly Polarized Light Exposure MaterialDeposition->PhotoExposure CellAssembly Cell Assembly PhotoExposure->CellAssembly LC_Filling Liquid Crystal Filling CellAssembly->LC_Filling Annealing Annealing LC_Filling->Annealing Characterization Characterization (Anchoring Energy, Pretilt Angle) Annealing->Characterization End End Characterization->End

General experimental workflow for photo-alignment.

References

comparative analysis of the thermal stability of various substituted azophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of various substituted azophenols, offering insights into how different functional groups affect the decomposition temperature of these compounds. The thermal stability of azophenols is a critical parameter in their application, influencing their processing, storage, and safety. This document summarizes quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), details the experimental protocols for these analyses, and provides a visual representation of the factors influencing thermal stability.

Data Presentation: Thermal Decomposition of Substituted Azo Compounds

The following table summarizes the thermal decomposition data for a selection of substituted azo compounds, including azophenols and related derivatives. The data has been compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions. The onset decomposition temperature (Tonset) represents the temperature at which significant weight loss begins, while the peak decomposition temperature (Tpeak) is the temperature at which the maximum rate of mass loss occurs.

Compound NameSubstituentsOnset Decomposition Temp. (Tonset) (°C)Peak Decomposition Temp. (Tpeak) (°C)Reference
4-Hydroxyazobenzene-OH~260 (decomp.)-[1]
Disperse Red 1-NO2, -N(C2H5)(C2H4OH)200 - 250260 - 340[2]
4,4′-Dihydroxyazobenzene diglycidyl ether-O-glycidylStable up to 200-[3]
AzobenzeneNone150 - 600218.9[4]
4-Aminoazobenzene-NH2250 - 785237.2[4]
4-Nitroazobenzene-NO2250 - 260263.4[4]
4-Hydroxy-4'-carboxyazobenzene-OH, -COOH~260 (decomp.)-[1]
2-((4-methyl phenyl) azo)-4-methyl phenol-CH3, -OH--[5]
2-((4-chloro phenyl) azo)-4-methyl phenol-Cl, -OH--[5]
2-((4-methoxy phenyl) azo)-4-methyl phenol-OCH3, -OH--[5]
2-((4-Nitro phenyl) azo)-4-methyl phenol-NO2, -OH--[5]

Experimental Protocols

The following is a generalized experimental protocol for determining the thermal stability of substituted azophenols using Thermogravimetric Analysis (TGA).

1. Instrumentation and Materials:

  • Thermogravimetric Analyzer: A calibrated TGA instrument capable of precise temperature programming and mass measurement.

  • Sample: High-purity substituted azophenol powder.

  • Crucible: Inert sample pans, typically made of alumina or platinum.

  • Purge Gas: High-purity nitrogen or argon to provide an inert atmosphere and prevent oxidative degradation.

2. Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried azophenol sample into a tared TGA crucible.

  • Instrument Setup: Place the crucible containing the sample into the TGA furnace.

  • Atmosphere Control: Purge the furnace with nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) for a sufficient duration to establish an inert environment.[2]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).

    • Heat the sample at a constant linear heating rate (e.g., 10 °C/min) to a final temperature that ensures complete decomposition (e.g., 600-800 °C).[2][6]

  • Data Acquisition: Continuously record the sample's mass as a function of the increasing temperature. The instrument's software generates a thermogram (mass vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature).[2]

3. Data Analysis:

  • Onset Decomposition Temperature (Tonset): Determined from the TGA curve as the temperature at which a significant deviation from the baseline, indicating the start of mass loss, is observed.[2]

  • Peak Decomposition Temperature (Tpeak): Identified from the peak maximum of the DTG curve, representing the temperature of the highest rate of decomposition.[4]

  • Mass Loss: The percentage of mass lost at different temperature ranges can be calculated from the TGA curve to quantify the decomposition process.

  • Residue: The amount of material remaining at the end of the experiment is determined from the final mass recorded.

Visualization of Factors Influencing Thermal Stability

The following diagram illustrates the key molecular factors that influence the thermal stability of substituted azophenols.

Thermal_Stability_Factors cluster_factors Factors Influencing Thermal Stability cluster_outcome Outcome A Substituent Effects A_desc Electron-donating groups (EDG) vs. Electron-withdrawing groups (EWG) A->A_desc Outcome Thermal Stability (Decomposition Temperature) A->Outcome Modifies electron density of the azo bond B Intramolecular Hydrogen Bonding B_desc e.g., ortho-hydroxyl group with azo nitrogen B->B_desc B->Outcome Increases stability C Molecular Symmetry & Packing C_desc Crystal lattice energy C->C_desc C->Outcome Higher energy required to disrupt

Caption: Factors affecting the thermal stability of azophenols.

This guide provides a foundational understanding of the comparative thermal stability of substituted azophenols. For specific applications, it is recommended to perform detailed thermal analysis under the conditions relevant to the intended use.

References

Evaluating the Efficiency of 4-Butyl-4'-hydroxyazobenzene as a Molecular Motor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Butyl-4'-hydroxyazobenzene as a light-driven molecular motor, evaluating its potential efficiency against alternative molecular motor systems. The core of its motor function lies in the reversible photoisomerization of the azobenzene core, a process that can be harnessed to generate mechanical work at the nanoscale.

Performance Comparison of Light-Driven Molecular Motors

The efficiency of a molecular motor is determined by several key performance indicators. Here, we compare 4-Butyl-4'-hydroxyazobenzene with a well-established class of alternatives: Feringa-type overcrowded alkene-based motors. Due to the limited availability of specific experimental data for 4-Butyl-4'-hydroxyazobenzene, data for the closely related 4-hydroxyazobenzene is used as a proxy for thermal relaxation, a critical parameter for motor speed.

Performance Metric4-Butyl-4'-hydroxyazobenzene (and derivatives)Feringa-Type Overcrowded Alkene Motors
Photoisomerization Quantum Yield (Φ) Data not available for the specific molecule. For unsubstituted azobenzene, Φ(trans→cis) is ~0.11 and Φ(cis→trans) is ~0.44 in hexane.[1] Phenylazopyrazoles, another class of azobenzene derivatives, show quantum yields up to ~0.5.[2]Can be high, with some derivatives reaching quantum yields for photocyclization up to 0.5.[3]
Thermal Isomerization Half-life (t½) Highly solvent-dependent. For 4-hydroxyazobenzene, t½ is less than 1 minute in polar protic solvents like methanol, and 125 minutes in benzene.[4][5] This rapid relaxation in polar environments is crucial for a fast duty cycle.The rate of thermal helix inversion is a key factor in determining rotational speed and can be tuned by structural modifications.[6] Some designs aim to improve this step for faster rotation.
Rotational Speed Dependent on the rates of both photoisomerization and thermal relaxation. The fast thermal relaxation of the parent 4-hydroxyazobenzene in polar solvents suggests the potential for high rotational frequencies.Can be very high, with some examples reaching the kHz to MHz range.[7] Speed is highly tunable through synthetic design.[8]
Energy Input Light (typically UV or visible)Light (typically UV or visible)

Experimental Protocols

Accurate evaluation of molecular motor efficiency relies on precise experimental methodologies. Below are detailed protocols for key experiments.

Synthesis of 4-Butyl-4'-hydroxyazobenzene

The synthesis of 4-Butyl-4'-hydroxyazobenzene can be achieved via a standard azo coupling reaction.[9]

Materials:

  • 4-Butylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ice

  • Suitable organic solvent (e.g., ethanol)

Procedure:

  • Diazotization of 4-Butylaniline:

    • Dissolve 4-butylaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 15-30 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction with Phenol:

    • In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. Maintain the temperature below 5 °C.

    • A colored precipitate of 4-Butyl-4'-hydroxyazobenzene will form.

    • Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Filter the precipitate and wash it thoroughly with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 4-Butyl-4'-hydroxyazobenzene.

Measurement of Photoisomerization Quantum Yield

The photoisomerization quantum yield (Φ) is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules that undergo isomerization per photon absorbed. It can be determined using UV-Vis spectroscopy.[10]

Experimental Setup:

  • UV-Vis spectrophotometer

  • Light source with a specific wavelength (e.g., a laser or a lamp with a monochromator)

  • Quartz cuvette

  • Actinometer (a chemical system with a known quantum yield, e.g., ferrioxalate)

Procedure:

  • Actinometry (to determine photon flux):

    • Prepare a solution of the chemical actinometer (e.g., potassium ferrioxalate).

    • Irradiate the actinometer solution with the light source at the desired wavelength for a specific time.

    • Measure the change in absorbance of the actinometer solution to determine the number of photons absorbed.

  • Sample Irradiation:

    • Prepare a dilute solution of 4-Butyl-4'-hydroxyazobenzene in the desired solvent with a known concentration.

    • Record the initial UV-Vis absorption spectrum of the trans-isomer.

    • Irradiate the sample with the same light source and for a known period.

    • Record the UV-Vis absorption spectrum at regular intervals during irradiation until the photostationary state is reached (no further change in the spectrum).

  • Data Analysis:

    • From the changes in the absorption spectra, determine the change in the concentration of the trans and cis isomers over time.

    • Using the determined photon flux from the actinometry experiment, calculate the photoisomerization quantum yield for the trans-to-cis and cis-to-trans processes.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to study the short-lived excited states and reaction intermediates involved in the photoisomerization process, providing insights into the dynamics of the molecular motor.

Experimental Setup:

  • Femtosecond or picosecond pulsed laser system (pump and probe beams)

  • Optical delay line to control the time delay between the pump and probe pulses

  • Sample holder

  • Spectrometer or photodetector

Procedure:

  • Sample Preparation: Prepare a solution of 4-Butyl-4'-hydroxyazobenzene in the desired solvent.

  • Excitation: The pump pulse excites the sample to a higher electronic state.

  • Probing: The probe pulse, with a variable time delay, passes through the excited sample.

  • Detection: The change in the absorbance of the probe beam is measured as a function of wavelength and time delay.

  • Data Analysis: The transient absorption spectra provide information on the lifetimes of the excited states and the kinetics of the isomerization process.

Visualizations

Signaling Pathway of a Light-Driven Azobenzene Motor

G Figure 1. Rotational Cycle of an Azobenzene-Based Molecular Motor trans trans-Isomer (Stable Ground State) trans_excited Excited State trans->trans_excited Photoexcitation (hν) trans_excited->trans Fluorescence/Non-radiative decay cis cis-Isomer (Metastable Ground State) trans_excited->cis Isomerization cis->trans Thermal Relaxation (Δ)

Caption: Rotational Cycle of an Azobenzene-Based Molecular Motor

Experimental Workflow for Molecular Motor Characterization

G Figure 2. Experimental Workflow for Characterizing a Molecular Motor cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_performance Performance Evaluation synthesis Synthesis of Molecular Motor purification Purification and Characterization (NMR, MS) synthesis->purification uv_vis UV-Vis Spectroscopy (Absorption Spectra) purification->uv_vis quantum_yield Quantum Yield Measurement uv_vis->quantum_yield transient_abs Transient Absorption Spectroscopy uv_vis->transient_abs rotational_speed Rotational Speed Determination quantum_yield->rotational_speed thermal_rate Thermal Relaxation Rate Measurement thermal_rate->rotational_speed

Caption: Experimental Workflow for Characterizing a Molecular Motor

References

A Comparative Guide to Experimental and Computational Analysis of 4-(4-Butylphenylazo)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of experimental and computational data for the compound 4-(4-Butylphenylazo)phenol. By integrating empirical measurements with theoretical calculations, researchers can achieve a more robust and detailed understanding of its physicochemical properties and potential biological activities.

Introduction

This compound, a derivative of azobenzene, possesses a unique molecular structure that makes it a subject of interest for various applications, including as a molecular probe in biological systems.[1] Validating its properties through a dual approach of experimental characterization and computational modeling is crucial for accurate structure-property relationship studies, which are fundamental in fields like materials science and drug discovery. This guide outlines the methodologies for this integrated approach.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are presented below.

Synthesis: Diazotization and Azo Coupling

A standard method for synthesizing azo dyes involves a two-stage process: the diazotization of an aniline derivative followed by coupling with a phenol.[2][3]

  • Diazotization of 4-Butylaniline:

    • Dissolve 4-butylaniline in an aqueous solution of hydrochloric acid.

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

    • Stir the mixture for approximately 30 minutes to ensure the complete formation of the 4-butylbenzenediazonium chloride salt. The completion of the reaction can be checked using potassium iodide-starch paper.

  • Azo Coupling with Phenol:

    • In a separate vessel, dissolve phenol in an aqueous sodium hydroxide solution to form sodium phenoxide. This solution should also be cooled to 0-5°C.

    • Slowly add the previously prepared diazonium salt solution to the sodium phenoxide solution.

    • Maintain vigorous stirring and a temperature below 5°C throughout the addition. An intensely colored azo dye precipitate, this compound, will form.

    • After the addition is complete, continue stirring the reaction mixture for another hour.

    • Isolate the crude product by filtration, wash thoroughly with cold water to remove unreacted salts, and dry under a vacuum.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified compound.

Spectroscopic Characterization

The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker 400 MHz).

    • The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ in ppm).

    • Data analysis includes chemical shifts, integration (for ¹H), and multiplicity to elucidate the molecular structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • The FT-IR spectrum is recorded using a spectrophotometer (e.g., Perkin-Elmer).

    • The sample is prepared as a KBr pellet or analyzed as a thin film.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

    • Key vibrational bands (e.g., O-H stretch, C-H stretch, N=N stretch, C=C aromatic stretch) are identified to confirm functional groups.

  • UV-Visible (UV-Vis) Spectroscopy:

    • The UV-Vis absorption spectrum is recorded on a double-beam spectrophotometer.

    • The sample is dissolved in a suitable solvent (e.g., ethanol or DMSO).

    • The spectrum is scanned over a range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λ_max), which corresponds to electronic transitions within the molecule (typically π→π* and n→π* transitions for azo compounds).

Computational Methodology

Computational chemistry provides theoretical insights into molecular properties, which can be compared with experimental results. Density Functional Theory (DFT) is a powerful method for such studies.[5][6]

  • Software: Calculations can be performed using software packages like Gaussian, ORCA, or Spartan.

  • Method: The B3LYP functional with a 6-31G(d,p) basis set is a commonly used and reliable level of theory for organic molecules.[5]

  • Geometry Optimization: The molecular structure is first optimized to find its lowest energy conformation. This provides theoretical bond lengths, bond angles, and dihedral angles.

  • Frequency Calculations: Performed on the optimized geometry to predict the IR spectrum. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.

  • NMR Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) by referencing against TMS calculated at the same level of theory.[5]

  • Electronic Spectra Calculations: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.[7]

Cross-Validation of Results

The core of this guide is the direct comparison of experimental data with computational predictions. This cross-validation strengthens the confidence in both the experimental findings and the chosen computational model.

Workflow for Integrated Analysis

The following diagram illustrates the logical workflow for comparing and validating experimental and computational results.

G Cross-Validation Workflow cluster_exp Experimental Arm cluster_comp Computational Arm Synthesis Synthesis & Purification Characterization Spectroscopic Characterization (NMR, FT-IR, UV-Vis) Synthesis->Characterization Compare Data Comparison & Validation Characterization->Compare Modeling Molecular Modeling (DFT Setup) Calculation Property Calculation (Geometry, Freq, NMR, TD-DFT) Modeling->Calculation Calculation->Compare Conclusion Validated Molecular Properties Compare->Conclusion

A flowchart illustrating the parallel experimental and computational arms leading to a final, validated conclusion.
Data Comparison Tables

The quantitative data from both approaches should be summarized in tables for clear comparison.

Table 1: Structural Parameter Comparison

ParameterExperimental Value (Å or °)Computational Value (Å or °)
N=N Bond LengthFrom X-ray CrystallographyFrom DFT Optimization
C-N Bond LengthFrom X-ray CrystallographyFrom DFT Optimization
C-O Bond LengthFrom X-ray CrystallographyFrom DFT Optimization
C-N=N-C Dihedral AngleFrom X-ray CrystallographyFrom DFT Optimization

Table 2: Spectroscopic Data Comparison

TechniqueFeatureExperimental ValueComputational Value
¹H NMR Aromatic Protons (δ, ppm)6.8 - 8.0From GIAO Calculation
Butyl Protons (δ, ppm)0.9 - 2.8From GIAO Calculation
FT-IR O-H Stretch (cm⁻¹)~3300 - 3400From Scaled Frequencies
N=N Stretch (cm⁻¹)~1400 - 1450From Scaled Frequencies
UV-Vis λ_max (nm)~350 - 370From TD-DFT Calculation

Application in Biological Systems: A Hypothetical Case

Phenolic compounds are known to exhibit a range of biological activities, including antioxidant and enzyme-inhibiting properties.[8][9] An integrated approach is invaluable for investigating the mechanism of action of this compound.

Hypothetical Signaling Pathway Inhibition

Let's hypothesize that this compound inhibits a key enzyme, "Kinase X," in a cellular signaling pathway that promotes cell proliferation.

G GF Growth Factor Receptor Receptor GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Effectors KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Inhibitor This compound Inhibitor->KinaseX Inhibits

Hypothetical pathway showing inhibition of Kinase X by the target compound, blocking cell proliferation.
Validation of Biological Activity

Table 3: Biological and Computational Activity Comparison

MethodMetricResult
Experimental Kinase Inhibition Assay (IC₅₀)e.g., 15.2 µM
Computational Molecular Docking (Binding Energy)e.g., -8.5 kcal/mol
Computational Molecular Dynamics (RMSD of Ligand)e.g., Stable binding observed
  • Experimental Protocol (Kinase Assay): A biochemical assay would be performed to measure the enzymatic activity of Kinase X in the presence of varying concentrations of this compound. The concentration that inhibits 50% of the enzyme's activity (IC₅₀) is determined.

  • Computational Protocol (Molecular Docking): The optimized 3D structure of the compound would be docked into the active site of a crystal structure of Kinase X (obtained from a protein data bank). The resulting binding energy and pose would predict the affinity and interaction mode of the compound with the enzyme. Further validation could be achieved through molecular dynamics simulations to assess the stability of the predicted binding pose over time.

References

A Comparative Guide to Azo Dye-Based Rewritable Optical Media: A Focus on 4-(4-Butylphenylazo)phenol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for advanced optical data storage solutions, photochromic materials, particularly azo dyes, have emerged as promising candidates for rewritable optical media. This guide provides a comparative analysis of the performance of materials based on azobenzene derivatives, with a conceptual focus on 4-(4-Butylphenylazo)phenol, placed in context with established phase-change materials. Due to a scarcity of publicly available, direct quantitative performance metrics for this compound in this application, this guide leverages data from closely related azobenzene polymer systems to provide a representative overview for researchers, scientists, and drug development professionals.

Principle of Operation: The Photoisomerization of Azobenzenes

The functionality of azo dye-based rewritable optical media hinges on the principle of photoisomerization. Azobenzene molecules, the core structure of dyes like this compound, can exist in two distinct isomers: a thermally stable trans state and a metastable cis state. Irradiation with light of a specific wavelength can induce a transformation from the trans to the cis form, while another wavelength or heat can revert it. This reversible switching of molecular geometry alters the material's optical properties, such as its refractive index and absorption spectrum, enabling the writing and erasing of data.[1][2]

The "write" process typically involves using linearly polarized light to induce a directional alignment of the azobenzene molecules through repeated trans-cis-trans isomerization cycles. This creates a local anisotropy in the material, resulting in a detectable change in birefringence (the difference in refractive index for light polarized in different directions).[3][4] The "erase" process can be achieved by heating the material above its glass transition temperature or by irradiating it with circularly polarized or unpolarized light, which randomizes the molecular orientation and removes the induced birefringence.[1]

Performance Metrics: A Comparative Overview

While specific data for this compound is limited, we can draw comparisons between a representative azobenzene polymer system and a common phase-change material, GeTe-Sb2Te3 alloys, to understand their relative performance characteristics.

Performance MetricRepresentative Azobenzene Polymer SystemGeTe-Sb2Te3 Phase-Change Material
Write/Erase Mechanism Photoisomerization (change in molecular shape and orientation)Amorphous to crystalline phase transition
Write/Erase Speed Milliseconds to seconds[5]Nanoseconds
Cyclability (Write/Erase Cycles) Can be high, but susceptible to photodegradation over many cycles.Generally high (e.g., remains below a certain error rate up to 1000 cycles for some systems).
Data Density Potentially very high, suitable for holographic storage (raw data density as high as 2.77 bit/µm² has been achieved in some systems).[6]High, with capacities of 20 GB demonstrated on a single layer.
Readout Mechanism Change in birefringence or reflectivity.[3][7]Reflectivity contrast between amorphous and crystalline states.
Data Retention/Stability Dependent on the thermal stability of the cis state and the glass transition temperature of the polymer matrix. Heating above the glass transition temperature can erase the data.[8]Good thermal stability of both phases.
Multi-level Recording Possible by controlling the degree of molecular orientation.Possible by creating intermediate crystalline states.

Experimental Protocols

The evaluation of rewritable optical media involves a suite of standardized tests to quantify their performance. Below are generalized methodologies applicable to azo dye-based materials.

Measurement of Photoinduced Birefringence

A common experimental setup to measure the photoinduced birefringence involves a pump-probe technique.

  • Sample Preparation: A thin film of the azobenzene-containing material (e.g., a polymer doped with this compound) is prepared on a glass substrate by methods such as spin-coating.

  • Writing Process: A linearly polarized "pump" laser beam of an appropriate wavelength (e.g., in the UV-Vis absorption band of the trans isomer) is focused onto the sample. This induces the alignment of the azo molecules and creates birefringence.

  • Reading Process: A lower-power, linearly polarized "probe" laser beam (at a wavelength that does not induce significant photoisomerization) is passed through the written spot.

  • Analysis: The change in the polarization state of the probe beam after passing through the sample is measured using a photodetector and a polarization analyzer. The magnitude of the induced birefringence can be calculated from this change. The growth and relaxation dynamics of the birefringence can be studied by monitoring this signal over time.[4][9]

Write-Erase Cycle Testing

To assess the durability and reusability of the medium, write-erase cycle tests are performed.

  • Initialization: The sample is initialized to a uniform state (e.g., by heating and cooling).

  • Writing: A data pattern is written onto the medium using the pump laser. The quality of the written signal (e.g., diffraction efficiency for a holographic grating) is measured.

  • Erasing: The written pattern is erased using either thermal annealing or irradiation with circularly polarized light.

  • Repetition: Steps 2 and 3 are repeated for a large number of cycles.

  • Evaluation: The degradation of the written signal quality is monitored as a function of the number of cycles to determine the material's fatigue resistance.[6]

Visualizing the Process

To better illustrate the underlying mechanisms and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

G Figure 1. The fundamental trans-cis photoisomerization of azobenzene. Trans Trans Isomer (Thermally Stable) Cis Cis Isomer (Metastable) Trans->Cis Light (λ1) Cis->Trans Light (λ2) or Heat

Caption: Figure 1. The fundamental trans-cis photoisomerization of azobenzene.

G Figure 2. Workflow for writing and reading data in an azo dye medium. cluster_write Write Process cluster_read Read Process Write_Laser Linearly Polarized Write Laser (λ1) Azo_Film_Random Azo Dye Film (Random Orientation) Write_Laser->Azo_Film_Random Azo_Film_Aligned Azo Dye Film (Aligned Molecules) Azo_Film_Random->Azo_Film_Aligned Induces Birefringence Detector Polarization Detector Azo_Film_Aligned->Detector Detects Change in Polarization Read_Laser Low Power Read Laser Read_Laser->Azo_Film_Aligned

References

A Comparative Guide to the Synthesis of Functionalized Azobenzenes: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized azobenzenes, a critical class of photoswitchable molecules, is paramount in fields ranging from materials science to pharmacology. The choice of synthetic route is a key determinant of not only the scientific outcome but also the economic feasibility of a project. This guide provides a comparative cost-effectiveness analysis of the three most common methods for synthesizing functionalized azobenzenes: Azo Coupling, the Mills Reaction, and Oxidative Coupling of Anilines. We present a detailed breakdown of reagent costs, reaction parameters, and overall yields to assist researchers in making informed decisions for their specific applications.

At a Glance: Cost-Effectiveness Comparison

The following table summarizes the estimated costs and key performance indicators for the synthesis of one gram of a representative functionalized azobenzene via each of the three primary methods.

Synthesis MethodRepresentative ProductStarting Materials Cost ($/g of product)Catalyst/Reagent Cost ($/g of product)Total Chemical Cost ($/g of product)Reaction Time (hours)Yield (%)Overall Cost-Effectiveness
Azo Coupling 4-Hydroxyazobenzene~ $1.00 - $2.00~ $0.10 - $0.20~ $1.10 - $2.202 - 485 - 95%Excellent
Mills Reaction 4-Methylazobenzene~ $2.50 - $4.00~ $0.10 - $0.20~ $2.60 - $4.2024~ 96%Good
Oxidative Coupling 4,4'-Dichloroazobenzene~ $0.50 - $1.00~ $0.20 -
0.50(Cu)/0.50 (Cu) / ~0.50(Cu)/
20-$30 (Pd)
~ $0.70 -
1.50(Cu)/1.50 (Cu) / ~1.50(Cu)/
20.50-$31.00 (Pd)
2 - 2470 - 95%Very Good (with Cu) / Poor (with Pd)

Note: Costs are estimates based on currently available market prices and may vary depending on supplier, purity, and scale. See the detailed cost analysis section for more information.

Detailed Analysis of Synthetic Methods

This section provides a comprehensive overview of each synthetic method, including detailed experimental protocols, a breakdown of costs, and a discussion of the advantages and disadvantages.

Azo Coupling

Azo coupling is a classic and widely used method for the synthesis of azobenzenes. It involves the reaction of a diazonium salt with an electron-rich coupling partner, such as a phenol or an aniline.

Part 1: Diazotization of Aniline

  • In a 100 mL beaker, dissolve aniline (e.g., 4.65 g, 50 mmol) in a mixture of concentrated hydrochloric acid (e.g., 12.5 mL) and water (12.5 mL).

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 3.5 g, 51 mmol) in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution, maintaining the temperature between 0-5 °C.

  • Continue stirring for 15-20 minutes in the ice bath to ensure complete diazotization. The resulting diazonium salt solution should be used immediately.

Part 2: Azo Coupling with Phenol

  • In a separate 250 mL beaker, dissolve phenol (e.g., 4.7 g, 50 mmol) in a 10% sodium hydroxide solution (e.g., 40 mL).

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly and with continuous stirring, add the cold diazonium salt solution to the alkaline phenol solution. A colored precipitate of 4-hydroxyazobenzene will form immediately.

  • Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of 10% sodium hydroxide solution as needed.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.

  • Collect the precipitated dye by vacuum filtration, wash with cold water, and dry.

  • Yield: Typically 85-95%.

ReagentMolar Mass ( g/mol )Amount (g) per 1g productPrice ($/kg)Cost ($) per 1g product
Aniline93.13~0.52~1.50~0.0008
Phenol94.11~0.53~1.50~0.0008
Sodium Nitrite69.00~0.39~45.00~0.0176
Hydrochloric Acid (37%)36.46~2.0 (solution)~10.00/L~0.02
Sodium Hydroxide40.00~2.2~5.00~0.011
Total ~ $1.10 - $2.20

Prices are estimates and may vary.

  • Advantages: High yields, relatively low cost of starting materials and reagents, well-established and reliable procedures.

  • Disadvantages: Diazonium salts can be unstable and potentially explosive if isolated; the reaction is often sensitive to temperature and pH.

Mills Reaction

The Mills reaction is a condensation reaction between a nitroso compound and an aniline in the presence of an acid catalyst, typically acetic acid. It is particularly useful for the synthesis of unsymmetrical azobenzenes.

  • To a solution of p-toluidine (e.g., 1.07 g, 10 mmol) in glacial acetic acid (20 mL), add nitrosobenzene (e.g., 1.07 g, 10 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into a beaker containing crushed ice (100 g).

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

  • Yield: Typically around 96%.[1]

ReagentMolar Mass ( g/mol )Amount (g) per 1g productPrice ($/g)Cost ($) per 1g product
p-Toluidine107.15~0.55~0.10~0.055
Nitrosobenzene107.11~0.55~5.00~2.75
Glacial Acetic Acid60.05~10 (solution)~0.01/mL~0.10
Total ~ $2.60 - $4.20

Prices are estimates and may vary.

  • Advantages: Good for synthesizing unsymmetrical azobenzenes, relatively simple one-pot procedure.

  • Disadvantages: Nitroso compounds can be unstable and are often prepared in situ, the reaction can be slow, and the cost of nitrosobenzene can be high.

Oxidative Coupling of Anilines

The oxidative coupling of anilines offers a direct route to symmetrical azobenzenes and, with careful control, can also be used for unsymmetrical derivatives. This method often employs transition metal catalysts.

  • In a round-bottom flask, dissolve the substituted aniline (e.g., 1 mmol) in a suitable solvent such as toluene (e.g., 5 mL).

  • Add a copper catalyst, such as copper(I) bromide (e.g., 0.05 mmol, 5 mol%).

  • Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) under an air or oxygen atmosphere for a designated time (e.g., 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

  • Yield: Highly variable depending on the substrate and catalyst (70-95%).

ReagentMolar Mass ( g/mol )Amount (g) per 1g productPrice ($/g)Cost ($) per 1g product
4-Chloroaniline127.57~1.02~0.50~0.51
Catalyst
Copper(I) Bromide143.45~0.06~3.00~0.18
Palladium(II) Acetate224.50~0.09~250.00~22.50
Solvent (Toluene) 92.14~20 (solution)~0.01/mL~0.20
Total (Cu catalyst) ~ $0.70 - $1.50
Total (Pd catalyst) ~ $20.50 - $31.00

Prices are estimates and may vary.

  • Advantages: Can be highly cost-effective with inexpensive catalysts like copper, utilizes readily available anilines, and can be performed under aerobic conditions.

  • Disadvantages: The cost can be prohibitively high with precious metal catalysts like palladium, selectivity for unsymmetrical azobenzenes can be challenging, and reaction optimization is often required.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for each synthetic method.

Azo_Coupling_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling start_diaz Start dissolve_aniline Dissolve Aniline in HCl/Water start_diaz->dissolve_aniline cool_aniline Cool to 0-5 °C dissolve_aniline->cool_aniline add_nitrite Add NaNO₂ Solution Dropwise cool_aniline->add_nitrite prepare_nitrite Prepare NaNO₂ Solution stir_diaz Stir for 15-20 min add_nitrite->stir_diaz diazonium_salt Diazonium Salt Solution (Use Immediately) stir_diaz->diazonium_salt add_diazonium Add Diazonium Salt Solution diazonium_salt->add_diazonium start_coupling Start dissolve_phenol Dissolve Phenol in NaOH Solution start_coupling->dissolve_phenol cool_phenol Cool to 0-5 °C dissolve_phenol->cool_phenol cool_phenol->add_diazonium stir_coupling Stir for 1-2 hours add_diazonium->stir_coupling filter_wash Filter and Wash stir_coupling->filter_wash dry Dry Product filter_wash->dry end Final Product dry->end Mills_Reaction_Workflow start Start mix_reagents Mix Aniline and Nitrosobenzene in Glacial Acetic Acid start->mix_reagents stir Stir at Room Temp for 24 hours mix_reagents->stir precipitate Pour onto Ice stir->precipitate filter_wash Filter and Wash precipitate->filter_wash purify Purify (Recrystallization or Chromatography) filter_wash->purify end Final Product purify->end Oxidative_Coupling_Workflow start Start dissolve_aniline Dissolve Aniline in Solvent start->dissolve_aniline add_catalyst Add Catalyst dissolve_aniline->add_catalyst heat_stir Heat and Stir under Air/Oxygen Atmosphere add_catalyst->heat_stir monitor Monitor by TLC heat_stir->monitor workup Cool, Filter, and Concentrate monitor->workup Reaction Complete purify Purify (Chromatography or Recrystallization) workup->purify end Final Product purify->end

References

Safety Operating Guide

Proper Disposal of 4-(4-Butylphenylazo)phenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-(4-Butylphenylazo)phenol, ensuring the protection of personnel and the environment.

While the Safety Data Sheet (SDS) for this compound may indicate it is not classified as a hazardous substance, it is prudent to handle all chemical waste with a high degree of caution.[1] Best practices in chemical hygiene dictate treating compounds with unknown or potentially hazardous properties as hazardous waste. This approach is particularly relevant for azo compounds and derivatives of phenol, a substance known for its toxicity.

I. Personal Protective Equipment (PPE) and Safety Measures

Before beginning any disposal procedure, ensure all appropriate personal protective equipment is worn and safety measures are in place. This minimizes the risk of exposure and ensures a safe handling environment.

PPE / Safety MeasureSpecification
Gloves Chemical-resistant gloves (e.g., butyl, neoprene, or doubled nitrile) should be worn. If gloves are splashed, they should be removed and replaced immediately.[2]
Eye Protection Safety glasses with side shields or chemical splash goggles are mandatory.[2]
Protective Clothing A lab coat is required. For larger quantities or where splashing is a risk, a chemically impervious apron should be worn over the lab coat.[2]
Ventilation All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Emergency Equipment An eyewash station and safety shower must be immediately accessible in the work area.[2][3][4]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to entrust it to a licensed waste disposal company.[1] The following steps outline the process for collecting and preparing the chemical waste for pickup.

  • Waste Collection:

    • All solid this compound waste, including contaminated materials such as pipette tips, tubes, and absorbent pads, must be collected as chemical hazardous waste.[3]

    • Do not mix this waste with other waste streams, particularly biological waste.[3]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for waste collection. The container should be clearly labeled.

    • Keep the waste container tightly closed and sealed when not in use.[2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, or bases.[2][5]

    • Store containers below eye level to minimize the risk of spills and injury.[2][3]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management company, following your institution's specific procedures.[1]

    • Do not dispose of this compound down the drain or in regular trash containers.[2][6]

III. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Small Spills (<50 ml):

    • Alert personnel in the immediate area.[4]

    • Wearing appropriate PPE, confine the spill with an absorbent material like vermiculite or sand.[4][6]

    • Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[4][6]

    • Clean the spill area with soap and water.[4]

  • Large Spills (>50 ml):

    • Evacuate the laboratory and close the doors.[4]

    • Notify your institution's Environmental Health & Safety (EHS) department immediately.[4]

IV. Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in Ventilated Area C Collect Solid Waste & Contaminated Materials B->C D Use Labeled, Leak-Proof Container C->D E Keep Container Tightly Sealed D->E F Store in Cool, Dry, Ventilated Area E->F G Segregate from Incompatibles F->G H Store Below Eye Level G->H I Arrange for Professional Disposal H->I

References

Personal protective equipment for handling 4-(4-Butylphenylazo)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 4-(4-Butylphenylazo)phenol. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008, good laboratory practices and the use of personal protective equipment are essential to minimize exposure and ensure safety. The following PPE is recommended when handling this compound, particularly in its powder form.

Protection TypeRequired PPESpecifications and Notes
Eye Protection Chemical Safety GogglesMust be worn at all times when handling the powder or solutions to protect from potential splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact.[1]
Respiratory Protection Approved RespiratorA NIOSH-approved N95 dust mask or higher is advisable when handling the powder to prevent inhalation.[1]
Body Protection Laboratory CoatA standard lab coat is required to prevent contamination of personal clothing.

Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.

Preparation:

  • Ensure a chemical fume hood is operational.[2]

  • Verify that an eyewash station and safety shower are accessible.[2][3]

  • Prepare all necessary equipment, including a dedicated weigh boat, spatula, and appropriate solvent.

Step-by-Step Handling Procedure:

  • Weighing:

    • Conduct all weighing of this compound powder within a chemical fume hood to control airborne dust.[1]

    • Use a disposable weigh boat to prevent cross-contamination.

    • Handle the powder gently to minimize dust generation.

  • Dissolving:

    • Slowly add the this compound powder to the solvent to avoid splashing.

    • If heating is required, do so in a well-ventilated area, away from open flames and ignition sources.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

EmergencyFirst Aid / Spill Response
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, get medical advice/attention.
Skin Contact Take off all contaminated clothing immediately. Rinse the skin well with water. If skin irritation or a rash occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth. Get medical advice/attention.
Spill Evacuate the area. Wear appropriate PPE. For solid spills, pick up and arrange disposal without creating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Prevent the product from entering drains.[6]

Disposal Plan

Dispose of this compound and its waste in accordance with local, state, and federal regulations. As it is an azo compound and contains a phenol group, specific disposal methods are required.

Waste Collection:

  • Solid Waste: Collect unused powder and contaminated materials (e.g., gloves, weigh boats) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect solutions in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[7]

Chemical Treatment:

  • Due to its classification as an azo dye, consider chemical treatment methods like oxidation or reduction to decolorize and degrade the dye before final disposal. This should be carried out by trained personnel.[1]

Final Disposal:

  • The treated waste must be disposed of through a licensed chemical waste disposal service.[1] Incineration at a licensed facility is a preferred method for phenol-containing waste.[7]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_ppe Don PPE (Goggles, Gloves, Lab Coat, Respirator) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Eyewash & Safety Shower prep_hood->prep_safety weigh Weigh Powder in Fume Hood prep_safety->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve collect_solid Collect Solid Waste in Labeled Container weigh->collect_solid Waste Generated storage Store in Cool, Dry, Ventilated Area dissolve->storage Post-Experiment collect_liquid Collect Liquid Waste in Labeled Container dissolve->collect_liquid Waste Generated treat Chemical Treatment (if applicable) collect_solid->treat collect_liquid->treat dispose Dispose via Licensed Service treat->dispose spill Spill evacuate_spill Evacuate Area spill->evacuate_spill contain_spill Contain Spill spill->contain_spill cleanup_spill Clean Up & Decontaminate spill->cleanup_spill exposure Exposure first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention exposure->seek_medical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Butylphenylazo)phenol
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4-(4-Butylphenylazo)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.